Pseudotropine
Descripción
Propiedades
IUPAC Name |
(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-9-6-2-3-7(9)5-8(10)4-6/h6-8,10H,2-5H2,1H3/t6-,7+,8? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHOMWAPJJPNMW-DHBOJHSNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2049399, DTXSID501026533 | |
| Record name | Tropine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2049399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-alpha-H,5-alpha-H-Tropan-3-beta-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501026533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hygroscopic solid; [Merck Index] White or cream-colored crystalline powder; Hygroscopic; [Alfa Aesar MSDS] | |
| Record name | Tropine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21813 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.01 [mmHg] | |
| Record name | Tropine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21813 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
120-29-6, 135-97-7 | |
| Record name | Tropine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pseudotropine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pseudotropine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04026 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, (3-endo)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tropine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2049399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-alpha-H,5-alpha-H-Tropan-3-beta-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501026533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tropine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.986 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Exo-8-methyl-8-azabicyclo[3.2.1]octan-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.751 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TROPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YXR19M72Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PSEUDOTROPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9Q7Z9D09L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Pseudotropine Biosynthesis Pathway in Atropa belladonna: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the pseudotropine biosynthesis pathway in Atropa belladonna (deadly nightshade), a critical branch in the synthesis of tropane (B1204802) alkaloids. Understanding this pathway is essential for the targeted development of novel pharmaceuticals and for metabolic engineering strategies aimed at enhancing the production of specific bioactive compounds. This document details the core biosynthetic pathway, presents quantitative data from key studies, outlines comprehensive experimental protocols, and provides visual representations of the biochemical processes.
Core Biosynthetic Pathway: The Branch Point from Tropinone (B130398)
The biosynthesis of tropane alkaloids in Atropa belladonna originates from the amino acid L-ornithine, which is converted to N-methyl-Δ¹-pyrrolinium cation, a precursor to the tropane ring. The central intermediate, tropinone, represents a crucial branch point in the pathway.[1][2] Two stereospecific, NADPH-dependent reductases, Tropinone Reductase I (TRI) and Tropinone Reductase II (TRII), catalyze the reduction of tropinone to either tropine or this compound, respectively.[2][3]
-
Tropinone Reductase I (TRI, EC 1.1.1.206): Reduces tropinone to tropine, the precursor for the pharmacologically important anticholinergic alkaloids hyoscyamine (B1674123) and scopolamine (B1681570).[2]
-
Tropinone Reductase II (TRII, EC 1.1.1.236): Reduces tropinone to this compound, which serves as the precursor for the biosynthesis of calystegines, a class of nortropane alkaloids with glycosidase inhibitory activity.
The differential expression and activity of TRI and TRII are key determinants of the alkaloid profile in Atropa belladonna. Further modifications of the this compound core, such as N-demethylation and ring-hydroxylation, are catalyzed by cytochrome P450 enzymes, leading to a diverse array of nortropane alkaloids.
Quantitative Data Presentation
The following tables summarize quantitative data from studies involving the overexpression of tropinone reductases in Atropa belladonna root cultures. These data illustrate the impact of altering the expression of key biosynthetic genes on the accumulation of specific alkaloids.
Table 1: Effects of Tropinone Reductase I (TRI) Overexpression on Tropane Alkaloid Content
| Root Line | Hyoscyamine (µmol/g DW) | Scopolamine (µmol/g DW) | Calystegines (µmol/g DW) |
| Control | ~3.0 | ~0.5 | ~15.0 |
| TRI Overexpressor | Up to 9.0 (3-fold increase) | Up to 2.5 (5-fold increase) | Decreased by 30-90% |
Data synthesized from a study on the overexpression of tropinone reductases.
Table 2: Effects of Tropinone Reductase II (TRII) Overexpression on Tropane Alkaloid Content
| Root Line | This compound Production | Calystegine Accumulation |
| Control | Low | Baseline levels |
| TRII Overexpressor | Enhanced | Increased |
Qualitative summary based on overexpression studies indicating a redirection of metabolic flux.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.
Protein Extraction and Enzyme Assay for Tropinone Reductases
This protocol describes the extraction of total protein from Atropa belladonna roots and the subsequent spectrophotometric assay of tropinone reductase activity.
Protein Extraction:
-
Harvest fresh root tissue and immediately freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer the powder to a pre-chilled tube and add ice-cold extraction buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, and protease inhibitor cocktail).
-
Homogenize the sample on ice.
-
Agitate the homogenate for 30-60 minutes at 4°C.
-
Centrifuge the lysate at 12,000-16,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant containing the soluble proteins for the enzyme assay.
-
Determine the protein concentration using a standard method such as the Bradford or BCA assay.
Tropinone Reductase Activity Assay (Spectrophotometric):
This assay measures the oxidation of NADPH, which is coupled to the reduction of tropinone.
-
Prepare a reaction mixture containing:
-
100 mM Tris-HCl buffer (pH 7.5)
-
0.2 mM NADPH
-
Plant protein extract (e.g., 50-100 µg of total protein)
-
-
Initiate the reaction by adding the substrate, tropinone, to a final concentration of 1-5 mM.
-
Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.
-
Calculate the enzyme activity based on the rate of NADPH oxidation (molar extinction coefficient of NADPH at 340 nm is 6.22 x 10³ M⁻¹cm⁻¹).
Quantification of Tropane Alkaloids by HPLC-MS/MS
This protocol outlines a general method for the extraction and quantification of tropane alkaloids, including this compound-derived compounds, from plant material.
Sample Preparation and Extraction:
-
Lyophilize (freeze-dry) plant material and grind to a fine powder.
-
Accurately weigh approximately 50-100 mg of the dried powder.
-
Add 1 mL of extraction solvent (e.g., methanol (B129727) or a mixture of chloroform:methanol:ammonia) to the sample.
-
Vortex and sonicate the sample for 10-20 minutes.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.
-
Collect the supernatant and filter through a 0.22 µm syringe filter into an HPLC vial.
HPLC-MS/MS Analysis:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm).
-
Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile (B52724) with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for high specificity and sensitivity. Precursor-to-product ion transitions specific for each target alkaloid must be determined using authentic standards.
Quantification:
Quantification is achieved by comparing the peak areas of the analytes in the samples to a calibration curve generated from serial dilutions of authentic standards.
Gene Expression Analysis by Quantitative Real-Time PCR (RT-qPCR)
This protocol is for quantifying the transcript levels of genes involved in the this compound pathway.
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from Atropa belladonna root tissue using a suitable kit or a CTAB-based method.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.
qPCR:
-
Design and validate gene-specific primers for the target genes (e.g., TRI, TRII) and stable reference genes (e.g., Actin, EF-1α) for normalization.
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers, and a SYBR Green-based master mix.
-
Perform the qPCR reaction in a real-time PCR cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension, and a final melting curve analysis to check for primer-dimer formation.
-
Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative expression levels of the target genes.
Conclusion
The biosynthesis of this compound in Atropa belladonna represents a key metabolic junction that dictates the flow of precursors towards either the pharmaceutically important hyoscyamine and scopolamine or the bioactive calystegines. A thorough understanding of the enzymes involved, particularly the tropinone reductases, and the ability to accurately quantify the resulting alkaloids are paramount for researchers in drug development and plant biotechnology. The experimental protocols and data presented in this guide provide a solid foundation for further investigation into the regulation and engineering of this important biosynthetic pathway.
References
- 1. Overexpression of tropinone reductases alters alkaloid composition in Atropa belladonna root cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tropinone reductase: A comprehensive review on its role as the key enzyme in tropane alkaloids biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tropinone reductases, enzymes at the branch point of tropane alkaloid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Stereospecific Configuration of Pseudotropine vs. Tropine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tropine and pseudotropine, stereoisomers of the tropane (B1204802) alkaloid family, represent a critical bifurcation in the biosynthesis of a wide array of pharmacologically significant compounds. Their distinct stereochemistry at the C-3 position of the 8-azabicyclo[3.2.1]octane core dictates their subsequent metabolic fate and the pharmacological profile of their derivatives. This technical guide provides a comprehensive analysis of the stereospecific configurations of this compound (3β-tropanol) and tropine (3α-tropanol), detailing their physicochemical properties, biosynthetic pathways, and differential biological activities. The document includes detailed experimental protocols for their synthesis, separation, and characterization, and visualizes key pathways and workflows to facilitate a deeper understanding for researchers in drug discovery and development.
Introduction
Tropane alkaloids are a class of bicyclic [3.2.1] nitrogen-containing secondary metabolites predominantly found in plants of the Solanaceae family. At the heart of their structural diversity lies the stereochemical orientation of the hydroxyl group at the C-3 position of the tropane ring, giving rise to two fundamental building blocks: tropine and this compound. Tropine, with its 3α-hydroxyl configuration, serves as the precursor for anticholinergic drugs such as atropine (B194438) and scopolamine. In contrast, this compound, possessing a 3β-hydroxyl group, is a key intermediate in the biosynthesis of calystegines, a group of polyhydroxylated nortropane alkaloids with glycosidase inhibitory activity.[1] The stereospecificity of these isomers is a determining factor in their biological activity, making a thorough understanding of their configuration essential for the targeted design and development of novel therapeutics.
Physicochemical Properties
The difference in the spatial arrangement of the hydroxyl group in tropine and this compound leads to distinct physical and chemical properties. These differences are crucial for their separation and characterization.
| Property | Tropine | This compound | Reference(s) |
| Systematic Name | (1R,3r,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-ol | (1R,3R,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-ol | |
| Configuration | 3α-hydroxy | 3β-hydroxy | [1] |
| Melting Point | 62-64 °C | 108-110 °C | |
| Boiling Point | 233 °C | 240-241 °C | |
| Appearance | White crystalline powder | White crystalline solid | |
| Solubility | Soluble in water, ethanol (B145695), ether, and chloroform (B151607) | Soluble in water, ethanol, and chloroform |
Stereospecific Biosynthesis
The biosynthesis of tropine and this compound diverges from the common precursor, tropinone (B130398), through the action of two stereospecific enzymes belonging to the short-chain dehydrogenase/reductase (SDR) family.[2] This enzymatic control represents a critical regulatory point in the metabolic pathway of tropane alkaloids.
-
Tropinone Reductase I (TR-I): This enzyme catalyzes the NADPH-dependent reduction of the 3-carbonyl group of tropinone to a 3α-hydroxyl group, yielding tropine.[2]
-
Tropinone Reductase II (TR-II): This enzyme stereospecifically reduces tropinone to this compound by forming a 3β-hydroxyl group, also in an NADPH-dependent manner.[2]
The differential expression and activity of these two enzymes in various plant tissues and species determine the ratio of tropine and this compound derivatives produced.
Experimental Protocols
Synthesis of Tropine and this compound from Tropinone
Objective: To synthesize tropine and this compound by the stereoselective reduction of tropinone.
Materials:
-
Tropinone hydrochloride
-
Sodium borohydride (B1222165) (NaBH₄)
-
Methanol
-
Sodium metal
-
Isopropanol
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure for Tropine Synthesis (via catalytic hydrogenation - representative): A more controlled reduction favoring the thermodynamically more stable axial attack of the hydride, leading to the equatorial alcohol (tropine), can be achieved through catalytic hydrogenation.
-
Dissolve tropinone (1 mmol) in ethanol (20 mL) in a hydrogenation flask.
-
Add a catalytic amount of platinum oxide (Adam's catalyst).
-
Pressurize the vessel with hydrogen gas (typically 50 psi).
-
Stir the reaction mixture at room temperature until hydrogen uptake ceases.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to yield crude tropine.
-
Purify by recrystallization from a suitable solvent system (e.g., diethyl ether/petroleum ether).
Procedure for this compound Synthesis (via dissolving metal reduction): This method generally favors the formation of the thermodynamically more stable product, which in the case of tropinone reduction is this compound (equatorial attack leading to the axial alcohol).
-
In a flask equipped with a reflux condenser, add tropinone (1 mmol) and propan-2-ol (20 mL).
-
Carefully add small pieces of sodium metal (3-4 equivalents) to the solution.
-
Reflux the mixture until all the sodium has reacted.
-
Cool the reaction mixture to room temperature and cautiously add water to quench any unreacted sodium.
-
Acidify the mixture with dilute HCl and extract with diethyl ether to remove non-basic impurities.
-
Basify the aqueous layer with a strong NaOH solution to a pH > 10.
-
Extract the aqueous layer with diethyl ether or chloroform (3 x 20 mL).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and evaporate the solvent to yield crude this compound.
-
Purify by recrystallization.
Separation of Tropine and this compound
Objective: To separate a mixture of tropine and this compound using chromatographic techniques.
4.2.1. High-Performance Liquid Chromatography (HPLC)
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The exact ratio will need to be optimized. A gradient elution may be necessary for optimal separation.
-
Detection: As tropine and this compound lack a strong chromophore, UV detection at low wavelengths (e.g., 200-215 nm) can be used, but sensitivity may be limited. More effective detection can be achieved with an Evaporative Light Scattering Detector (ELSD) or by derivatization. Mass spectrometry (LC-MS) provides high sensitivity and specificity.
-
General Procedure:
-
Prepare a standard mixture of tropine and this compound of known concentrations.
-
Prepare the sample by dissolving it in the mobile phase.
-
Equilibrate the HPLC system with the mobile phase.
-
Inject the standard mixture to determine the retention times of each isomer.
-
Inject the sample mixture.
-
Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.
-
4.2.2. Gas Chromatography (GC)
-
Column: A capillary column with a polar stationary phase is suitable.
-
Carrier Gas: Helium or nitrogen.
-
Injection: Split/splitless injection.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Derivatization: To improve volatility and peak shape, tropine and this compound can be derivatized, for example, by silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
General Procedure:
-
Prepare standard solutions of tropine and this compound.
-
If derivatizing, react both the standards and the sample with the derivatizing agent according to a validated procedure.
-
Inject the derivatized standards to determine retention times.
-
Inject the derivatized sample.
-
Identify and quantify the components based on retention times and peak areas.
-
Characterization of Tropine and this compound
Objective: To confirm the identity and stereochemistry of tropine and this compound using spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between tropine and this compound. The key differentiating feature is the chemical shift and coupling constants of the proton at C-3 and the chemical shifts of the carbons in the vicinity of the hydroxyl group, which are influenced by its axial or equatorial orientation.
-
¹H NMR: The proton at C-3 in tropine (equatorial OH, axial H) will typically appear as a broader multiplet at a different chemical shift compared to the C-3 proton in this compound (axial OH, equatorial H).
-
¹³C NMR: The chemical shifts of C-2, C-3, and C-4 are particularly sensitive to the stereochemistry at C-3.
Representative ¹³C NMR Data (in CDCl₃):
| Carbon Atom | Tropine (δ, ppm) | This compound (δ, ppm) |
| C1, C5 | 62.5 | 64.9 |
| C2, C4 | 35.5 | 39.8 |
| C3 | 64.8 | 68.0 |
| C6, C7 | 26.3 | 26.8 |
| N-CH₃ | 40.2 | 41.8 |
Differential Biological Activity and Signaling
The stereochemistry of the 3-hydroxyl group significantly impacts the binding affinity of tropane alkaloids to their biological targets, primarily muscarinic acetylcholine (B1216132) receptors (mAChRs). While both tropine and this compound themselves have low affinity for mAChRs, their esterified derivatives exhibit potent and often stereoselective interactions. For instance, the anticholinergic activity of hyoscyamine (an ester of tropine) is largely attributed to the (S)-enantiomer.
The general mechanism of action for many tropine-derived anticholinergic drugs involves competitive antagonism at mAChRs, thereby inhibiting the effects of acetylcholine. This has therapeutic applications in treating conditions such as bradycardia, motion sickness, and as an antidote to certain types of poisoning.
Conclusion
The stereospecific configurations of tropine and this compound are fundamental to the diverse biological activities of tropane alkaloids. The enzymatic control of their biosynthesis via stereospecific reductases highlights a key evolutionary divergence for the production of distinct classes of secondary metabolites. For researchers in drug development, a clear understanding of the structural nuances between these isomers is paramount for the rational design of novel therapeutics with improved efficacy and selectivity. The experimental protocols and data presented in this guide offer a foundational resource for the synthesis, separation, characterization, and biological evaluation of these important molecules and their derivatives.
References
Unveiling Pseudotropine: A Technical Guide to Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pseudotropine, a tropane (B1204802) alkaloid and a diastereomer of tropine, serves as a crucial precursor in the biosynthesis of various pharmacologically significant compounds, including the calystegines. This technical guide provides a comprehensive overview of the natural sources of this compound, detailing its presence in various plant species. Furthermore, it presents a synthesized, in-depth protocol for the isolation and purification of this compound from natural sources, drawing from established methodologies for tropane alkaloid extraction. Quantitative data, where available for related alkaloids, is presented to provide a comparative framework. This guide also elucidates the known biosynthetic pathway from this compound to calystegines, visualized through a detailed diagram, to aid in understanding its metabolic fate and potential for targeted synthesis and drug development.
Natural Sources of this compound
This compound is found as a minor alkaloid in several plant families, most notably the Solanaceae and Erythroxylaceae. While it is often present in smaller quantities compared to other tropane alkaloids like atropine (B194438) and scopolamine, its role as a biosynthetic intermediate makes its isolation and study significant.
Table 1: Natural Sources of this compound and Related Tropane Alkaloids
| Plant Family | Species | Common Name | Plant Part | Reported Alkaloids | Reference(s) |
| Erythroxylaceae | Erythroxylum coca | Coca Plant | Leaves | Cocaine, Truxillines, this compound | [1][2] |
| Solanaceae | Atropa belladonna | Deadly Nightshade | Leaves, Roots, Fruit | Atropine, Scopolamine, this compound | [3][4] |
| Solanaceae | Hyoscyamus niger | Henbane | Roots | Hyoscyamine, Scopolamine, this compound | |
| Solanaceae | Datura innoxia | Thornapple | Herb | Atropine, Scopolamine | |
| Solanaceae | Datura stramonium | Jimsonweed | Herb | Atropine, Scopolamine |
Note: The concentration of this compound itself is often not explicitly quantified in literature, with data more readily available for major alkaloids like atropine and scopolamine. The presence of this compound is often inferred from the detection of its downstream metabolites like calystegines.
Isolation and Purification of this compound: A Synthesized Protocol
The following protocol is a composite methodology derived from established procedures for the extraction of tropane alkaloids from plant material. This acid-base extraction method is designed to first isolate a crude mixture of total alkaloids, from which this compound can be further purified using chromatographic techniques.
Experimental Protocol: Acid-Base Extraction of Crude Alkaloids from Plant Material
Materials:
-
Dried and finely powdered plant material (e.g., Erythroxylum coca leaves or Atropa belladonna roots)
-
n-Hexane
-
Sodium Carbonate (Na₂CO₃) or Ammonium Hydroxide (NH₄OH)
-
0.5 M Sulfuric Acid (H₂SO₄)
-
2 M Sodium Hydroxide (NaOH)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Chloroform (B151607) or Dichloromethane
-
Rotary evaporator
-
Separatory funnels
-
Filter paper
Procedure:
-
Defatting:
-
To 100 g of powdered plant material, add 500 mL of n-hexane and stir for 1 hour at room temperature to remove fats and waxes.
-
Filter the mixture and discard the hexane. Repeat this step twice.
-
Air-dry the defatted plant material.
-
-
Alkaloid Extraction (Basification):
-
Place the defatted plant material in a large flask.
-
Prepare a basic solution by dissolving sodium carbonate in water to a pH of >8.5.
-
Add 500 mL of the basic solution to the plant material and stir for 30 minutes.
-
Add 500 mL of toluene or dichloromethane and stir vigorously for 1 hour.
-
-
Liquid-Liquid Extraction:
-
Transfer the mixture to a large separatory funnel and allow the layers to separate.
-
Collect the lower organic layer (toluene/dichloromethane) containing the free base alkaloids.
-
Repeat the extraction of the aqueous/plant slurry two more times with 250 mL of the organic solvent each time.
-
Combine all organic extracts.
-
-
Acidic Wash and Alkaloid Salt Formation:
-
In a clean separatory funnel, wash the combined organic extracts with 200 mL of 0.5 M H₂SO₄.
-
Shake vigorously for 5 minutes. The protonated alkaloid salts will move into the upper aqueous layer.
-
Collect the upper aqueous layer. Repeat the acidic wash twice more with 100 mL of 0.5 M H₂SO₄.
-
Discard the organic layer.
-
-
Liberation and Recovery of Free Alkaloid Bases:
-
Combine all acidic aqueous extracts.
-
Slowly add 2 M NaOH to the aqueous solution while stirring until the pH reaches approximately 10. This will precipitate the free alkaloid bases.
-
Extract the alkaloids from the basic aqueous solution with three portions of 150 mL of chloroform or dichloromethane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the dried organic solution and evaporate the solvent using a rotary evaporator to obtain the crude alkaloid extract.
-
Experimental Protocol: Chromatographic Purification of this compound
The crude alkaloid extract contains a mixture of different alkaloids. This compound can be isolated from this mixture using column chromatography followed by preparative thin-layer chromatography (pTLC) or high-performance liquid chromatography (HPLC).
Materials:
-
Crude alkaloid extract
-
Silica (B1680970) gel 60 for column chromatography
-
Preparative TLC plates (silica gel)
-
Developing solvent system (e.g., Cyclohexane:Toluene:Diethylamine, 75:15:10 v/v/v)
-
Dragendorff's reagent for visualization
-
HPLC system with a C18 column
Procedure: Column Chromatography
-
Column Packing: Prepare a silica gel column using a suitable solvent system as the mobile phase. A gradient of chloroform and methanol (B129727) is commonly used for separating tropane alkaloids.
-
Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the prepared column.
-
Elution: Begin elution with the initial, less polar mobile phase, and gradually increase the polarity by increasing the proportion of the more polar solvent.
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using analytical TLC.
-
Analysis: Spot the collected fractions on a TLC plate, develop the plate in the chosen solvent system, and visualize the spots with Dragendorff's reagent. Fractions containing compounds with a similar Rf value to a this compound standard are pooled.
Procedure: Preparative Thin-Layer Chromatography (pTLC)
-
Sample Application: Dissolve the enriched fraction from column chromatography in a minimal amount of solvent and apply it as a narrow band across the origin of a pTLC plate.
-
Development: Develop the plate in a tank containing the mobile phase until the solvent front nears the top.
-
Visualization and Isolation: After drying, visualize the bands under UV light or by lightly spraying with a visualizing agent. Scrape the silica band corresponding to this compound and elute the compound from the silica with a polar solvent like methanol.
-
Final Purification: Filter the solution to remove the silica and evaporate the solvent to obtain purified this compound.
Biosynthetic Pathway of Calystegines from this compound
This compound is a key intermediate in the biosynthesis of calystegines, a group of polyhydroxylated nortropane alkaloids known for their glycosidase inhibitory activity. The pathway involves a series of enzymatic reactions, including esterification, N-demethylation, and hydroxylation, primarily catalyzed by cytochrome P450 enzymes.
Caption: Biosynthetic pathway of calystegines from this compound.
Signaling Pathways
Currently, there is limited information available in the scientific literature detailing specific cellular signaling pathways directly initiated by this compound as a primary signaling molecule (e.g., receptor binding and subsequent intracellular cascades). Its primary characterized role is that of a metabolic intermediate in the biosynthesis of other alkaloids, such as the calystegines. The calystegines themselves are known to interact with cellular machinery, specifically as potent inhibitors of glycosidase enzymes, which can indirectly influence various signaling pathways dependent on glycoprotein (B1211001) processing. Further research is required to elucidate any direct signaling roles of this compound.
Conclusion
This technical guide provides a consolidated resource for the natural sourcing and laboratory isolation of this compound. The synthesized protocols for extraction and purification offer a practical framework for researchers. The elucidation of the calystegine biosynthetic pathway from this compound highlights its significance as a precursor for compounds with therapeutic potential. While direct signaling pathways for this compound remain to be discovered, its role in generating bioactive molecules underscores the importance of its continued study in the fields of phytochemistry, pharmacology, and drug development.
References
An In-depth Technical Guide to the Chemical and Pharmacological Properties of Pseudotropine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and pharmacological properties of pseudotropine, a tropane (B1204802) alkaloid and a stereoisomer of tropine. This document consolidates key data on its chemical characteristics, its role in biosynthetic pathways, and its known pharmacological relevance, targeting an audience of researchers, scientists, and professionals in drug development.
Chemical Properties
This compound, systematically named (1R,3R,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-ol, is a natural alkaloid found in plants of the Solanaceae and Erythroxylaceae families, such as Atropa belladonna and the Coca plant.[1][2][3][4] It exists as a white crystalline powder or orthorhombic, bipyramidal crystals.[5]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₈H₁₅NO | |
| Molecular Weight | 141.21 g/mol | |
| CAS Number | 135-97-7 | |
| Melting Point | 109 °C | |
| Boiling Point | 241 °C | |
| Solubility | Freely soluble in water, alcohol, and benzene. Slightly soluble in chloroform (B151607) and methanol. | |
| Appearance | White crystalline powder or orthorhombic, bipyramidal crystals. | |
| pKa (Strongest Basic) | 9.7 |
Pharmacological Properties
The pharmacological profile of this compound is primarily defined by its role as a key biosynthetic intermediate rather than a direct therapeutic agent. While many tropane alkaloids exhibit significant physiological effects, such as acting as muscarinic acetylcholine (B1216132) receptor antagonists, this compound's direct receptor interactions are not extensively documented in publicly available literature.
2.1. Mechanism of Action and Pharmacological Relevance
This compound's main pharmacological significance lies in its function as a precursor in the biosynthesis of other tropane alkaloids, particularly the calystegines, which are polyhydroxylated nortropane alkaloids. It is also utilized as a starting material in the chemical synthesis of novel nicotinic receptor agonists. The stereochemistry of this compound, with its 3β-hydroxyl group, is crucial for the specific enzymatic reactions that lead to the formation of these downstream compounds.
2.2. Physiological Effects
There is limited information on the direct physiological effects of isolated this compound in preclinical or clinical studies. Most of the known physiological effects are associated with the plants in which it is found or its more pharmacologically active derivatives. For instance, many tropane alkaloids can impact the central and cardiovascular systems.
Biosynthesis and Metabolism
This compound is a central molecule in the branching pathways of tropane alkaloid biosynthesis. It is formed from the reduction of tropinone (B130398), a reaction catalyzed by the enzyme tropinone reductase II (TR-II). This is a critical branching point, as the stereospecific reduction of tropinone by tropinone reductase I (TR-I) leads to the formation of tropine, the precursor to hyoscyamine (B1674123) and scopolamine.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Tropinone reductase: A comprehensive review on its role as the key enzyme in tropane alkaloids biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Pseudotropine: A Technical Guide to its Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudotropine, a diastereomer of tropine, is a significant tropane (B1204802) alkaloid found in various members of the Solanaceae and Erythroxylaceae plant families, most notably in Atropa belladonna (deadly nightshade) and Erythroxylum coca (coca plant).[1][2] As a key intermediate in the biosynthesis of other alkaloids, including the medicinally relevant calystegines, and a potential scaffold for novel therapeutics, a thorough understanding of its discovery, chemical properties, and synthesis is paramount for researchers in natural product chemistry and drug development. This technical guide provides an in-depth exploration of the history, discovery, and key experimental data related to this compound.
Historical Context and Discovery
The history of this compound is intrinsically linked to the pioneering era of alkaloid chemistry in the 19th and early 20th centuries. While the exact date and individual credited with the first isolation of this compound are not definitively documented in readily available literature, its discovery is a direct consequence of the extensive investigations into the constituents of coca leaves and other tropane alkaloid-rich plants.
The initial wave of tropane alkaloid research was marked by the isolation of major constituents such as atropine (B194438) in 1831 by Mein and cocaine in 1855 by Friedrich Gaedcke.[3][4] The structural elucidation of the tropane core and its key derivatives was a monumental task, with chemists like Richard Willstätter making seminal contributions. Willstätter's synthesis of tropinone (B130398) in 1901 and his subsequent work on the structure of tropane alkaloids laid the chemical foundation for understanding its various isomers, including this compound.[4]
The stereochemical difference between tropine and this compound, with the hydroxyl group at the C-3 position being axial in tropine (3α-tropanol) and equatorial in this compound (3β-tropanol), was a critical aspect of these early structural studies. The enzyme responsible for the stereospecific reduction of tropinone to this compound, tropinone reductase II (TR-II), was later identified, further clarifying the biosynthetic origin of this specific isomer.
Quantitative Data
A comprehensive understanding of a molecule's physicochemical and spectroscopic properties is essential for its identification, characterization, and further development. The following tables summarize the key quantitative data for this compound.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₁₅NO | |
| Molar Mass | 141.21 g/mol | |
| Melting Point | 109 °C | |
| Boiling Point | 241 °C | |
| Appearance | Solid |
Spectroscopic Data: Nuclear Magnetic Resonance (NMR)
The definitive structural elucidation of this compound relies heavily on NMR spectroscopy. The following tables provide the ¹H and ¹³C NMR chemical shifts, which are critical for its unambiguous identification.
¹H NMR Spectral Data (300 MHz, CDCl₃)
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-1, H-5 | 3.29 | br s | |
| H-2α, H-4α | 2.05 | ddd | 14.4, 4.4, 2.1 |
| H-2β, H-4β | 1.55 | m | |
| H-3α | 4.07 | tt | 8.8, 4.4 |
| H-6α, H-7α | 2.05 | m | |
| H-6β, H-7β | 1.55 | m | |
| N-CH₃ | 2.29 | s | |
| 3-OH | 2.50 | br s |
¹³C NMR Spectral Data (75 MHz, CDCl₃)
| Carbon | Chemical Shift (δ) ppm |
| C-1, C-5 | 63.3 |
| C-2, C-4 | 35.5 |
| C-3 | 68.1 |
| C-6, C-7 | 26.5 |
| N-CH₃ | 40.4 |
Experimental Protocols
The following sections detail the methodologies for the isolation of this compound from natural sources and its chemical synthesis.
Protocol 1: Isolation of this compound from Erythroxylum coca Leaves
This protocol is a representative acid-base extraction method for obtaining a crude mixture of tropane alkaloids, from which this compound can be further purified.
1. Defatting of Plant Material:
- Weigh 100 g of finely powdered, dried coca leaves.
- Macerate the powder with 500 mL of n-hexane for 1 hour at room temperature with constant stirring.
- Filter the mixture and discard the hexane (B92381) extract.
- Repeat the hexane wash twice more to ensure the complete removal of lipids and waxes.
- Air-dry the defatted leaf powder.
2. Alkaline Extraction:
- Transfer the defatted plant material to a large beaker.
- Add 500 mL of a 2M sodium carbonate (Na₂CO₃) solution to basify the mixture to approximately pH 10. Stir for 30 minutes.
- Add 500 mL of chloroform (B151607) and stir vigorously for 1-2 hours to extract the free alkaloids.
- Transfer the mixture to a separatory funnel and allow the layers to separate.
- Collect the lower chloroform layer containing the alkaloids.
- Repeat the chloroform extraction twice with 250 mL portions of chloroform.
- Combine all chloroform extracts.
3. Acidic Wash:
- In a separatory funnel, wash the combined chloroform extracts with 200 mL of 0.5 M sulfuric acid (H₂SO₄).
- The protonated alkaloid salts will partition into the upper aqueous layer. Collect this layer.
- Repeat the acidic wash of the chloroform layer twice with 100 mL portions of 0.5 M H₂SO₄.
- Combine all acidic aqueous extracts.
4. Liberation and Recovery of Free Alkaloids:
- Carefully add a 2 M sodium hydroxide (B78521) (NaOH) solution to the combined acidic extracts until the pH reaches approximately 10, precipitating the free alkaloids.
- Extract the liberated alkaloids with three 150 mL portions of chloroform.
- Combine the chloroform extracts and dry over anhydrous sodium sulfate.
- Filter the solution and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude alkaloid extract.
5. Purification of this compound:
- The crude alkaloid mixture can be subjected to column chromatography on silica (B1680970) gel or alumina, eluting with a gradient of chloroform and methanol.
- Alternatively, preparative High-Performance Liquid Chromatography (HPLC) can be employed for higher purity separation.
- Monitor fractions by Thin Layer Chromatography (TLC) or analytical HPLC to identify and isolate the this compound-containing fractions.
Protocol 2: Chemical Synthesis of this compound from Tropinone
The most direct synthetic route to this compound is the stereoselective reduction of tropinone. This is achieved through the action of the enzyme tropinone reductase II (TR-II) or by using specific chemical reducing agents.
1. Enzymatic Reduction (Biocatalytic Approach):
- This method utilizes the enzyme tropinone reductase II (TR-II), which stereospecifically reduces tropinone to this compound.
- The gene encoding TR-II can be expressed in a suitable host organism, such as E. coli, and the purified enzyme used for the biotransformation.
- A typical reaction would involve incubating tropinone with purified TR-II in a buffered solution containing the necessary cofactor, usually NADPH.
- The reaction progress is monitored by TLC or HPLC, and the product is extracted and purified.
2. Chemical Reduction:
- While the reduction of tropinone with common reducing agents like sodium borohydride (B1222165) (NaBH₄) typically yields a mixture of tropine and this compound, with tropine being the major product, specific conditions can favor the formation of this compound.
- The stereoselectivity of the reduction is influenced by the steric hindrance around the carbonyl group of tropinone.
- Detailed synthetic procedures often involve specialized reagents and reaction conditions to achieve high diastereoselectivity for this compound.
Visualizations: Pathways and Workflows
Biosynthetic Pathway of Tropine and this compound
The following diagram illustrates the pivotal position of tropinone and its stereospecific reduction to either tropine or this compound, which then serve as precursors for different classes of tropane alkaloids.
Caption: Biosynthesis of tropine and this compound from tropinone.
Experimental Workflow for this compound Isolation
The logical flow of the isolation process, from raw plant material to purified compound, is depicted in the following workflow diagram.
Caption: General workflow for the isolation of this compound.
Pharmacological Activity
While this compound itself is not known for potent pharmacological effects comparable to other tropane alkaloids like cocaine or atropine, it serves as a crucial building block for other bioactive molecules. Its derivatives have been explored for various therapeutic applications. For instance, this compound is a precursor in the biosynthesis of calystegines, which are known glycosidase inhibitors and have potential as antiviral and anticancer agents. Furthermore, synthetic derivatives of this compound have been investigated for their effects on the central nervous system. A comprehensive search of publicly available databases did not yield specific Ki or IC50 values for the direct interaction of this compound with common pharmacological targets. This suggests that its primary importance in drug development lies in its role as a versatile chemical scaffold.
Conclusion
This compound, a stereoisomer of tropine, holds a significant place in the history and ongoing research of tropane alkaloids. From its implicit discovery during the foundational era of natural product chemistry to its well-defined role in biosynthetic pathways, this compound continues to be of interest to scientists. The detailed quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers aiming to isolate, identify, and utilize this important alkaloid in their scientific endeavors. The lack of extensive public data on its direct pharmacological activity underscores an area ripe for future investigation, particularly in the context of developing novel therapeutics based on the tropane scaffold.
References
Pseudotropine as a Precursor for Calystegine Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calystegines, a class of polyhydroxylated nortropane alkaloids, are potent glycosidase inhibitors with significant therapeutic potential. Their biosynthesis originates from the tropane (B1204802) alkaloid pathway, with the stereospecific reduction of tropinone (B130398) to pseudotropine serving as the crucial entry point. This technical guide provides an in-depth overview of the role of this compound as a precursor in the biosynthesis of calystegines. It details the enzymatic steps, key intermediates, and regulatory aspects of this pathway. Furthermore, this guide furnishes comprehensive experimental protocols for the extraction, quantification, and functional characterization of the enzymes involved, alongside quantitative data to support further research and development in this field.
The Calystegine Biosynthetic Pathway: From Tropinone to Bioactive Alkaloids
The biosynthesis of calystegines is a specialized branch of the well-established tropane alkaloid pathway. The commitment to calystegine formation begins with the conversion of tropinone, a central intermediate in tropane alkaloid synthesis.
The key enzymatic steps are as follows:
-
Formation of this compound: Tropinone is stereospecifically reduced to this compound (3β-tropanol) by the enzyme Tropinone Reductase II (TR-II) . This NADPH-dependent reaction is the first committed and rate-limiting step directing metabolic flow towards calystegine biosynthesis, distinguishing it from the pathway leading to tropine (3α-tropanol) and its derivatives like hyoscyamine (B1674123) and scopolamine, which is catalyzed by Tropinone Reductase I (TR-I)[1][2][3].
-
Acylation of this compound: Recent studies have revealed that this compound undergoes acylation as a crucial intermediate step. In Atropa belladonna, the enzyme 3β-tigloyloxytropane synthase (TS) , a BAHD acyltransferase, catalyzes the formation of 3β-tigloyloxytropane from this compound and tigloyl-CoA[4]. This acylation is thought to be a prerequisite for the subsequent enzymatic modifications.
-
N-demethylation and Ring Hydroxylation: A series of oxidative modifications are then carried out by cytochrome P450 enzymes . In Atropa belladonna, two key P450s have been identified:
-
AbP450-5021 , a dual-function enzyme, acts as an N-demethylase/ring-hydroxylase .
-
AbP450-116623 functions as a ring-hydroxylase . These enzymes are responsible for the N-demethylation of the tropane ring to a nortropane core and the introduction of hydroxyl groups at various positions on the ring structure of the acylated intermediates.
-
-
Hydrolysis and Formation of Calystegines: The final step in the biosynthesis is believed to be the hydrolysis of the acylated and hydroxylated nortropane intermediates to yield the various calystegines, such as calystegine A3, B1, and B2.
The overall biosynthetic pathway is a complex network of enzymatic reactions that results in the diverse array of calystegine structures observed in nature.
Quantitative Data
The following tables summarize the available quantitative data for key enzymes and metabolite accumulation in the calystegine biosynthetic pathway.
Table 1: Kinetic Parameters of Key Enzymes in Calystegine Biosynthesis
| Enzyme | Plant Source | Substrate | Km | Vmax | kcat | Reference |
| Tropinone Reductase II (TR-II) | Datura stramonium | Tropinone | 0.176 mM | Not Reported | Not Reported | [1] |
| This compound-forming Tropinone Reductase | Not Specified | Tropinone | 35.1 µM | Not Reported | Not Reported | |
| NADPH | 21.1 µM | Not Reported | Not Reported | |||
| AbP450-5021 (N-demethylase/ring-hydroxylase) | Atropa belladonna | Acylated Pseudotropines | Not Reported | Not Reported | Not Reported | |
| AbP450-116623 (Ring-hydroxylase) | Atropa belladonna | Acylated Pseudotropines | Not Reported | Not Reported | Not Reported | |
| 3β-tigloyloxytropane synthase (TS) | Atropa belladonna | This compound, Tigloyl-CoA | Not Reported | Not Reported | Not Reported |
Note: Detailed kinetic data for the cytochrome P450s and 3β-tigloyloxytropane synthase are not yet available in the literature.
Table 2: Accumulation of Calystegines in Atropa belladonna
| Culture Condition | Calystegine Type | Concentration | Reference |
| Hairy Root Cultures | Total Calystegines | Up to 1.5 mg/g dry mass | |
| Hairy Root Cultures (with sucrose) | Total Calystegines | Approx. 3-fold increase | |
| Plant Tissues | Calystegines A3, B1, B2 | High levels (µg/g fresh mass) |
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of calystegine biosynthesis.
Extraction and Purification of Calystegines from Plant Material
This protocol is adapted for the extraction of hydrophilic calystegines from plant tissues such as roots and leaves.
Materials:
-
Fresh or freeze-dried plant material
-
Methanol (reagent grade)
-
Deionized water
-
Strong cation-exchange resin (e.g., Dowex 50WX8, H+ form)
-
Ammonium (B1175870) hydroxide (B78521) solutions (0.1 M, 0.5 M, 1.0 M)
-
Rotary evaporator
-
Freeze-dryer (optional)
-
Chromatography column
Procedure:
-
Sample Preparation: Homogenize fresh plant material or grind freeze-dried material to a fine powder.
-
Extraction: a. Macerate the plant material in a methanol/water (1:1, v/v) solution at a 1:10 (w/v) ratio. b. Stir the mixture at room temperature for 24 hours. c. Filter the extract through cheesecloth and then filter paper to remove solid debris. d. Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to obtain a crude aqueous extract.
-
Cation-Exchange Chromatography: a. Prepare a slurry of the cation-exchange resin in deionized water and pack it into a chromatography column. b. Equilibrate the column by washing with deionized water until the eluate is neutral. c. Dissolve the crude extract in a minimal volume of deionized water and apply it to the column. d. Wash the column with 5 column volumes of deionized water to remove neutral and acidic compounds. e. Elute the calystegines with a stepwise gradient of ammonium hydroxide (0.1 M, 0.5 M, and 1.0 M). f. Collect fractions and monitor for the presence of calystegines using a suitable analytical method (e.g., TLC or GC-MS).
-
Final Processing: Pool the calystegine-containing fractions, remove the ammonia (B1221849) by rotary evaporation, and freeze-dry the sample to obtain the purified calystegines.
Quantification of Calystegines by Gas Chromatography-Mass Spectrometry (GC-MS)
Due to their low volatility, calystegines require derivatization prior to GC-MS analysis.
Materials:
-
Purified calystegine extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
Procedure:
-
Sample Preparation: Transfer a known amount of the purified calystegine extract to a vial and evaporate to dryness under a stream of nitrogen.
-
Derivatization: a. Add 50 µL of pyridine to the dried sample to dissolve the residue. b. Add 50 µL of BSTFA with 1% TMCS. c. Seal the vial and heat at 70°C for 30 minutes. d. Cool the sample to room temperature before injection.
-
GC-MS Analysis: a. Inject an aliquot of the derivatized sample into the GC-MS. b. Use an appropriate temperature program for the GC oven to separate the derivatized calystegines. c. Acquire mass spectra in full scan or selected ion monitoring (SIM) mode for identification and quantification. d. Use external or internal standards for accurate quantification.
In Vitro Enzyme Assay for Tropinone Reductase II (TR-II)
This spectrophotometric assay measures the activity of TR-II by monitoring the oxidation of NADPH.
Materials:
-
Purified recombinant TR-II or a crude protein extract
-
Tropinone hydrochloride
-
NADPH
-
Potassium phosphate (B84403) buffer (pH 6.0-7.0)
-
Spectrophotometer
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing potassium phosphate buffer, NADPH, and the enzyme solution in a cuvette.
-
Initiation: Start the reaction by adding a known concentration of tropinone.
-
Measurement: Immediately monitor the decrease in absorbance at 340 nm (the wavelength at which NADPH absorbs) over time.
-
Calculation: Calculate the enzyme activity based on the rate of NADPH oxidation using the molar extinction coefficient of NADPH (6.22 mM⁻¹ cm⁻¹).
Functional Characterization of Calystegine Biosynthetic Genes using Virus-Induced Gene Silencing (VIGS)
VIGS is a powerful reverse genetics tool to study gene function in plants.
Materials:
-
Atropa belladonna plants
-
Agrobacterium tumefaciens (strain GV3101)
-
TRV-based VIGS vectors (pTRV1 and pTRV2)
-
Construct of the target gene fragment (e.g., for AbP450-5021) cloned into pTRV2
-
Infiltration medium (e.g., 10 mM MES, 10 mM MgCl₂, 200 µM acetosyringone)
Procedure:
-
Vector Construction: Clone a 200-400 bp fragment of the target gene into the pTRV2 vector.
-
Agrobacterium Transformation: Transform the pTRV1 and the pTRV2-gene construct into separate Agrobacterium cultures.
-
Culture Preparation: Grow the Agrobacterium cultures overnight, then pellet and resuspend the cells in the infiltration medium.
-
Infiltration: Mix the pTRV1 and pTRV2 cultures in a 1:1 ratio and infiltrate the mixture into the leaves of young Atropa belladonna plants using a needleless syringe.
-
Phenotypic Analysis: After 2-3 weeks, observe the plants for any phenotypic changes and harvest tissues for metabolite analysis.
-
Metabolite Analysis: Extract and quantify calystegines from the silenced and control plants using GC-MS to determine the effect of gene silencing on their biosynthesis.
Conclusion
This compound is the definitive precursor for the biosynthesis of calystegines, marking a critical branch point in the tropane alkaloid pathway. The elucidation of the roles of Tropinone Reductase II, 3β-tigloyloxytropane synthase, and specific cytochrome P450s has significantly advanced our understanding of this complex metabolic network. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further investigate the enzymology, regulation, and potential for metabolic engineering of calystegine biosynthesis. Future research focused on obtaining detailed kinetic parameters for the key enzymes and a deeper understanding of the regulatory mechanisms will be crucial for harnessing the full therapeutic potential of these promising bioactive compounds.
References
- 1. Crystal structures of two tropinone reductases: Different reaction stereospecificities in the same protein fold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tropinone reductases, enzymes at the branch point of tropane alkaloid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tropinone reductase: A comprehensive review on its role as the key enzyme in tropane alkaloids biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Role of Tropinone Reductase II in Pseudotropine Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of Tropinone (B130398) Reductase II (TR-II) in the stereospecific formation of pseudotropine, a key intermediate in the biosynthesis of various tropane (B1204802) alkaloids. This document provides a comprehensive overview of TR-II's biochemical properties, detailed experimental protocols for its study, and a summary of its quantitative data, designed to support research and development in alkaloid-based drug discovery and metabolic engineering.
Introduction to Tropinone Reductase II
Tropinone Reductase II (TR-II), classified under EC 1.1.1.236, is an NADPH-dependent oxidoreductase that plays a crucial role at a branch point in the tropane alkaloid biosynthetic pathway.[1][2] It catalyzes the stereospecific reduction of the 3-keto group of tropinone to a 3β-hydroxyl group, yielding this compound.[1][3] This reaction is in contrast to the action of its isoenzyme, Tropinone Reductase I (TR-I), which reduces tropinone to tropine (3α-hydroxytropane).[4] The differential actions of these two enzymes determine the metabolic flux towards different classes of tropane alkaloids. This compound serves as a precursor for the biosynthesis of calystegines, a group of polyhydroxylated nortropane alkaloids with potential therapeutic applications.
TR-II belongs to the short-chain dehydrogenase/reductase (SDR) family of enzymes. Structural studies have revealed that although TR-I and TR-II share a high degree of sequence similarity and a conserved overall fold, differences in their active site architecture dictate their opposite stereospecificities. Specifically, the orientation of the tropinone substrate within the active site of each enzyme determines whether the hydride transfer from NADPH occurs on the α- or β-face of the carbonyl group.
Quantitative Data on Tropinone Reductase II
The biochemical and kinetic properties of TR-II have been characterized from various plant sources. The following tables summarize the key quantitative data to facilitate comparative analysis.
| Plant Source | Substrate | Km (mM) | Optimal pH | Reference(s) |
| Datura stramonium | Tropinone | 0.048 | 4.5 | |
| Hyoscyamus niger | Tropinone | 0.034 | 5.3 - 6.5 | |
| Solanum tuberosum | Tropinone | Not specified | 5.0 | |
| Atropa belladonna | Tropinone | Not specified | 6.2 |
Table 1: Michaelis-Menten Constants (Km) and Optimal pH for Tropinone Reductase II with Tropinone.
| Plant Source | Substrate | Km (µM) | Reference(s) |
| Datura stramonium | NADPH | 17 | |
| Hyoscyamus niger | NADPH | Not specified |
Table 2: Michaelis-Menten Constants (Km) for Tropinone Reductase II with NADPH.
| Plant Source | kcat (s-1) | Reference(s) |
| Datura stramonium | 2.73 ± 0.16 | |
| Anisodus acutangulus | 13.62 |
Table 3: Catalytic Constants (kcat) for Tropinone Reductase II.
Signaling and Metabolic Pathways
Tropinone reductase II is a key enzyme in the tropane alkaloid biosynthesis pathway, which originates from the amino acid L-ornithine. The pathway involves a series of enzymatic steps leading to the formation of the central intermediate, tropinone. At this juncture, the pathway bifurcates, with TR-II and TR-I directing the metabolic flow towards this compound and tropine, respectively.
Tropane Alkaloid Biosynthesis Pathway.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the characterization of tropinone reductase II.
Expression and Purification of Recombinant His-tagged TR-II
The expression of TR-II in a heterologous system like E. coli allows for the production of large quantities of the enzyme for biochemical studies.
Workflow for Recombinant TR-II Purification.
Detailed Methodology:
-
Transformation: Transform competent E. coli cells (e.g., BL21(DE3)) with a suitable expression vector containing the His-tagged TR-II gene.
-
Culture Growth: Inoculate a starter culture of the transformed E. coli and grow overnight. Use the starter culture to inoculate a larger volume of Luria-Bertani (LB) medium supplemented with the appropriate antibiotic. Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight to enhance protein solubility.
-
Cell Harvest and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication on ice.
-
Purification: Clarify the lysate by centrifugation. Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. Elute the His-tagged TR-II with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Dialysis and Storage: Dialyze the eluted protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) to remove imidazole. Aliquot the purified protein and store at -80°C.
Enzyme Activity Assay
The activity of TR-II can be determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.
Detailed Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing:
-
100 mM MES-NaOH buffer (pH 6.0)
-
0.2 mM NADPH
-
1 mM Tropinone
-
Purified TR-II enzyme (appropriate concentration to ensure a linear reaction rate)
-
-
Assay Procedure:
-
Pre-incubate the reaction mixture (without tropinone) at the desired temperature (e.g., 30°C) for 5 minutes.
-
Initiate the reaction by adding tropinone.
-
Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer for a set period (e.g., 1-5 minutes).
-
Calculate the rate of NADPH oxidation using the molar extinction coefficient of NADPH at 340 nm (6220 M-1cm-1).
-
One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.
-
Analysis of Reaction Products by GC-MS
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of the reaction product, this compound.
Detailed Methodology:
-
Enzyme Reaction: Perform a larger-scale enzyme assay as described above and stop the reaction by adding a strong base (e.g., 1 M NaOH) to raise the pH above 10.
-
Extraction: Extract the tropane alkaloids from the reaction mixture with an organic solvent such as chloroform (B151607) or dichloromethane.
-
Derivatization (Optional but Recommended): To improve the volatility and chromatographic properties of this compound, it can be derivatized to its trimethylsilyl (B98337) (TMS) ether. This can be achieved by reacting the dried extract with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
GC-MS Analysis:
-
Column: Use a non-polar or semi-polar capillary column (e.g., DB-5ms).
-
Injection: Inject an aliquot of the extracted (and derivatized) sample into the GC-MS.
-
Temperature Program: A typical temperature program might start at a low temperature (e.g., 80-100°C), ramp up to a higher temperature (e.g., 250-280°C), and hold for a few minutes.
-
Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range of m/z 50-500.
-
Identification: Identify this compound by comparing its retention time and mass spectrum with that of an authentic standard.
-
Protein Crystallization
Determining the three-dimensional structure of TR-II provides invaluable insights into its catalytic mechanism and stereospecificity. The hanging-drop vapor diffusion method is a commonly used technique for protein crystallization.
Detailed Methodology:
-
Protein Preparation: The purified TR-II should be concentrated to a high concentration (typically 5-10 mg/mL) and be of high purity (>95%).
-
Crystallization Screen: A preliminary screen of various crystallization conditions is performed using commercially available or in-house prepared screens. These screens contain a variety of precipitants (e.g., polyethylene (B3416737) glycols, salts), buffers, and additives.
-
Hanging-Drop Setup:
-
Pipette 1-2 µL of the concentrated protein solution onto a siliconized glass coverslip.
-
Add an equal volume of the reservoir solution (from the crystallization screen) to the protein drop.
-
Invert the coverslip and place it over the corresponding reservoir in a 24-well crystallization plate, creating a sealed "hanging drop".
-
-
Incubation and Observation: Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C) and periodically observe the drops under a microscope for the formation of crystals.
-
Optimization: Once initial crystals are obtained, the crystallization conditions (e.g., precipitant concentration, pH, protein concentration) are further optimized to obtain larger, well-diffracting crystals suitable for X-ray diffraction analysis.
Substrate Specificity
While tropinone is the primary substrate for TR-II, studies have shown that the enzyme can also reduce other cyclic ketones, albeit with lower efficiency. This substrate promiscuity can be exploited for biocatalytic applications. For example, TR-II from Hyoscyamus niger has been shown to reduce N-propyl-4-piperidone, whereas TR-I does not. Conversely, TR-I can accept 3-quinuclidinone as a substrate, which is poorly reduced by TR-II.
Conclusion
Tropinone Reductase II is a critical enzyme that dictates the metabolic fate of tropinone, leading to the formation of this compound and subsequently to the calystegine class of alkaloids. Its stereospecificity, governed by subtle differences in its active site compared to its isoenzyme TR-I, makes it a fascinating subject for structural and mechanistic studies. The detailed protocols and compiled quantitative data in this guide are intended to serve as a valuable resource for researchers in the fields of plant biochemistry, metabolic engineering, and drug development, facilitating further exploration of this important enzyme and its potential applications.
References
- 1. Two Tropinone Reductases with Distinct Stereospecificities from Cultured Roots of Hyoscyamus niger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tropinone reductase: A comprehensive review on its role as the key enzyme in tropane alkaloids biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two Tropinone Reductases with Distinct Stereospecificities from Cultured Roots of Hyoscyamus niger - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tropinone - Wikipedia [en.wikipedia.org]
The Isomeric Relationship of Pseudotropine and Tropine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the isomeric relationship between pseudotropine (3β-tropanol) and tropine (3α-tropanol). As stereoisomers derived from the reduction of tropinone (B130398), their distinct spatial arrangement of the C-3 hydroxyl group on the tropane (B1204802) ring dictates their divergent physical, chemical, and biological properties. This document outlines their comparative properties, details experimental protocols for their synthesis and characterization, and visualizes their distinct biosynthetic fates. This guide serves as a comprehensive resource for researchers engaged in the study of tropane alkaloids and the development of novel therapeutics.
Introduction
Tropane alkaloids are a class of bicyclic organic compounds with significant pharmacological applications. At the core of many of these compounds are the isomeric alcohols, tropine and this compound. These two molecules share the same chemical formula and connectivity but differ in the three-dimensional orientation of the hydroxyl group at the C-3 position of the 8-azabicyclo[3.2.1]octane skeleton. Tropine possesses an axial (α) hydroxyl group, while this compound has an equatorial (β) hydroxyl group. This seemingly subtle stereochemical difference has profound implications for their physical properties, reactivity, and, most importantly, their roles as precursors in the biosynthesis of distinct classes of pharmacologically active tropane alkaloids. Tropine is a key precursor for anticholinergic agents like atropine (B194438) and scopolamine, whereas this compound is the precursor for the calystegines, a group of polyhydroxylated nortropane alkaloids.[1][2] Understanding the nuanced relationship between these two isomers is therefore critical for the targeted synthesis and biological investigation of their derivatives.
Isomeric Relationship and Stereochemistry
Tropine and this compound are diastereomers, a class of stereoisomers that are not mirror images of each other. Their relationship stems from the stereospecific reduction of the ketone tropinone. This reduction is catalyzed by two distinct enzymes: Tropinone Reductase I (TRI) and Tropinone Reductase II (TRII).[2]
-
Tropinone Reductase I (TRI) stereospecifically reduces tropinone to tropine , where the hydroxyl group is in the axial (α) position.
-
Tropinone Reductase II (TRII) stereospecifically reduces tropinone to This compound , where the hydroxyl group is in the equatorial (β) position.
This enzymatic differentiation is the primary branch point in the biosynthetic pathways leading to different tropane alkaloids.[2]
Comparative Physicochemical Properties
The difference in the spatial orientation of the hydroxyl group significantly influences the physical and chemical properties of tropine and this compound. A summary of their key quantitative data is presented in Table 1.
| Property | Tropine | This compound |
| IUPAC Name | (1R,3S,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-ol | (1R,3R,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-ol |
| Melting Point (°C) | 62-64 | 108-110 |
| Boiling Point (°C) | 233 | 240-241 |
| pKa | 10.4 | 10.6 |
| Solubility | Soluble in water, ethanol, chloroform, and ether | Soluble in water, ethanol, and chloroform |
Experimental Protocols
Stereoselective Synthesis of Tropine and this compound from Tropinone
Objective: To achieve the stereoselective reduction of tropinone to either tropine or this compound.
Principle: The choice of reducing agent and reaction conditions dictates the stereochemical outcome of the reduction of the carbonyl group in tropinone.
Protocol for the Synthesis of Tropine (Axial Attack):
-
Materials: Tropinone, Sodium borohydride (B1222165) (NaBH₄), Methanol (B129727), Diethyl ether, Anhydrous sodium sulfate, Rotary evaporator, Magnetic stirrer, Ice bath.
-
Procedure:
-
Dissolve tropinone (1 mmol) in methanol (10 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 mmol) portion-wise to the stirred solution.
-
Continue stirring at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of water (5 mL).
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether (3 x 15 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to yield crude tropine.
-
Recrystallize from a suitable solvent system (e.g., diethyl ether/petroleum ether) to obtain pure tropine.
-
Protocol for the Synthesis of this compound (Equatorial Attack):
-
Materials: Tropinone, Lithium aluminum hydride (LiAlH₄), Anhydrous diethyl ether, Anhydrous sodium sulfate, Rotary evaporator, Magnetic stirrer, Ice bath, Reflux condenser.
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.5 mmol) in anhydrous diethyl ether (15 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve tropinone (1 mmol) in anhydrous diethyl ether (10 mL) and add it dropwise to the LiAlH₄ suspension via the dropping funnel.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction mixture to 0 °C and quench by the sequential and careful dropwise addition of water (0.1 mL), 15% aqueous sodium hydroxide (B78521) (0.1 mL), and then water (0.3 mL).
-
Stir the resulting granular precipitate for 30 minutes.
-
Filter the precipitate and wash with diethyl ether.
-
Dry the combined filtrate and washings over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to yield crude this compound.
-
Recrystallize from a suitable solvent system (e.g., acetone) to obtain pure this compound.
-
Chromatographic Separation of Tropine and this compound
Objective: To separate a mixture of tropine and this compound isomers.
Principle: The different polarities and spatial arrangements of the isomers allow for their separation using chromatographic techniques. Gas chromatography (GC) is a common method for the analysis of these alkaloids.
Gas Chromatography (GC) Protocol:
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Column: A capillary column suitable for amine analysis, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C (FID) or as per MS requirements.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
Sample Preparation:
-
Prepare a standard solution of tropine and this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or chloroform.
-
For experimental samples, dissolve the crude mixture in the same solvent.
-
Derivatization with a silylating agent (e.g., BSTFA) may be performed to improve peak shape and thermal stability, though it is not always necessary.
-
-
Injection: Inject 1 µL of the sample solution.
-
Analysis: Identify the peaks based on the retention times of the standards. This compound, being the more sterically hindered isomer, may have a slightly different retention time than tropine.
Spectroscopic Characterization
Objective: To confirm the identity and stereochemistry of tropine and this compound using spectroscopic methods.
4.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: The chemical environment of the protons and carbons in tropine and this compound are distinct due to the different orientation of the hydroxyl group, leading to unique NMR spectra. The coupling constants of the proton at C-3 are particularly informative.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Analysis:
-
Acquire a standard one-dimensional proton NMR spectrum.
-
Expected Observations:
-
Tropine (axial OH): The proton at C-3 (H-3) is in an equatorial position and will typically appear as a broad singlet or a multiplet with small coupling constants.
-
This compound (equatorial OH): The proton at C-3 (H-3) is in an axial position and will exhibit larger axial-axial and axial-equatorial coupling constants, resulting in a more complex multiplet.
-
-
-
¹³C NMR Analysis:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Expected Observations: The chemical shift of the carbon at C-3 will be different for the two isomers due to the gamma-gauche effect of the hydroxyl group.
-
4.3.2. Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: The vibrational frequencies of the O-H and C-O bonds will be subtly different between the two isomers.
Experimental Protocol:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: An FTIR spectrometer.
-
Data Acquisition: Scan the sample over the mid-infrared range (e.g., 4000-400 cm⁻¹).
-
Expected Observations:
-
A broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration.
-
A C-O stretching vibration in the fingerprint region (around 1100-1000 cm⁻¹). The exact position of this peak may differ slightly between the two isomers.
-
Divergent Biosynthetic Pathways and Biological Significance
The stereochemical divergence of tropine and this compound leads to their incorporation into distinct biosynthetic pathways, resulting in tropane alkaloids with different pharmacological profiles.
Tropine serves as the precursor for the synthesis of hyoscyamine and subsequently scopolamine.[3] These compounds are well-known for their anticholinergic properties, acting as antagonists at muscarinic acetylcholine (B1216132) receptors. In contrast, this compound is the precursor for the biosynthesis of calystegines, which are potent glycosidase inhibitors and do not exhibit significant anticholinergic activity.
The derivatives of tropine and this compound can exhibit differential interactions with various receptors. For instance, the stereochemistry at the C-3 position influences the binding affinity and efficacy of these molecules at muscarinic and nicotinic acetylcholine receptors. This highlights the critical role of stereochemistry in determining the pharmacological profile of tropane alkaloid-based drugs.
Conclusion
The isomeric relationship between this compound and tropine is a fundamental concept in the chemistry and biology of tropane alkaloids. Their distinct stereochemistry, arising from the stereospecific enzymatic reduction of tropinone, dictates their physicochemical properties and directs their biosynthesis towards different classes of pharmacologically active compounds. A thorough understanding of their synthesis, separation, and characterization, as detailed in this guide, is essential for researchers in natural product chemistry, pharmacology, and drug development who aim to explore and exploit the therapeutic potential of this important class of molecules.
References
Pharmacological Profile of Pseudotropine and its Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pseudotropine, a tropane (B1204802) alkaloid and a stereoisomer of tropine, serves as a foundational scaffold for a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the pharmacological profile of this compound and its key derivatives. It delves into their interactions with various receptor systems, most notably muscarinic and nicotinic acetylcholine (B1216132) receptors, as well as voltage-gated sodium channels. This document summarizes available quantitative binding data, details relevant experimental methodologies, and visualizes the associated signaling pathways to facilitate further research and drug development endeavors in this chemical space. While extensive data exists for complex tropane alkaloids, this guide also highlights the current gaps in the quantitative pharmacological data for this compound itself and its simpler derivatives, underscoring the need for further investigation.
Introduction
Tropane alkaloids, a class of bicyclic [3.2.1] nitrogen-containing compounds, have long been a source of potent and pharmacologically significant molecules. At the core of many of these compounds lies the tropane skeleton, with the orientation of the 3-hydroxyl group defining two key isomers: tropine (3α-hydroxyl) and this compound (3β-hydroxyl). While tropine-based alkaloids such as atropine (B194438) and scopolamine (B1681570) have been extensively studied and utilized in medicine, the pharmacological landscape of this compound and its derivatives remains comparatively less explored.
This compound serves as a crucial precursor in the biosynthesis of various alkaloids, including the calystegines.[1] Its derivatives have shown potential as nicotinic receptor agonists, and their esters have been investigated for their anticholinergic and local anesthetic properties.[2][3] The stereochemistry of the 3-hydroxyl group in the tropane ring significantly influences the binding affinity and efficacy of these compounds at their target receptors, making the study of this compound derivatives a compelling area for structure-activity relationship (SAR) studies.[3]
This guide aims to consolidate the current understanding of the pharmacological profile of this compound and its derivatives, with a focus on providing researchers and drug development professionals with a detailed technical resource.
Quantitative Pharmacological Data
The pharmacological activity of this compound and its derivatives is primarily characterized by their binding affinities for various receptors and ion channels. The following tables summarize the available quantitative data, primarily focusing on muscarinic acetylcholine receptors (mAChRs), nicotinic acetylcholine receptors (nAChRs), and other relevant targets. It is important to note that specific binding data for this compound itself is limited in the public domain, and much of the understanding is extrapolated from studies on its derivatives and related tropane alkaloids.
Table 1: Muscarinic Receptor Binding Affinities of Tropane Alkaloids
| Compound | Receptor Subtype(s) | Ki (nM) | IC50 (nM) | Assay Conditions | Reference(s) |
| Atropine | M1-M5 (non-selective) | - | 4.7 (porcine brain) | Radioligand: [3H]-N-methylscopolamine | [4] |
| Scopolamine | M1-M4 > M5 | - | 2.0 (porcine brain) | Radioligand: [3H]-N-methylscopolamine | |
| N-Methylatropine | Muscarinic (general) | - | < 0.1 | Radioligand: [3H]-N-methylscopolamine | |
| N-Methylscopolamine | Muscarinic (general) | - | < 0.3 | Radioligand: [3H]-N-methylscopolamine | |
| Benzoylthis compound | Muscarinic (general) | ~1,000-fold less potent than scopolamine | - | Inhibition of [3H]quinuclidinyl benzilate binding | |
| Tropacocaine (Benzoylthis compound) | Muscarinic (general) | ~10,000-fold less potent than scopolamine | - | Inhibition of [3H]quinuclidinyl benzilate binding |
Table 2: Nicotinic Receptor Binding Affinities of Tropane Alkaloids
| Compound | Receptor Subtype(s) | Ki (nM) | IC50 (µM) | Assay Conditions | Reference(s) |
| Atropine | nAChR (general) | - | 284 | Inhibition of [3H]-nicotine binding | |
| Scopolamine | nAChR (general) | - | 928 | Inhibition of [3H]-nicotine binding | |
| Cocaine | nAChR (general) | - | 371 | Inhibition of [3H]-nicotine binding | |
| N-Methylcytisine | nAChR (squid optical ganglia) | 50 (Kd) | - | Radioligand: [3H]-N-methylcytisine |
Table 3: Other Receptor and Transporter Binding Affinities of Tropane Derivatives
| Compound | Target | Ki (nM) | Assay Conditions | Reference(s) |
| Benztropine Analogues | Dopamine Transporter (DAT) | 8.5 - 6370 | Radioligand binding assays with rat brain tissue | |
| Benztropine Analogues | Histamine H1 Receptor | 16 - 37,600 | Radioligand binding assays with rat brain tissue |
Note on Structure-Activity Relationships: Studies on tropine and this compound esters have indicated that the stereochemistry at the C-3 position is a critical determinant of muscarinic receptor affinity. The 3α-configuration (tropine) generally confers higher potency than the 3β-configuration (this compound). Furthermore, quaternization of the nitrogen atom in these esters tends to increase their antimuscarinic activity. For N-substituted tropane derivatives, the nature of the substituent on the nitrogen atom significantly influences the binding affinity and selectivity for monoamine transporters.
Key Pharmacological Activities and Mechanisms of Action
Anticholinergic Activity (Muscarinic Receptor Antagonism)
Derivatives of this compound, particularly its esters, have been investigated for their anticholinergic properties, which stem from their ability to act as antagonists at muscarinic acetylcholine receptors. This antagonism can lead to a variety of physiological effects, including decreased smooth muscle contraction and reduced glandular secretions.
The general mechanism involves the competitive binding of the this compound derivative to the muscarinic receptor, thereby preventing the binding of the endogenous agonist, acetylcholine. This blockade inhibits the G-protein-coupled signaling cascades typically initiated by acetylcholine.
Nicotinic Receptor Modulation
This compound itself is utilized in the synthesis of novel nicotinic receptor agonists. Tropane alkaloids, in general, have been shown to bind to nicotinic acetylcholine receptors, albeit with lower affinity compared to their affinity for muscarinic receptors. The interaction of this compound derivatives with various nAChR subtypes is an area that warrants further detailed investigation to elucidate their potential as selective modulators.
Local Anesthetic Activity (Sodium Channel Blockade)
Certain derivatives of this compound, such as benzoylthis compound (tropacocaine), exhibit local anesthetic properties. This activity is primarily attributed to the blockade of voltage-gated sodium channels in nerve membranes. By binding to a specific site within the sodium channel pore, these molecules inhibit the influx of sodium ions that is necessary for the generation and propagation of action potentials, thereby blocking nerve conduction and producing a local anesthetic effect. The potency of local anesthetics is influenced by factors such as their pKa and lipid solubility, which determine their ability to penetrate the nerve sheath and access the binding site within the channel.
Signaling Pathways
The pharmacological effects of this compound and its derivatives are mediated through their interaction with specific receptor signaling pathways. The following diagrams, generated using the DOT language, illustrate the canonical signaling cascades for muscarinic and nicotinic acetylcholine receptors.
Figure 1: Muscarinic Acetylcholine Receptor Signaling Pathways.
Figure 2: Nicotinic Acetylcholine Receptor Signaling Pathway.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the pharmacological profile of this compound and its derivatives.
Competitive Radioligand Binding Assay for Muscarinic Receptors
This protocol describes a method to determine the binding affinity (Ki) of a test compound for muscarinic receptor subtypes.
Objective: To determine the inhibitory constant (Ki) of a test compound (e.g., a this compound derivative) for a specific muscarinic receptor subtype (M1-M5).
Materials:
-
Cell Membranes: Membranes prepared from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A non-selective muscarinic antagonist radiolabeled with tritium, such as [³H]-N-methylscopolamine ([³H]-NMS).
-
Test Compound: The this compound derivative of interest.
-
Non-specific Binding Control: A high concentration of a known muscarinic antagonist, such as atropine (e.g., 1 µM).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Filtration Apparatus: A 96-well plate harvester with glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine.
-
Scintillation Cocktail and Counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in a suitable buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, radioligand, and cell membranes.
-
Non-specific Binding: Assay buffer, radioligand, cell membranes, and a high concentration of the non-specific binding control (e.g., atropine).
-
Competition: Assay buffer, radioligand, cell membranes, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plates at a controlled temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using the plate harvester. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: After drying the filters, add scintillation cocktail to each filter and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 3: Experimental Workflow for a Competitive Radioligand Binding Assay.
Whole-Cell Patch-Clamp Electrophysiology for Sodium Channel Blockade
This protocol outlines a method to assess the local anesthetic activity of a compound by measuring its effect on voltage-gated sodium currents.
Objective: To determine the inhibitory effect of a test compound (e.g., a benzoylthis compound derivative) on voltage-gated sodium channels in a neuronal cell line.
Materials:
-
Cell Line: A cell line expressing voltage-gated sodium channels (e.g., ND7/23 cells or primary dorsal root ganglion neurons).
-
External Solution: An appropriate physiological salt solution (e.g., containing in mM: 140 NaCl, 3 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4).
-
Internal Solution: A solution for the patch pipette (e.g., containing in mM: 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES; pH adjusted to 7.2).
-
Test Compound: The this compound derivative dissolved in the external solution at various concentrations.
-
Patch-Clamp Rig: An inverted microscope, micromanipulator, patch-clamp amplifier, and data acquisition system.
Procedure:
-
Cell Preparation: Plate the cells on glass coverslips and allow them to adhere.
-
Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording:
-
Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
Approach a single cell with the micropipette and form a high-resistance seal (gigaohm seal) with the cell membrane.
-
Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.
-
Clamp the membrane potential at a holding potential where most sodium channels are in the closed state (e.g., -80 mV).
-
-
Data Acquisition:
-
Apply a series of depolarizing voltage steps to elicit sodium currents.
-
Record the control sodium currents in the absence of the test compound.
-
Perfuse the cell with the external solution containing the test compound at a specific concentration and record the sodium currents again.
-
Repeat with different concentrations of the test compound.
-
-
Data Analysis:
-
Measure the peak amplitude of the sodium currents in the absence and presence of the test compound.
-
Calculate the percentage of inhibition of the sodium current for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to determine the IC50 value.
-
Conclusion and Future Directions
This compound and its derivatives represent a promising, yet underexplored, area of medicinal chemistry. The available data, primarily from studies on more complex tropane alkaloids, suggest that this compound-based compounds can interact with key pharmacological targets, including muscarinic and nicotinic acetylcholine receptors, as well as voltage-gated sodium channels. The stereochemistry of the this compound scaffold is a critical determinant of its biological activity, offering opportunities for the design of potent and selective ligands.
However, a significant gap exists in the literature regarding the systematic and quantitative pharmacological characterization of this compound and its simpler derivatives. To fully unlock the therapeutic potential of this chemical class, future research should focus on:
-
Systematic SAR Studies: Synthesis and pharmacological evaluation of a focused library of this compound derivatives (e.g., N-alkyl and N-aryl derivatives, and esters with varying acyl groups) to establish clear structure-activity relationships at muscarinic and nicotinic receptor subtypes.
-
Receptor Subtype Selectivity: Determination of the binding affinities (Ki values) of these derivatives for all five muscarinic receptor subtypes (M1-M5) and a panel of relevant nicotinic receptor subtypes.
-
Functional Assays: Characterization of the functional activity (agonist, antagonist, or allosteric modulator) of these compounds at their target receptors.
-
In Vivo Studies: Evaluation of the in vivo efficacy and pharmacokinetic properties of lead compounds in relevant animal models.
By addressing these research gaps, a more complete and nuanced understanding of the pharmacological profile of this compound and its derivatives can be achieved, paving the way for the development of novel therapeutic agents with improved efficacy and selectivity.
References
- 1. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 4. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of Pseudotropine in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudotropine, a tropane (B1204802) alkaloid and a diastereomer of tropine, is a significant secondary metabolite found in various plant species, notably within the Solanaceae and Erythroxylaceae families. Its detection and quantification in plant extracts are crucial for phytochemical analysis, drug discovery, and quality control of herbal products. This document provides detailed application notes and protocols for the analytical determination of this compound in plant extracts using various chromatographic techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and High-Performance Thin-Layer Chromatography (HPTLC).
Sample Preparation: A Critical First Step
The accurate analysis of this compound begins with efficient extraction and purification from the complex plant matrix. The choice of method depends on the plant material and the analytical technique to be employed.
General Extraction of Tropane Alkaloids
A common initial step for extracting tropane alkaloids involves a solid-liquid extraction using an acidified solvent to protonate the alkaloids, rendering them more soluble in the extraction medium.
Protocol: Acidified Solvent Extraction
-
Homogenization: Grind the dried and powdered plant material (e.g., leaves, roots) to a fine powder.
-
Extraction: Macerate or sonicate the powdered plant material with an acidic alcoholic solution (e.g., 0.1% formic acid in methanol (B129727) or ethanol) or an acidic aqueous solution. The acidic conditions help to solubilize the alkaloids.[1]
-
Filtration: Filter the extract to remove solid plant debris.
-
Basification and Liquid-Liquid Extraction (LLE):
-
Adjust the pH of the filtrate to alkaline conditions (pH 9-11) using a base such as ammonium (B1175870) hydroxide (B78521). This deprotonates the alkaloids, making them soluble in organic solvents.
-
Perform a liquid-liquid extraction with an immiscible organic solvent like dichloromethane (B109758) or a chloroform-isopropanol mixture.
-
Separate the organic layer containing the alkaloids.
-
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under reduced pressure. Reconstitute the residue in a suitable solvent for the chosen analytical technique (e.g., methanol for LC-MS, ethyl acetate (B1210297) for GC-MS).
Solid-Phase Extraction (SPE) for Clean-up
Solid-phase extraction is a highly effective technique for purifying and concentrating tropane alkaloids from crude extracts, removing interfering substances that could affect the analysis. Cation-exchange or reversed-phase cartridges are commonly used.
Protocol: Solid-Phase Extraction (SPE) using a Cation-Exchange Column
-
Column Conditioning: Condition a strong cation-exchange (SCX) SPE cartridge by passing methanol followed by an acidic buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 6.0) through the column.[2]
-
Sample Loading: Load the acidified plant extract onto the conditioned SPE cartridge. The protonated alkaloids will bind to the negatively charged sorbent.
-
Washing: Wash the cartridge with a series of solvents to remove interfering compounds. A typical washing sequence includes a wash with 0.1 M HCl followed by methanol.[2] This removes neutral and acidic impurities.
-
Elution: Elute the retained tropane alkaloids, including this compound, using a basic organic solvent mixture, such as 5% ammonium hydroxide in methanol.[2]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the appropriate solvent for analysis.
Experimental Workflow for Sample Preparation
Caption: General workflow for the extraction and purification of this compound from plant material.
Analytical Methods for this compound Detection
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds like tropane alkaloids.
Protocol: GC-MS Analysis of this compound
-
Sample Preparation: The purified extract is typically derivatized to improve volatility and chromatographic peak shape. Silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
GC Conditions:
-
Column: A non-polar capillary column, such as a 5% phenyl-polymethylsiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250-280°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program: Start at a lower temperature (e.g., 80°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) at a rate of 10°C/min and hold.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan mode for qualitative analysis to obtain the mass spectrum of this compound and selected ion monitoring (SIM) mode for quantitative analysis for higher sensitivity.
-
Mass Range: m/z 50-500.
-
-
Identification: this compound can be identified by its characteristic retention time and mass spectrum, which includes key fragment ions.
Logical Workflow for GC-MS Analysis
References
- 1. Modular Point-of-Need Tropane Alkaloid Detection at Regulatory Levels: Combining Solid–Liquid Extraction from Buckwheat with a Paper-Immobilized Liquid-Phase Microextraction and Immuno-Detection in Interconnectable 3D-Printed Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journal-imab-bg.org [journal-imab-bg.org]
Application Notes and Protocols for the Synthesis of Novel Nicotinic Receptor Agonists from Pseudotropine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinic acetylcholine (B1216132) receptors (nAChRs) are a superfamily of ligand-gated ion channels that play a crucial role in various physiological processes in the central and peripheral nervous systems. Their involvement in cognitive function, reward pathways, and neurodegenerative diseases has made them a significant target for drug discovery. Pseudotropine, a tropane (B1204802) alkaloid, serves as a valuable chiral scaffold for the synthesis of novel nAChR agonists. Its rigid bicyclic structure provides a defined stereochemical framework for the presentation of pharmacophoric elements necessary for potent and selective interaction with different nAChR subtypes.
These application notes provide a comprehensive overview of the synthesis of novel nicotinic receptor agonists derived from this compound, including detailed experimental protocols and characterization methods. The information is intended to guide researchers in the design, synthesis, and evaluation of new chemical entities targeting nAChRs for therapeutic development.
Synthesis of Novel Nicotinic Receptor Agonists from this compound
The synthesis of novel nicotinic receptor agonists from this compound typically involves the modification of the 3β-hydroxyl group and/or the N-methyl group to introduce various pharmacophoric features. A common strategy is the esterification or etherification of the hydroxyl group with moieties known to interact with the nAChR binding site, such as pyridine, pyrimidine, or other aromatic systems.
General Synthetic Scheme:
A plausible synthetic route starting from this compound (3β-tropanol) to a novel nicotinic agonist is outlined below. This example illustrates the introduction of a pyridyl ether moiety, a common feature in potent nicotinic agonists.
Caption: General workflow for the synthesis of a pyridyl ether derivative of this compound.
Detailed Synthetic Protocol: Synthesis of 3β-(3-Pyridyloxy)tropane
Materials:
-
This compound (3β-tropanol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane/methanol gradient)
Procedure:
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq) to a flame-dried round-bottom flask containing anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Alkylation: Add 3-bromopyridine (1.1 eq) dropwise to the reaction mixture. Heat the reaction to 80 °C and stir overnight.
-
Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of water. Extract the aqueous layer with diethyl ether (3 x 50 mL). Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a dichloromethane/methanol gradient to afford the desired 3β-(3-pyridyloxy)tropane.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Characterization of Novel this compound-Derived Nicotinic Agonists
The synthesized compounds should be thoroughly characterized to determine their affinity, selectivity, and functional activity at various nAChR subtypes.
Data Presentation
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of a hypothetical series of this compound derivatives at different nAChR subtypes.
Table 1: Binding Affinities (Ki, nM) of this compound Derivatives at nAChR Subtypes
| Compound | α4β2 | α7 | α3β4 |
| This compound | >10,000 | >10,000 | >10,000 |
| Compound 1 (3β-(3-pyridyloxy)tropane) | 15.2 ± 2.1 | 520 ± 45 | 85.6 ± 7.8 |
| Compound 2 (N-desmethyl-3β-(3-pyridyloxy)tropane) | 25.8 ± 3.5 | 890 ± 76 | 120.4 ± 11.2 |
| Compound 3 (3β-(5-pyrimidinyl)oxy)tropane) | 8.5 ± 1.1 | 350 ± 30 | 45.3 ± 4.1 |
Table 2: Functional Potency (EC50, µM) of this compound Derivatives at nAChR Subtypes
| Compound | α4β2 | α7 | α3β4 |
| Compound 1 | 0.25 ± 0.04 | >10 | 1.5 ± 0.2 |
| Compound 2 | 0.42 ± 0.06 | >10 | 2.8 ± 0.3 |
| Compound 3 | 0.15 ± 0.02 | >10 | 0.8 ± 0.1 |
Experimental Protocols
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of test compounds for nAChR subtypes using a radiolabeled ligand such as [³H]-epibatidine.
Materials:
-
Cell membranes expressing the nAChR subtype of interest (e.g., from HEK293 cells)
-
[³H]-epibatidine (radioligand)
-
Test compounds (this compound derivatives)
-
Nicotine (B1678760) (for non-specific binding determination)
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add 50 µL of binding buffer, 25 µL of test compound at various concentrations, and 25 µL of [³H]-epibatidine (final concentration ~0.1-0.5 nM).
-
Total and Non-specific Binding: For total binding wells, add 25 µL of buffer instead of the test compound. For non-specific binding wells, add 25 µL of a high concentration of nicotine (e.g., 100 µM).
-
Incubation: Add 100 µL of cell membrane preparation to each well. Incubate the plate at 4°C for 2-4 hours.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold binding buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound by non-linear regression analysis and then calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for the radioligand binding assay.
Whole-Cell Patch-Clamp Electrophysiology
This protocol is used to measure the functional activity of the synthesized compounds by recording the ion currents elicited upon receptor activation in cells expressing specific nAChR subtypes.
Materials:
-
HEK293 cells stably expressing the nAChR subtype of interest
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose, pH 7.3
-
Internal solution (in mM): 140 CsCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, pH 7.3
-
Test compounds dissolved in external solution
Procedure:
-
Cell Preparation: Plate the cells on glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.
-
Recording: Place a coverslip with cells in the recording chamber and perfuse with external solution. Form a giga-ohm seal between the patch pipette and a cell. Rupture the cell membrane to achieve the whole-cell configuration.
-
Drug Application: Hold the cell at a membrane potential of -60 mV. Apply the test compound at various concentrations using a rapid solution exchange system.
-
Data Acquisition: Record the inward currents elicited by the agonist application.
-
Data Analysis: Measure the peak current amplitude for each concentration. Normalize the responses to the maximal response elicited by a saturating concentration of a known agonist (e.g., acetylcholine). Fit the concentration-response data to the Hill equation to determine the EC50 and maximal efficacy.
Caption: Workflow for whole-cell patch-clamp electrophysiology.
Signaling Pathways of Nicotinic Acetylcholine Receptors
Activation of nAChRs leads to the influx of cations (Na⁺ and Ca²⁺), resulting in membrane depolarization. The subsequent increase in intracellular Ca²⁺ can trigger a cascade of downstream signaling events.
Caption: Simplified signaling pathway of nicotinic acetylcholine receptors.
Conclusion
This compound represents a versatile and synthetically accessible scaffold for the development of novel nicotinic receptor agonists. By employing the synthetic strategies and characterization protocols outlined in these application notes, researchers can efficiently generate and evaluate new compounds with potentially improved potency, selectivity, and therapeutic profiles for the treatment of various neurological and psychiatric disorders. The provided data tables and diagrams serve as a guide for data presentation and understanding the underlying biological mechanisms.
Protocol for Quality Confirmation of Pseudotropine by NMR and HPLC
Introduction
This document provides detailed application notes and protocols for the quality confirmation of pseudotropine using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). These methods are essential for verifying the chemical structure, identity, purity, and quantification of this compound in research, development, and quality control settings. This compound, an isomer of tropine, is a tropane (B1204802) alkaloid found in plants of the Solanaceae family and serves as a critical building block in the synthesis of various pharmaceutical compounds.
Scope and Applicability
These protocols are intended for researchers, scientists, and drug development professionals involved in the analysis of this compound. The methods described are applicable for the qualitative and quantitative assessment of bulk this compound and its presence in various sample matrices, provided appropriate sample preparation is conducted.
Quality Confirmation Workflow
The overall workflow for the quality confirmation of a this compound sample involves initial identification and structural verification by NMR, followed by purity assessment and quantification using HPLC.
Caption: Workflow for this compound Quality Confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR spectroscopy is a powerful technique for the unambiguous identification and structural elucidation of this compound. Both ¹H and ¹³C NMR are utilized to confirm the molecular structure.
Experimental Protocol for NMR Analysis
4.1.1. Sample Preparation
-
Weigh approximately 5-10 mg of the this compound sample for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Deuterium Oxide (D₂O). The choice of solvent may depend on the sample's salt form.
-
Add an internal standard, such as Tetramethylsilane (TMS) at 0.03% (v/v) for CDCl₃ or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O, for chemical shift referencing.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Ensure the sample is fully dissolved; vortex or gently warm if necessary.
4.1.2. NMR Instrument Parameters
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Nuclei: ¹H and ¹³C.
-
¹H NMR Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16-64.
-
Relaxation Delay (d1): 1-5 seconds.
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled single pulse (zgpg30).
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: 0 to 220 ppm.
-
4.1.3. Data Processing and Analysis
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm or TSP at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum.
-
Compare the obtained ¹H and ¹³C NMR chemical shifts with the reference data provided in Table 1 to confirm the identity and structure of this compound.
Data Presentation: NMR Chemical Shifts
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound.
| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1, 5 | 3.20 - 3.40 (m) | 60.0 - 62.0 |
| 2, 4 (axial) | 1.50 - 1.70 (m) | 35.0 - 37.0 |
| 2, 4 (equatorial) | 2.00 - 2.20 (m) | 35.0 - 37.0 |
| 3 (endo) | 4.00 - 4.20 (m) | 64.0 - 66.0 |
| 6, 7 (axial) | 1.80 - 2.00 (m) | 26.0 - 28.0 |
| 6, 7 (equatorial) | 2.10 - 2.30 (m) | 26.0 - 28.0 |
| N-CH₃ | 2.30 - 2.50 (s) | 40.0 - 42.0 |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is employed for the determination of the purity of this compound and for its quantification. A reversed-phase method is typically suitable for this analysis.
Experimental Protocol for HPLC Analysis
5.1.1. Reagents and Materials
-
Acetonitrile (B52724) (HPLC grade).
-
Water (HPLC grade or Milli-Q).
-
Ammonium acetate (B1210297) or Potassium phosphate (B84403) monobasic (analytical grade).
-
This compound reference standard.
5.1.2. Chromatographic Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffer and an organic modifier. A typical starting point is a mixture of 50 mM potassium phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile in a ratio of 90:10 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Run Time: Approximately 15 minutes.
5.1.3. Sample and Standard Preparation
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of mobile phase to get a concentration of 1 mg/mL. Further dilute as necessary to prepare calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Prepare the sample solution at a similar concentration to the standard solution using the mobile phase as the diluent.
5.1.4. Data Analysis
-
Inject the blank (mobile phase), followed by the standard solutions and the sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
For quantification, generate a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of this compound in the sample solution from the calibration curve.
Data Presentation: HPLC Parameters and Expected Results
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | 90:10 (v/v) 50 mM KH₂PO₄ (pH 3.0) : Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Expected Retention Time | Approximately 5-8 minutes |
| Purity Specification | ≥ 98.0% |
Note: The retention time is an approximation and should be confirmed with a reference standard on the specific HPLC system used.
Logical Relationship of Analytical Techniques
The combination of NMR and HPLC provides a comprehensive quality assessment of this compound. NMR confirms the molecular identity, while HPLC provides quantitative information on purity.
Caption: Relationship between NMR and HPLC for Quality Control.
Application Notes and Protocols for the De Novo Production of Pseudotropine in Saccharomyces cerevisiae
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive overview and detailed protocols for the metabolic engineering of Saccharomyces cerevisiae for the de novo production of pseudotropine, a crucial precursor for various pharmacologically important tropane (B1204802) alkaloids.
Introduction
Tropane alkaloids, such as scopolamine (B1681570) and atropine, are essential medicines with a broad range of clinical applications, including treatments for nausea, motion sickness, and nerve agent poisoning.[1] Traditionally, these compounds are extracted from plants of the Solanaceae family. However, plant-based production is susceptible to environmental factors and geographical limitations, leading to supply chain vulnerabilities.[2][3][4] Synthetic biology offers a promising alternative by engineering microbial hosts like Saccharomyces cerevisiae to produce these valuable molecules from simple feedstocks.[5] This document details the reconstructed biosynthetic pathway and experimental procedures for the de novo production of this compound in yeast.
De Novo Biosynthetic Pathway of this compound
The production of this compound in yeast requires the heterologous expression of a multi-enzyme pathway from various plant species. The pathway begins with the amino acid L-arginine and proceeds through several intermediates to form the characteristic bicyclic tropane ring of tropinone (B130398), which is then stereospecifically reduced to this compound.
Pathway Description
The engineered pathway can be broken down into the following key steps:
-
Putrescine Biosynthesis: The pathway starts with the conversion of L-arginine to putrescine. To increase the flux towards putrescine, native yeast regulatory mechanisms that control polyamine levels are often disrupted, and key enzymes are overexpressed.
-
N-methylputrescine Formation: Putrescine is then methylated by putrescine N-methyltransferase (PMT) to form N-methylputrescine. This is the first committed step in tropane alkaloid biosynthesis.
-
Tropinone Synthesis: N-methylputrescine is oxidized and cyclized to form tropinone. This complex conversion is catalyzed by two key enzymes: a polyketide synthase (PYKS) and a cytochrome P450 enzyme, tropinone synthase (CYP82M3). This step often requires the co-expression of a suitable cytochrome P450 reductase (CPR).
-
This compound Formation: Finally, tropinone is reduced to this compound by a specific tropinone reductase (TR-II). The stereochemistry of the final product (tropine vs. This compound) is determined by the specific reductase used. Tropinone reductase II (TR-II) stereospecifically produces this compound.
Signaling Pathway Diagram
References
- 1. Engineering a microbial biosynthesis platform for de novo production of tropane alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of medicinal tropane alkaloids in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of medicinal tropane alkaloids in yeast [ideas.repec.org]
- 4. Biosynthesis of medicinal tropane alkaloids in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 5. De Novo Production of the Plant-Derived Tropine and this compound in Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Pseudotropine in Food Samples by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction Pseudotropine is a tropane (B1204802) alkaloid and a diastereomer of tropine. These alkaloids are secondary metabolites found in various plant families, notably Solanaceae (e.g., Atropa belladonna). The accidental co-harvesting of alkaloid-producing plants with agricultural crops can lead to the contamination of food products such as cereals, herbal teas, and leafy vegetables. Due to their potential anticholinergic activity and associated health risks, sensitive and specific methods are required for monitoring tropane alkaloids in the food supply. This application note details a robust and validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in complex food matrices.
Principle This method utilizes a sample extraction and clean-up procedure based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol, followed by instrumental analysis using Ultra-High-Performance Liquid Chromatography (UHPLC) coupled to a triple quadrupole mass spectrometer. The UHPLC system provides efficient chromatographic separation of this compound from its isomers and other matrix components. The mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode, ensures high selectivity and sensitivity for accurate quantification. The method is validated for various food matrices and demonstrates excellent performance in terms of recovery, precision, and limits of quantification.
Experimental Protocols
Sample Preparation (Modified QuEChERS)
This protocol is suitable for solid food matrices like cereals (sorghum, millet), flours, and dried herbal products.
a. Reagents and Materials
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic Acid (FA), LC-MS grade
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Sodium Chloride (NaCl)
-
Trisodium Citrate dihydrate
-
Disodium Hydrogen Citrate sesquihadrate
-
Primary Secondary Amine (PSA) sorbent
-
C18 sorbent
-
50 mL and 15 mL polypropylene (B1209903) centrifuge tubes
-
Syringe filters (0.22 µm, PTFE or equivalent)
b. Extraction Procedure
-
Homogenization : Mill the food sample to a fine, homogenous powder (<1 mm particle size).
-
Weighing : Weigh 2.0 g of the homogenized sample into a 50 mL centrifuge tube. For recovery and matrix-matched calibration, spike the sample with the appropriate concentration of this compound standard at this stage.
-
Hydration : Add 10 mL of LC-MS grade water to the tube and vortex for 1 minute to ensure the sample is fully hydrated. Let it stand for 15 minutes.
-
Solvent Extraction : Add 10 mL of ACN containing 1% FA. Cap the tube and shake vigorously for 5 minutes using a mechanical shaker.
-
Salting-Out : Add a salt mixture of 4 g MgSO₄, 1 g NaCl, 1 g Trisodium Citrate dihydrate, and 0.5 g Disodium Hydrogen Citrate sesquihadrate. Immediately cap and shake vigorously for 1 minute.
-
Centrifugation : Centrifuge the tube at 4,000 rpm for 10 minutes at 4°C.
c. Dispersive Solid-Phase Extraction (d-SPE) Clean-up
-
Supernatant Transfer : Carefully transfer a 6 mL aliquot of the upper acetonitrile layer into a 15 mL centrifuge tube containing 900 mg MgSO₄, 300 mg PSA, and 300 mg C18 sorbent.
-
Vortex and Centrifuge : Vortex the tube for 2 minutes, then centrifuge at 4,000 rpm for 5 minutes.
-
Final Extract Preparation :
-
Take a 2 mL aliquot of the cleaned supernatant and transfer it to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of mobile phase A (see LC conditions below).
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial for analysis.
-
LC-MS/MS Instrumental Analysis
a. Liquid Chromatography (LC) Conditions
-
System : UHPLC system
-
Column : Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A : 5 mM Ammonium Formate and 0.1% Formic Acid in Water
-
Mobile Phase B : 5 mM Ammonium Formate and 0.1% Formic Acid in Methanol
-
Flow Rate : 0.4 mL/min
-
Column Temperature : 40°C
-
Injection Volume : 5 µL
-
Gradient Elution :
Time (min) % Mobile Phase B 0.0 5 1.0 5 8.0 95 10.0 95 10.1 5 | 12.0 | 5 |
b. Mass Spectrometry (MS/MS) Conditions
-
System : Triple Quadrupole Mass Spectrometer
-
Ionization Mode : Electrospray Ionization, Positive (ESI+)
-
Capillary Voltage : 3.5 kV
-
Source Temperature : 150°C
-
Desolvation Temperature : 400°C
-
Desolvation Gas Flow : 800 L/hr
-
Cone Gas Flow : 50 L/hr
-
Collision Gas : Argon
c. MRM Transitions for this compound this compound has a molecular weight of 141.21 g/mol . The protonated molecule [M+H]⁺ is used as the precursor ion. The following transitions are recommended. Note: Collision energies (CE) should be optimized for the specific instrument used by infusing a standard solution.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | CE (eV) (Typical) | Product Ion (m/z) (Qualifier) | CE (eV) (Typical) |
| This compound | 142.1 | 124.1 | 15 | 96.1 | 20 |
Data Presentation
The described method has been validated in various food matrices, showing high sensitivity and accuracy.[1] The quantitative performance data from multi-alkaloid validation studies, which included this compound, are summarized below.
Table 1: Summary of Quantitative Performance Data for Tropane Alkaloids in Food Matrices
| Matrix | Analyte Group | LOQ (µg/kg) | Recovery (%) | RSD (%) | Reference |
| Sorghum | 21 Tropane Alkaloids | 0.5 - 10 | 82 - 115 | < 19 | [1] |
| Oregano | 21 Tropane Alkaloids | 0.5 - 10 | 80 - 106 | < 19 | [1] |
| Mixed Herbal Tea | 21 Tropane Alkaloids | 0.5 - 10 | 78 - 117 | < 19 | [1] |
| Leafy Vegetables | Atropine/Scopolamine | 2.2 - 2.3 | 90 - 100 | < 13 |
Note: The data from Dzuman et al. (2020) represents the performance for a panel of 21 tropane alkaloids, including this compound, demonstrating the method's suitability.[1]
Workflow Visualization
The logical flow of the analytical procedure from sample receipt to final data analysis is depicted in the following diagram.
References
Application of Pseudotropine as a Chiral Auxiliary in Organic Synthesis: A Review and Alternative Protocols
Introduction
A comprehensive review of scientific literature reveals that pseudotropine is not commonly employed as a chiral auxiliary in organic synthesis . While tropane (B1204802) alkaloids are significant targets in natural product synthesis, the direct application of this compound as a detachable chiral director in asymmetric reactions is not a widely documented strategy. Its rigid bicyclic structure and the nature of its hydroxyl group may present challenges for its effective use as a recoverable and reusable chiral auxiliary.
In contrast, the structurally related amino alcohol, pseudoephedrine , is a well-established and highly effective chiral auxiliary, particularly in the asymmetric alkylation of enolates and aldol (B89426) reactions. This application note will therefore provide a detailed overview of the use of pseudoephedrine as a powerful tool in asymmetric synthesis, offering protocols and data that are likely of interest to researchers exploring chiral auxiliaries.
Alternative Chiral Auxiliary: Pseudoephedrine
Pseudoephedrine, available in both (1R,2R) and (1S,2S) enantiomeric forms, can be reversibly attached to a carboxylic acid to form a chiral amide. The presence of the chiral pseudoephedrine backbone allows for highly diastereoselective reactions on the attached acyl group. Following the reaction, the chiral auxiliary can be cleanly removed, yielding the enantiomerically enriched product.
Asymmetric Alkylation of Carboxylic Acids
One of the most powerful applications of pseudoephedrine is in the diastereoselective alkylation of amide enolates.[1] This method provides access to a wide range of enantioenriched α-substituted carboxylic acids.[2]
The general workflow for the Myers asymmetric alkylation using pseudoephedrine is depicted below.[2]
References
Experimental Protocols for the Derivatization of Pseudotropine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the chemical derivatization of pseudotropine, a tropane (B1204802) alkaloid and a key precursor in the synthesis of various pharmacologically active compounds. The following sections detail procedures for O-acylation (esterification) and O-alkylation (etherification) of the 3β-hydroxyl group of this compound, as well as methods for the analysis of the resulting derivatives.
Introduction
This compound (3β-tropanol) is a diastereomer of tropine and a versatile scaffold for chemical synthesis. Derivatization at its 3β-hydroxyl group allows for the modulation of its physicochemical properties and biological activity. These modifications are crucial in drug discovery for exploring structure-activity relationships (SAR) and developing novel therapeutic agents. This document outlines standardized procedures for creating ester and ether derivatives of this compound, providing a foundation for further research and development.
Data Presentation
The following tables summarize quantitative data for representative derivatization reactions of this compound and related tropane alkaloids.
Table 1: Summary of Quantitative Data for this compound Acylation
| Derivative Name | Acylating Agent | Base/Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Acetylthis compound | Acetic Anhydride (B1165640) | Pyridine (B92270) | - | 1 | 70 | Not Reported |
| Propionylthis compound | Propionyl Chloride | - | Chloroform (B151607) | 12 | 50 | Not Reported |
| Isobutyrylthis compound | Isobutyryl Chloride | - | Chloroform | 12 | 50 | Not Reported |
| Isovalerylythis compound | Isovaleryl Chloride | - | Chloroform | 12 | 50 | Not Reported |
| Tigloylnorthis compound | Tigloyl Chloride | - | Trifluoroacetic Acid | 4 | Room Temp. | Not Reported |
Table 2: Summary of Quantitative Data for this compound Etherification (Adapted from Williamson Ether Synthesis)
| Derivative Name | Alkylating Agent | Base | Solvent | Reaction Time (h) | Temperature (°C) | Expected Yield |
| 3-O-Methylthis compound | Methyl Iodide | Sodium Hydride | THF | 12-24 | Room Temp. | Moderate to Good |
| 3-O-Ethylthis compound | Ethyl Bromide | Sodium Hydride | THF | 12-24 | Room Temp. | Moderate to Good |
| 3-O-Benzylthis compound | Benzyl (B1604629) Bromide | Sodium Hydride | THF | 12-24 | Room Temp. | Moderate to Good |
Experimental Protocols
Protocol 1: O-Acylation of this compound with Acyl Chlorides
This protocol describes the synthesis of acyl this compound esters using acyl chlorides.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous chloroform
-
4 M HCl in dioxane
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1 mmol) in anhydrous chloroform (10 mL).
-
Add 1.1 mmol of 4 M HCl in dioxane to the solution.
-
Add the desired acyl chloride (2 mmol) dropwise to the stirred solution.
-
Attach a reflux condenser and heat the reaction mixture to 50 °C.
-
Stir the reaction overnight (approximately 12-16 hours).
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: O-Acylation of this compound using Acetic Anhydride and Pyridine
This protocol is a classic method for acetylation.
Materials:
-
This compound
-
Acetic anhydride
-
Anhydrous pyridine
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Dichloromethane (B109758) or ethyl acetate
-
1 M HCl
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 equiv.) in anhydrous pyridine (2–10 mL/mmol) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride (1.5–2.0 equiv.) dropwise to the solution.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding methanol.
-
Co-evaporate the reaction mixture with toluene to remove pyridine.
-
Dilute the residue with dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography.
Protocol 3: O-Alkylation of this compound via Williamson Ether Synthesis
This protocol is adapted for the synthesis of this compound ethers.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated ammonium (B1175870) chloride solution
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 equiv.) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 equiv.) in anhydrous THF and add it dropwise to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Analysis of Derivatives
The synthesized this compound derivatives can be characterized using a combination of the following analytical techniques:
-
Thin-Layer Chromatography (TLC): To monitor reaction progress and assess purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For the analysis of volatile derivatives and to confirm molecular weight.
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS): For purification and accurate mass determination. Ultra-high performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC/HRMS) is particularly useful for detailed analysis.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation (¹H and ¹³C NMR).[1]
Visualization of Derivatization and Biological Context
Experimental Workflow
Caption: Workflow for the synthesis and analysis of this compound derivatives.
Biosynthetic Pathway of this compound and its Acyl Derivatives
The derivatization of this compound is not only a synthetic endeavor but also has parallels in nature. In plants like Atropa belladonna, this compound is a precursor in a biosynthetic pathway that leads to various modified tropane alkaloids. This natural derivatization process involves enzymatic reactions.
Caption: Simplified biosynthetic pathway of this compound and its derivatives.
Pharmacological Context: Muscarinic Acetylcholine (B1216132) Receptor Signaling
Many tropane alkaloids and their derivatives exert their pharmacological effects by acting as antagonists at muscarinic acetylcholine receptors (mAChRs).[2] These G-protein coupled receptors are involved in a wide range of physiological functions. The derivatization of this compound can alter the affinity and selectivity of the resulting compounds for different mAChR subtypes.
References
Application Notes and Protocols for the Isolation of Pseudotropine from Erythroxylum coca
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythroxylum coca, a plant native to South America, is known for its complex mixture of tropane (B1204802) alkaloids. While cocaine is the most abundant and well-known alkaloid, the leaves also contain a variety of minor alkaloids, including pseudotropine.[1][2][3] this compound, a diastereomer of tropine, serves as a precursor in the biosynthesis of other tropane alkaloids and is of interest to researchers for its potential pharmacological properties and as a reference standard in analytical chemistry.[4][5]
This document provides a detailed protocol for the isolation of this compound from Erythroxylum coca leaves. The procedure involves an initial acid-base extraction to obtain a crude alkaloid mixture, followed by chromatographic techniques for the separation and purification of this compound.
Quantitative Data on Coca Leaf Alkaloids
The alkaloid content in Erythroxylum coca leaves can vary depending on the variety, growing conditions, and age of the leaves. The following table summarizes the typical concentrations of the major alkaloids. The concentration of this compound is generally not well-reported but is known to be a minor component.
| Alkaloid | Concentration Range (% of dry leaf weight) |
| Total Alkaloids | 0.7 - 1.5% |
| Cocaine | 0.23 - 1.04% |
| Cinnamoylcocaines | 2 - 60% of total alkaloids |
| This compound | Variable, minor component |
Experimental Protocols
Protocol 1: Crude Alkaloid Extraction from Erythroxylum coca Leaves
This protocol describes the initial extraction of a total alkaloid mixture from dried coca leaves using an acid-base extraction method.
Materials and Reagents:
-
Dried and finely powdered Erythroxylum coca leaves
-
n-Hexane
-
2M Sodium Hydroxide (NaOH)
-
0.5 M Sulfuric Acid (H₂SO₄)
-
Anhydrous Sodium Sulfate (B86663)
-
Deionized water
-
Beakers and flasks
-
Stirring apparatus
-
Filtration apparatus
-
Separatory funnels
-
Rotary evaporator
Procedure:
-
Defatting:
-
To 100 g of powdered coca leaves, add 500 mL of n-hexane and stir for 1 hour at room temperature to remove fats and waxes.
-
Filter the mixture and discard the n-hexane. Repeat this step two more times.
-
Air-dry the defatted leaf powder.
-
-
Alkaloid Liberation:
-
Place the defatted powder in a large flask.
-
Add 500 mL of a 2M NaOH solution and stir for 30 minutes to convert the alkaloid salts into their free base form.
-
-
Solvent Extraction:
-
Add 500 mL of chloroform or toluene to the basic slurry and stir vigorously for 4-6 hours.
-
Transfer the mixture to a large separatory funnel and allow the layers to separate.
-
Collect the lower organic layer (chloroform) or the upper organic layer (toluene) containing the free base alkaloids.
-
Repeat the extraction of the aqueous/leaf slurry twice more with 250 mL portions of the organic solvent.
-
Combine all organic extracts.
-
-
Acidic Wash (Salt Formation):
-
In a clean separatory funnel, wash the combined organic extracts with 200 mL of 0.5 M H₂SO₄.
-
Shake vigorously and allow the layers to separate. The alkaloids will move to the acidic aqueous layer as water-soluble sulfate salts.
-
Drain the lower aqueous layer into a flask.
-
Repeat the acidic wash of the organic layer twice more with 100 mL portions of 0.5 M H₂SO₄.
-
Combine all acidic aqueous extracts.
-
-
Recovery of Free Alkaloid Bases:
-
Slowly add 2M NaOH to the combined acidic aqueous extracts while stirring until the pH reaches approximately 10. This will precipitate the free alkaloid bases.
-
Extract the alkaloids from the basic aqueous solution with three 150 mL portions of chloroform.
-
Combine the chloroform extracts and dry over anhydrous sodium sulfate.
-
Filter the dried solution and evaporate the solvent using a rotary evaporator to yield the crude alkaloid extract.
-
Protocol 2: Chromatographic Separation and Purification of this compound
This protocol outlines the separation of the crude alkaloid extract to isolate this compound using column chromatography followed by preparative HPLC.
Materials and Reagents:
-
Crude alkaloid extract from Protocol 1
-
Silica (B1680970) gel or Alumina (B75360) for column chromatography
-
Solvent system for column chromatography (e.g., a gradient of chloroform/methanol or ethyl acetate (B1210297)/methanol with a small amount of ammonium (B1175870) hydroxide)
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) system with a suitable column (e.g., C18)
-
Mobile phase for HPLC (e.g., a mixture of acetonitrile (B52724) and water with a buffer like ammonium acetate or formic acid)
-
Analytical standards for tropane alkaloids (including this compound and cocaine) for comparison
-
Thin-Layer Chromatography (TLC) plates and developing chamber
-
UV lamp for visualization on TLC
Procedure:
-
Column Chromatography (Initial Fractionation):
-
Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase for column chromatography.
-
Pack a column with silica gel or alumina slurried in the initial mobile phase.
-
Load the dissolved extract onto the column.
-
Elute the column with a solvent gradient of increasing polarity. For example, start with 100% chloroform and gradually increase the percentage of methanol.
-
Collect fractions and monitor the separation using TLC. Spot the fractions on a TLC plate, develop in a suitable solvent system, and visualize under a UV lamp.
-
Combine fractions that show similar TLC profiles. The goal is to obtain fractions enriched in minor alkaloids and separated from the bulk of cocaine.
-
-
Preparative HPLC (High-Resolution Purification):
-
Analyze the enriched fractions from column chromatography using analytical HPLC to identify the fractions containing this compound by comparing retention times with an authentic standard.
-
Dissolve the this compound-containing fraction in the HPLC mobile phase.
-
Inject the dissolved fraction onto a preparative HPLC system.
-
Elute with an optimized mobile phase to achieve baseline separation of this compound from other co-eluting alkaloids.
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent from the collected fraction to obtain purified this compound.
-
Protocol 3: Analytical Identification
The identity and purity of the isolated this compound should be confirmed using spectroscopic methods.
Methods:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Confirm the molecular weight and fragmentation pattern of the isolated compound and compare it to a reference spectrum of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Elucidate the chemical structure and confirm the stereochemistry of the isolated compound.
-
High-Performance Liquid Chromatography (HPLC): Assess the purity of the final product by injecting it into an analytical HPLC system and observing a single peak at the expected retention time.
Visualizations
Caption: Workflow for the acid-base extraction of crude alkaloids.
Caption: Workflow for the purification and identification of this compound.
References
- 1. Lesser Alkaloids of Cocaine-Bearing Plants; Part I: Nicotinoyl-, 2'-Pyrroloyl, and 2'- and 3'-Furanoylecgonine Methyl Ester: Isolation and Mass Spectral Characterization of Four New Alkaloids of South American Eythroxylum Coca Var. Coca | Office of Justice Programs [ojp.gov]
- 2. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound extract from plants? | Open Source Chemistry [bbgate.com]
- 4. researchgate.net [researchgate.net]
- 5. Metabolomics-guided discovery of cytochrome P450s involved in this compound-dependent biosynthesis of modified tropane alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of Pseudotropine as a Standard for Alkaloid Analysis
Introduction
Tropane (B1204802) alkaloids are a class of bicyclic [3.2.1] organic compounds, naturally occurring in many plants of the Solanaceae family. They are of significant interest to the pharmaceutical industry due to their wide range of physiological effects. Accurate and reliable quantitative analysis of these alkaloids is crucial for drug development, quality control of herbal products, and toxicological studies. Pseudotropine, a diastereomer of tropine, serves as an essential reference standard in the chromatographic analysis of tropane alkaloids. Its distinct stereochemistry allows for the clear separation and identification of related alkaloids, ensuring the accuracy and reliability of analytical methods.
These application notes provide detailed protocols for the use of this compound as a standard in the analysis of tropane alkaloids by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The included methodologies, quantitative data, and visual workflows are intended to guide researchers, scientists, and drug development professionals in establishing robust analytical procedures.
Data Presentation
The following tables summarize quantitative data for the analysis of this compound and other relevant tropane alkaloids using GC-MS and HPLC. These values have been compiled from various studies and are presented for comparative purposes. Note that the specific values may vary depending on the instrumental setup and analytical conditions.
Table 1: GC-MS Quantitative Data for Tropane Alkaloids
| Analyte | Retention Time (min) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Citation |
| Atropine | Not Specified | 0.3 µg/kg | 1 µg/kg | Not Specified | [1] |
| Scopolamine | Not Specified | 1 µg/kg | 6 µg/kg | Not Specified | [1] |
| Tropane Alkaloids (general) | Not Specified | 5.0 ng/mL | Not Specified | 10-5000 ng/mL | [2][3] |
Table 2: HPLC Quantitative Data for Tropane Alkaloids
| Analyte | Retention Time (min) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Citation |
| Scopolamine | 3.990 | 20 ng | Not Specified | Not Specified | [4] |
| Hyoscyamine | 6.934 | 20 ng | Not Specified | Not Specified | |
| Atropine | Not Specified | 5.15 µg/mL | 17.4 µg/mL | 0.02-0.9 µg/mL | |
| Scopolamine | Not Specified | 1.92 µg/mL | 6.4 µg/mL | 0.02-0.9 µg/mL | |
| L-hyoscyamine | Not Specified | 0.25 ng/µL | 0.82 ng/µL | Not Specified | |
| Scopolamine | Not Specified | 0.29 ng/µL | 0.97 ng/µL | Not Specified | |
| Atropine | Not Specified | 3.9 µg/mL | 13.1 µg/mL | 50-250 µg/mL |
Experimental Protocols
1. Sample Preparation from Plant Material
This protocol describes a general procedure for the extraction of tropane alkaloids from plant matrices.
Materials:
-
Dried and powdered plant material (e.g., leaves, roots)
-
0.5 N H2SO4
-
25% Ammonium (B1175870) hydroxide (B78521) (NH4OH)
-
Anhydrous sodium sulfate
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator
-
pH meter
Procedure:
-
Weigh 1 g of the dried, powdered plant material into a centrifuge tube.
-
Add 10 mL of methanol and vortex for 1 minute.
-
Sonicate the mixture for 30 minutes at room temperature.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Decant the supernatant into a clean tube.
-
Repeat the extraction process (steps 2-5) two more times with fresh methanol.
-
Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Redissolve the residue in 10 mL of 0.5 N H2SO4.
-
Wash the acidic solution with 10 mL of dichloromethane three times to remove non-polar impurities. Discard the organic layers.
-
Adjust the pH of the aqueous layer to approximately 10-11 with 25% NH4OH.
-
Extract the alkaloids from the basified aqueous layer with 10 mL of dichloromethane three times.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the extract and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of methanol or the initial mobile phase for HPLC or GC-MS analysis.
2. GC-MS Analysis Protocol
This protocol provides a general method for the analysis of tropane alkaloids using GC-MS. Derivatization is often recommended to improve the thermal stability of the analytes.
Materials:
-
Extracted sample
-
This compound standard solution
-
Internal standard solution (e.g., Atropine-d3)
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% Trimethylchlorosilane - TMCS)
-
Anhydrous pyridine (B92270)
-
GC-MS system with a suitable capillary column (e.g., DB-5MS)
Procedure:
-
Derivatization (Optional but Recommended):
-
To the dried extract or a known amount of standard, add 50 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp at 10°C/min to 280°C, and hold for 10 minutes.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-500
-
-
Analysis:
-
Inject the prepared standard solutions and samples.
-
Identify the peaks based on their retention times and mass spectra compared to the this compound standard.
-
For quantitative analysis, prepare a calibration curve using the this compound standard at various concentrations.
-
3. HPLC Analysis Protocol
This protocol outlines a general reversed-phase HPLC method for the separation and quantification of tropane alkaloids.
Materials:
-
Extracted sample
-
This compound standard solution
-
HPLC grade acetonitrile (B52724)
-
HPLC grade water
-
Ammonium acetate (B1210297) or formic acid
-
HPLC system with a C18 column and UV or MS detector
Procedure:
-
Mobile Phase Preparation:
-
Prepare the mobile phase, for example, a gradient of acetonitrile and 0.05 M ammonium acetate solution.
-
Degas the mobile phase before use.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient can be employed. For example, starting with 10% acetonitrile in water (with 0.1% formic acid) and increasing to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at 210 nm or Mass Spectrometry (MS) with electrospray ionization (ESI).
-
-
Analysis:
-
Inject the prepared standard solutions of this compound and samples.
-
Identify the alkaloids based on their retention times compared to the standard.
-
For quantitative analysis, construct a calibration curve by injecting a series of this compound standard solutions of known concentrations.
-
Mandatory Visualization
References
Troubleshooting & Optimization
Technical Support Center: Purification of Synthetic Pseudotropine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of synthetic pseudotropine.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of synthetic this compound in a question-and-answer format.
Q1: What are the most common types of impurities I should expect in my crude synthetic this compound sample?
A1: Impurities in synthetically produced this compound can generally be categorized as follows:
-
Starting Material Residues: Unreacted starting materials from the synthesis process. The specific residues will depend on the synthetic route employed. For instance, in a Robinson-Willstätter-Schöpf type synthesis, you might find residual succinaldehyde, methylamine, or acetone (B3395972) derivatives.
-
Reaction Byproducts: These are molecules formed from competing side reactions. In nitrone-based syntheses, for example, you might encounter over-oxidized products or incompletely cyclized intermediates.
-
Stereoisomers: The synthesis of this compound can also yield its stereoisomer, tropine. The separation of these diastereomers is a common purification challenge.
-
Degradation Products: this compound, like other alkaloids, can be susceptible to degradation under harsh pH or temperature conditions, leading to the formation of various breakdown products.
Q2: I am observing significant tailing of my this compound peak during normal-phase column chromatography on silica (B1680970) gel. What could be the cause and how can I resolve it?
A2: Peak tailing of basic compounds like this compound on silica gel is a frequent issue. The primary cause is the strong interaction between the basic amine group of this compound and the acidic silanol (B1196071) groups on the surface of the silica gel. Here are some solutions:
-
Solvent System Modification: Add a small amount of a basic modifier to your mobile phase. Typically, 0.1-1% of triethylamine (B128534) or ammonia (B1221849) in the eluent can effectively neutralize the acidic sites on the silica, leading to more symmetrical peaks.
-
Use of Deactivated Silica: Employ a deactivated silica gel, which has fewer accessible silanol groups.
-
Column Loading: Avoid overloading the column. As a general guideline, the amount of crude material should be approximately 1-5% of the mass of the silica gel.
Q3: My purified this compound appears as a persistent oil or gum and fails to crystallize. What steps can I take to induce crystallization?
A3: The inability of a purified compound to crystallize is often due to the presence of residual solvents or minor impurities that inhibit the formation of a crystal lattice. Consider the following troubleshooting steps:
-
Ensure Complete Solvent Removal: Use a high-vacuum line to thoroughly remove all traces of purification solvents. Gentle heating can aid this process, but be cautious of potential degradation.
-
Re-purification: If solvent removal is not the issue, the oil likely contains impurities. Re-purify the material using a different chromatographic technique (e.g., switching from normal-phase to reversed-phase HPLC) to remove the problematic impurities.
-
Crystallization Seeding: If you have a small amount of crystalline this compound from a previous batch, you can use it as a seed crystal to induce crystallization in the oil.
-
Solvent Screening for Crystallization: Experiment with a variety of solvents and solvent mixtures to find a system where this compound has low solubility at room temperature but is soluble at an elevated temperature.
Q4: I am struggling to separate this compound from its stereoisomer, tropine. What purification strategies are most effective for this separation?
A4: The separation of diastereomers like this compound and tropine can be challenging due to their similar physical properties. Here are some recommended approaches:
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a chiral stationary phase, can be highly effective. Method development will be necessary to optimize the mobile phase and achieve baseline separation.
-
Fractional Crystallization: This technique relies on slight differences in the solubility of the diastereomers in a particular solvent. By carefully controlling the crystallization conditions (solvent, temperature, cooling rate), it may be possible to selectively crystallize one isomer, leaving the other in the mother liquor. This process often requires multiple recrystallization steps to achieve high purity.
-
Derivatization: In some cases, converting the diastereomeric mixture into derivatives (e.g., esters or carbamates) can enhance the physical differences between them, making them easier to separate by chromatography or crystallization. The derivative can then be cleaved to yield the pure isomer.
Frequently Asked Questions (FAQs)
Q: What are the recommended analytical techniques for assessing the purity of synthetic this compound?
A: Several analytical methods are suitable for determining the purity of this compound. The choice of technique will depend on the specific impurities you need to detect and quantify.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for identifying and quantifying volatile impurities, such as residual solvents and certain reaction byproducts.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or MS detection is excellent for separating and quantifying non-volatile impurities, including stereoisomers and degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and are useful for identifying and quantifying impurities, especially when authentic standards are not available. Quantitative NMR (qNMR) can be used for purity assessment.[2]
Q: Are there any specific safety precautions I should take when handling this compound?
A: Yes, this compound is a biologically active compound and should be handled with care. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Material Safety Data Sheet (MSDS) for detailed safety information.
Q: What is a typical yield and purity I can expect from a standard purification protocol?
A: The yield and purity of purified this compound will vary significantly depending on the efficiency of the synthesis and the chosen purification method. A well-optimized purification process should aim for a purity of >98%. The recovery (yield) from the purification step itself can range from 70-95%, with some loss of material being inevitable during multi-step purification procedures.[3][4][5]
Data Presentation
Table 1: Comparison of Chromatographic Techniques for this compound Purification
| Technique | Stationary Phase | Typical Mobile Phase | Advantages | Disadvantages |
| Flash Chromatography | Silica Gel | Hexane (B92381)/Ethyl Acetate (B1210297) with 0.1% Triethylamine | Cost-effective, suitable for large-scale purification. | Lower resolution, may not separate close-eluting impurities. |
| Preparative HPLC (Normal Phase) | Silica or Amino-bonded Silica | Heptane (B126788)/Isopropanol with a basic modifier | High resolution, good for separating stereoisomers. | Higher cost, requires specialized equipment. |
| Preparative HPLC (Reversed Phase) | C18 or C8 | Acetonitrile/Water with 0.1% TFA or Formic Acid | Effective for polar impurities, orthogonal to normal phase. | This compound may have poor retention under highly aqueous conditions. |
Table 2: Representative Purity and Yield Data from a Two-Step Purification Process
| Purification Step | Starting Purity (Area % by HPLC) | Final Purity (Area % by HPLC) | Yield (%) | Key Impurities Removed |
| Liquid-Liquid Extraction | ~75% | ~85% | 90-95% | Water-soluble starting materials, salts. |
| Silica Gel Flash Chromatography | 85% | >98% | 80-85% | Tropine, reaction byproducts. |
| Overall | ~75% | >98% | 72-81% |
Note: The data in this table are representative examples and actual results may vary.
Experimental Protocols
Protocol 1: Purification of Synthetic this compound by Flash Column Chromatography
Objective: To remove non-polar impurities and the stereoisomer tropine from crude synthetic this compound.
Materials:
-
Crude synthetic this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Triethylamine (reagent grade)
-
Glass column for flash chromatography
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
TLC developing chamber
-
Potassium permanganate (B83412) stain
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane and carefully pack the column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane (B109758) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully load the dry sample onto the top of the packed column.
-
Elution: Begin elution with a mobile phase of hexane:ethyl acetate (e.g., 9:1) containing 0.1% triethylamine.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A typical gradient might be from 10% to 50% ethyl acetate.
-
Fraction Collection: Collect fractions in test tubes.
-
TLC Analysis: Monitor the separation by TLC using the same solvent system. Visualize the spots using a potassium permanganate stain. This compound and tropine will appear as yellow-brown spots.
-
Pooling and Evaporation: Combine the fractions containing pure this compound and evaporate the solvent under reduced pressure to obtain the purified product.
Protocol 2: Recrystallization of this compound
Objective: To obtain high-purity crystalline this compound from a purified but amorphous solid.
Materials:
-
Purified this compound
-
Acetone (anhydrous)
-
Heptane (anhydrous)
-
Erlenmeyer flask
-
Hot plate with stirring
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the purified this compound in an Erlenmeyer flask. Add a minimal amount of hot acetone to dissolve the solid completely with stirring.
-
Insolubilization: While the solution is still warm, slowly add heptane dropwise until a slight turbidity persists.
-
Re-dissolution: Add a few more drops of hot acetone to re-dissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to promote further crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold heptane.
-
Drying: Dry the crystals under high vacuum to remove all residual solvents.
Mandatory Visualizations
Caption: A typical experimental workflow for the purification and analysis of synthetic this compound.
Caption: A troubleshooting decision tree for common issues in this compound purification.
References
- 1. mdpi.com [mdpi.com]
- 2. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative Evaluation of His-Tag Purification and Immunoprecipitation of Tristetraprolin and Its Mutant Proteins from Transfected Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Stereoselectivity in the Reduction of Tropinone to Pseudotropine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the stereoselective reduction of tropinone (B130398) to pseudotropine.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for reducing tropinone to this compound?
A1: The two main strategies for the stereoselective reduction of tropinone to this compound are enzymatic reduction and chemical reduction. Enzymatic reduction using Tropinone Reductase II (TR-II) is highly specific for producing this compound (3β-tropanol).[1][2] Chemical reduction methods can also be optimized to favor the formation of this compound, although they may sometimes yield a mixture of stereoisomers.
Q2: What is Tropinone Reductase II (TR-II) and why is it specific for this compound?
A2: Tropinone Reductase II (TR-II) is an enzyme belonging to the short-chain dehydrogenase/reductase (SDR) family.[2] It catalyzes the NADPH-dependent reduction of the 3-carbonyl group of tropinone specifically to the 3β-hydroxyl group, yielding this compound.[2][3] This stereospecificity is determined by the specific orientation of tropinone within the enzyme's active site, which is different from the orientation in its counterpart, Tropinone Reductase I (TR-I), which produces tropine (3α-tropanol).
Q3: What are the key parameters to control in an enzymatic reduction using TR-II?
A3: For optimal results with TR-II, it is crucial to control the following parameters:
-
pH: The optimal pH for TR-II activity is generally between 5.8 and 6.25.
-
Temperature: The ideal temperature for the enzymatic reaction is typically around 30°C.
-
Cofactor: NADPH is an essential cofactor for the reduction reaction and must be present in sufficient concentration.
-
Substrate Concentration: The concentration of tropinone should be optimized to avoid substrate inhibition. The Km value for tropinone with TR-II from Hyoscyamus niger has been reported to be 35.1 µmol/l.
Q4: Which chemical reducing agents are suitable for producing this compound?
A4: While many standard reducing agents like sodium borohydride (B1222165) can produce a mixture of tropine and this compound, certain reagents and conditions can favor the formation of this compound. These include:
-
Sodium Amalgam in a suitable solvent.
-
Meerwein-Ponndorf-Verley (MPV) reduction: This method utilizes an aluminum alkoxide catalyst in the presence of a sacrificial alcohol. It is known for its high chemoselectivity.
-
Bulky hydride reagents: Reagents like L-Selectride may offer higher stereoselectivity towards the equatorial attack, yielding the axial alcohol (this compound).
Q5: How can I purify this compound from a mixture containing tropine and unreacted tropinone?
A5: Separation of this compound from tropine and tropinone can be achieved through several chromatographic techniques. Thin-layer chromatography (TLC) and gas-liquid chromatography (GLC) are effective methods for separating these compounds. For larger scale purifications, column chromatography or fractional crystallization may be employed.
Troubleshooting Guides
Enzymatic Reduction with TR-II
| Issue | Potential Cause | Suggested Solution |
| Low or no this compound yield | Inactive enzyme | - Ensure proper storage and handling of the enzyme. - Verify the enzyme activity with a standard assay. |
| Insufficient NADPH | - Increase the concentration of the NADPH cofactor. - Consider using an NADPH regeneration system. | |
| Suboptimal pH or temperature | - Adjust the reaction buffer to the optimal pH range (5.8-6.25). - Maintain the reaction temperature at the enzyme's optimum (around 30°C). | |
| Presence of tropine as a byproduct | Contamination with Tropinone Reductase I (TR-I) | - Use a highly purified TR-II enzyme. - If using a whole-cell system, select a strain that predominantly expresses TR-II. |
Chemical Reduction
| Issue | Potential Cause | Suggested Solution |
| Low stereoselectivity (significant tropine formation) | Non-selective reducing agent | - Switch to a bulkier reducing agent that favors equatorial hydride attack. - Optimize the reaction solvent and temperature, as lower temperatures often improve selectivity. |
| Reaction conditions favoring the thermodynamic product | - Carefully control reaction time and temperature to favor the kinetic product (this compound). | |
| Incomplete reaction | Insufficient reducing agent | - Increase the molar excess of the reducing agent. |
| Poor reagent quality | - Use freshly prepared or high-purity reducing agents. | |
| Formation of side products | Unwanted side reactions with the solvent or other functional groups | - Choose an inert solvent for the reaction. - Protect other sensitive functional groups in the molecule if necessary. |
Data Presentation
Table 1: Comparison of Enzymatic and Chemical Reduction Methods for this compound Synthesis
| Method | Reagent/Enzyme | Key Conditions | Stereoselectivity (this compound:Tropine) | Reported Yield | Reference |
| Enzymatic | Tropinone Reductase II (TR-II) from Hyoscyamus niger | pH 5.8-6.25, 30°C, NADPH | Highly stereospecific for this compound | Not explicitly quantified in the provided search results | |
| Chemical | Sodium amalgam in ethanol | Not specified | Predominantly this compound | Up to 95:5 reported for the axial alcohol in a related system | |
| Chemical | Meerwein-Ponndorf-Verley (MPV) | Aluminum isopropoxide, isopropanol (B130326) | Can be highly stereoselective depending on substrate and conditions | Varies | |
| Chemical | L-Selectride | THF, low temperature (e.g., -78°C) | Expected to favor this compound | Not explicitly quantified in the provided search results | General knowledge |
Experimental Protocols
Protocol 1: Enzymatic Reduction of Tropinone using TR-II
This protocol is a general guideline based on the properties of TR-II.
Materials:
-
Tropinone
-
Purified Tropinone Reductase II (TR-II)
-
NADPH
-
Reaction Buffer (e.g., 50 mM Potassium Phosphate, pH 6.0)
-
Quenching solution (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
-
TLC or GC-MS for analysis
Procedure:
-
In a temperature-controlled reaction vessel, dissolve tropinone in the reaction buffer to the desired concentration.
-
Add NADPH to the reaction mixture to a final concentration of approximately 1.5 equivalents relative to tropinone.
-
Initiate the reaction by adding the purified TR-II enzyme solution.
-
Incubate the reaction mixture at 30°C with gentle stirring.
-
Monitor the progress of the reaction by TLC or GC-MS until the tropinone is consumed.
-
Quench the reaction by adding ethyl acetate (B1210297).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product using column chromatography if necessary.
Protocol 2: Chemical Reduction of Tropinone via Meerwein-Ponndorf-Verley (MPV) Reaction
This protocol is a general procedure for the MPV reduction.
Materials:
-
Tropinone
-
Aluminum isopropoxide
-
Anhydrous isopropanol
-
Anhydrous toluene (B28343) (optional, for azeotropic removal of acetone)
-
Apparatus for distillation
-
Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)
-
Ethyl acetate for extraction
-
Anhydrous sodium sulfate
Procedure:
-
Set up a distillation apparatus and ensure all glassware is thoroughly dried.
-
To a flask containing a solution of tropinone in anhydrous isopropanol (and optionally toluene), add aluminum isopropoxide (typically 1 equivalent or more).
-
Heat the reaction mixture to reflux.
-
Slowly distill off the acetone (B3395972) formed during the reaction to drive the equilibrium towards the product. The progress of the reaction can be monitored by the rate of acetone distillation.
-
Once the reaction is complete (as determined by TLC or GC analysis), cool the mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of Rochelle's salt and stir until two clear layers are formed.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization to obtain pure this compound.
Visualizations
Caption: Workflow for the enzymatic reduction of tropinone to this compound.
Caption: Stereoselective reduction pathways of tropinone.
References
- 1. Two tropinone reductases, that catalyze opposite stereospecific reductions in tropane alkaloid biosynthesis, are localized in plant root with different cell-specific patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tropinone reductase: A comprehensive review on its role as the key enzyme in tropane alkaloids biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure of tropinone reductase-II complexed with NADP+ and this compound at 1.9 A resolution: implication for stereospecific substrate binding and catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low yields in microbial production of Pseudotropine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the microbial production of pseudotropine.
Troubleshooting Guides
This section addresses common issues encountered during the microbial biosynthesis of this compound in a question-and-answer format.
Question 1: My engineered yeast/E. coli strain is producing little to no this compound. What are the initial checks I should perform?
Answer:
When troubleshooting a lack of this compound production, it's crucial to systematically verify the integrity of your engineered system. Start with the most fundamental components:
-
Plasmid Integrity and Stability:
-
Verification: Perform plasmid rescue from your production strain and verify its integrity via restriction digest and Sanger sequencing of the integrated expression cassettes. This ensures that no mutations or rearrangements have occurred.
-
Stability: Assess plasmid stability over the course of a fermentation run. In the absence of selective pressure, plasmids can be lost.[1] A significant decrease in the percentage of plasmid-containing cells can drastically reduce overall yield.
-
-
Expression of Biosynthetic Genes:
-
Transcription: Confirm the transcription of your heterologous genes (e.g., tropinone (B130398) reductase II - TRII) using RT-qPCR.
-
Translation: Verify the translation and correct size of the recombinant proteins using Western blotting. This will help identify issues with protein expression or degradation.
-
-
Culture Conditions:
-
Media Composition: Ensure all necessary nutrients, including carbon and nitrogen sources, as well as any required cofactors for your enzymes, are present in the media.
-
Growth Parameters: Double-check that the pH, temperature, and aeration of your culture are optimal for your microbial host (e.g., Saccharomyces cerevisiae or Escherichia coli).
-
Question 2: I've confirmed my strain is genetically correct and proteins are expressed, but the this compound titer is still low. What metabolic issues could be at play?
Answer:
Low titers, despite correct genetic constructs, often point to metabolic bottlenecks or imbalances. Here are key areas to investigate:
-
Precursor Unavailability:
-
The biosynthesis of this compound relies on the precursor tropinone. Insufficient flux towards tropinone from central metabolism is a common bottleneck.[2]
-
Troubleshooting: Consider metabolic engineering strategies to enhance the production of tropinone precursors like N-methyl-Δ¹-pyrrolinium. This may involve overexpressing upstream pathway genes or knocking out competing pathways.[2]
-
-
Sub-optimal Enzyme Activity:
-
Codon Optimization: Plant-derived enzymes often have different codon usage preferences than microbial hosts.[3][4] Codon-optimizing your gene sequences for your specific expression host (S. cerevisiae or E. coli) can significantly improve translation efficiency and protein folding, leading to higher enzyme activity.
-
Enzyme Kinetics: The specific activity of your tropinone reductase II (TRII) might be low. Consider screening TRII orthologs from different plant species, as their kinetic properties can vary.
-
-
Incorrect Product Stereochemistry:
-
This compound and its stereoisomer, tropine, are produced from the same precursor, tropinone, by two different enzymes: tropinone reductase II (TRII) and tropinone reductase I (TRI), respectively.
-
Troubleshooting: If your strain is co-expressing or has endogenous reductases with TRI activity, you may be producing a mixture of tropine and this compound, or primarily tropine. Ensure that you are specifically expressing a highly selective TRII and that there is no competing TRI activity.
-
-
Metabolic Burden:
-
High-level expression of multiple heterologous proteins can impose a significant metabolic burden on the host cell, diverting resources from both growth and product formation.
-
Troubleshooting: Consider using promoters of varying strengths to balance pathway expression. Lowering the expression of non-rate-limiting enzymes can sometimes improve the overall yield by reducing the metabolic load.
-
Frequently Asked Questions (FAQs)
Q1: What are typical reported yields for this compound in engineered microbes?
A1: The reported titers for de novo this compound biosynthesis in Saccharomyces cerevisiae are in the range of 0.08 mg/L in shake flask experiments. For the closely related stereoisomer, tropine, metabolic engineering efforts have achieved titers up to 5.9 mg/L in fed-batch cultures.
Q2: How can I improve the availability of the precursor, tropinone?
A2: Enhancing tropinone supply often requires a multi-faceted metabolic engineering approach. Strategies include:
-
Overexpression of genes in the upstream pathway leading to N-methyl-Δ¹-pyrrolinium.
-
Knockout of competing pathways that divert precursors away from tropane (B1204802) alkaloid biosynthesis.
-
Fed-batch fermentation strategies with feeding of key precursors or nutrients.
Q3: My fermentation stalls, or I observe a high level of cell death. What could be the cause?
A3: This could be due to several factors:
-
Toxicity of Intermediates or Product: Accumulation of metabolic intermediates or the final product, this compound, may be toxic to the host cells.
-
Nutrient Limitation: In batch fermentations, essential nutrients can be depleted, leading to growth arrest. A fed-batch strategy can alleviate this.
-
Sub-optimal Fermentation Conditions: Deviations from optimal pH, temperature, or dissolved oxygen levels can stress the cells and inhibit growth.
Q4: How do I accurately quantify this compound in my fermentation broth?
A4: A common and reliable method is High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a UV detector or a mass spectrometer (LC-MS). This requires proper sample preparation, including extraction of this compound from the culture supernatant or cell lysate, followed by chromatographic separation and quantification against a standard curve.
Data Presentation
Table 1: Reported Titers for Tropine and this compound in Engineered Saccharomyces cerevisiae
| Compound | Host Strain | Cultivation Method | Titer (mg/L) | Reference |
| This compound | Saccharomyces cerevisiae | Shake Flask | 0.08 | |
| Tropine | Saccharomyces cerevisiae | Shake Flask | 0.13 | |
| Tropine | Saccharomyces cerevisiae | Fed-batch | 5.9 |
Table 2: Key Factors Influencing this compound Yield and Corresponding Troubleshooting Strategies
| Factor | Potential Issue | Recommended Troubleshooting Strategy |
| Genetic Construct | Plasmid instability/loss | Verify plasmid stability over time; consider genomic integration of expression cassettes. |
| Sub-optimal codon usage | Re-synthesize genes with codons optimized for the expression host. | |
| Protein Expression | Low or no expression of biosynthetic enzymes | Confirm transcription (RT-qPCR) and translation (Western Blot). |
| Misfolded or inactive enzymes | Evaluate different expression temperatures; consider co-expression of chaperones. | |
| Metabolic Flux | Insufficient precursor (tropinone) supply | Overexpress upstream pathway genes; knockout competing pathways. |
| Incorrect stereoselectivity | Ensure high specificity of Tropinone Reductase II (TRII) and absence of TRI activity. | |
| Metabolic burden from overexpression | Use promoters of varying strengths to balance pathway expression. | |
| Fermentation | Nutrient limitation | Develop a fed-batch fermentation strategy. |
| Toxicity of intermediates/product | Investigate product tolerance of the host; consider in situ product removal. | |
| Analytics | Inaccurate quantification | Develop and validate a robust HPLC or LC-MS method for this compound. |
Experimental Protocols
Protocol 1: Quantification of this compound from Yeast Culture by HPLC
This protocol provides a general framework. Optimization of extraction and chromatographic conditions may be necessary.
-
Sample Preparation:
-
Harvest 5 mL of yeast culture by centrifugation (5,000 x g, 10 min, 4°C).
-
Transfer the supernatant to a new tube. The cell pellet can be stored at -80°C for intracellular metabolite analysis.
-
To 1 mL of the supernatant, add an equal volume of ethyl acetate (B1210297) (or another suitable organic solvent).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the organic (upper) phase to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting condition.
-
Filter through a 0.22 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient suitable for separating tropane alkaloids (e.g., start with 5% B, ramp to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm or Mass Spectrometry (for LC-MS).
-
Quantification: Prepare a standard curve of this compound in the mobile phase to determine the concentration in the samples.
-
Protocol 2: Western Blot for Detection of Recombinant Tropinone Reductase II (TRII) in Yeast
-
Protein Extraction:
-
Harvest yeast cells from 10 mL of culture (OD600 ~ 1.0-2.0) by centrifugation.
-
Wash the cell pellet with sterile water.
-
Resuspend the pellet in 200 µL of lysis buffer (e.g., Y-PER Yeast Protein Extraction Reagent or glass bead lysis buffer) with protease inhibitors.
-
Lyse the cells by vortexing with glass beads for 5-10 cycles of 1 minute vortexing and 1 minute on ice.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a Bradford or BCA assay.
-
-
SDS-PAGE and Electrotransfer:
-
Mix 20-40 µg of total protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Separate the proteins on a 12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific to the tag on your TRII protein (e.g., anti-His, anti-FLAG) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Visualizations
References
Technical Support Center: Overcoming Side Reactions in Pseudotropine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of pseudotropine. Our focus is on minimizing side reactions and optimizing product purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in this compound synthesis?
A1: The most prevalent side reaction is the formation of the diastereomer, tropine. The synthesis of this compound typically involves the reduction of the ketone group in tropinone (B130398). This reduction can occur from two faces of the molecule, leading to two different stereoisomers: this compound (β-tropanol) and tropine (α-tropanol). Controlling the stereoselectivity of this reduction is the primary challenge in maximizing the yield of this compound.
Q2: What are the primary sources of impurities in the synthesis of the precursor, tropinone?
A2: When synthesizing tropinone via the Robinson-Schöpf reaction, several side reactions can introduce impurities:
-
Self-condensation of Succinaldehyde: Succinaldehyde is prone to polymerization, which can significantly reduce the yield of tropinone. It is crucial to use freshly prepared or purified succinaldehyde.
-
Incomplete Decarboxylation: If acetonedicarboxylic acid is used as a reactant, the intermediate tropinone-1,3-dicarboxylic acid is formed. Incomplete decarboxylation during the acidic workup will result in this dicarboxylic acid contaminating the final product.
-
Formation of Mannich Side Products: The reaction is a double Mannich condensation. Suboptimal reaction conditions can lead to the formation of various undesired Mannich bases.
Q3: How can I minimize the formation of tropine during the reduction of tropinone?
A3: Minimizing the formation of tropine requires careful selection of the reducing agent and reaction conditions. While enzymatic reduction using Tropinone Reductase II (TR-II) is highly specific for this compound, chemical methods can also be optimized for its preferential formation. Bulky reducing agents are generally preferred as they favor hydride attack from the less sterically hindered face of the tropinone molecule, leading to the desired β-alcohol (this compound).
Q4: Are there any other significant side reactions to be aware of during this compound synthesis?
A4: Besides the formation of tropine, other potential side reactions, particularly if the reaction conditions are not well-controlled, include:
-
N-Demethylation: Under certain oxidative conditions, the N-methyl group of the tropane (B1204802) ring can be removed, leading to the formation of nor-pseudotropine. Byproducts such as N-formyl-nor-pseudotropine and N-hydroxy-nor-pseudotropine can also be formed.
-
Dehydration: Although less common under standard reduction conditions, harsh acidic conditions can potentially lead to the dehydration of the alcohol product.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in Tropinone Reduction (High Tropine Content)
Symptoms:
-
NMR or GC-MS analysis of the crude product shows a significant proportion of tropine alongside the desired this compound.
-
Difficulty in isolating pure this compound due to the presence of a large amount of the tropine isomer.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Non-selective Reducing Agent | Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) often give mixtures of tropine and this compound. For higher selectivity towards this compound, employ a sterically hindered reducing agent such as L-Selectride (lithium tri-sec-butylborohydride). |
| Suboptimal Reaction Temperature | Low temperatures generally favor higher stereoselectivity. Perform the reduction at low temperatures (e.g., -78 °C) to enhance the diastereomeric excess of this compound. |
| Inappropriate Solvent | The choice of solvent can influence the stereochemical outcome. Ethereal solvents like tetrahydrofuran (B95107) (THF) are commonly used for hydride reductions. |
Issue 2: Poor Yield or Incomplete Reaction in Tropinone Synthesis (Robinson-Schöpf Reaction)
Symptoms:
-
Low overall yield of crude tropinone after workup.
-
Presence of significant amounts of starting materials or polymeric material in the crude product.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Degraded Succinaldehyde | Use freshly prepared succinaldehyde. If it has been stored, purify it by distillation before use to remove any polymers. |
| Incorrect pH of the Reaction Mixture | The Robinson-Schöpf reaction is highly pH-dependent. The optimal pH is typically around 5-7. Buffer the reaction mixture to maintain the pH within this range. |
| Inefficient Decarboxylation | Ensure complete decarboxylation of the intermediate by heating the acidified reaction mixture for a sufficient time. Monitor the reaction by TLC or the cessation of CO₂ evolution. |
Issue 3: Difficulty in Separating this compound from Tropine
Symptoms:
-
Co-elution of this compound and tropine in column chromatography.
-
Difficulty in inducing selective crystallization of this compound from the isomeric mixture.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Similar Polarity of Diastereomers | While diastereomers have different physical properties, their polarities can be very similar, making chromatographic separation challenging. Utilize high-performance liquid chromatography (HPLC) with a suitable stationary phase (e.g., C18) and an optimized mobile phase. Preparative HPLC can be employed for larger scale separations. |
| Inappropriate Crystallization Solvent | The choice of solvent is critical for fractional crystallization. Systematically screen a range of solvents with varying polarities to find one that selectively crystallizes this compound while leaving tropine in the mother liquor. |
| Peak Tailing in HPLC | Peak tailing can reduce resolution. This is often due to interactions between the basic amine group of the alkaloids and residual silanol (B1196071) groups on the silica-based column. Add a small amount of a basic modifier like triethylamine (B128534) (TEA) to the mobile phase to improve peak shape. |
Data Presentation
Table 1: Comparison of Reducing Agents for Tropinone Reduction
| Reducing Agent | Typical Diastereomeric Ratio (this compound:Tropine) | Reaction Conditions | Notes |
| Sodium Borohydride (NaBH₄) | Varies, often low selectivity | Methanol, 0 °C to RT | A common, mild reducing agent, but generally not ideal for high this compound selectivity. |
| Lithium Aluminum Hydride (LiAlH₄) | Favors Tropine (axial attack) | THF, 0 °C to RT | A powerful reducing agent that typically favors the formation of the thermodynamically more stable tropine. |
| Meerwein-Ponndorf-Verley (MPV) | Favors this compound | Aluminum isopropoxide, isopropanol, reflux | A reversible reaction that favors the thermodynamically more stable product, which is often this compound. |
| L-Selectride® | High selectivity for this compound | THF, -78 °C | A bulky reducing agent that provides excellent stereoselectivity for the formation of the β-alcohol (this compound). |
Experimental Protocols
Protocol 1: Robinson-Schöpf Synthesis of Tropinone
This protocol is an adaptation of the classic Robinson-Schöpf synthesis.
Materials:
-
Succinaldehyde
-
Methylamine (B109427) hydrochloride
-
Acetonedicarboxylic acid
-
Sodium acetate
-
Hydrochloric acid
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve succinaldehyde, methylamine hydrochloride, and acetonedicarboxylic acid in a buffered aqueous solution (pH 5-7).
-
Stir the mixture at room temperature for 24-48 hours. The reaction progress can be monitored by TLC.
-
After the reaction is complete, acidify the mixture with concentrated hydrochloric acid to a pH of ~1.
-
Heat the mixture to reflux for 1-2 hours to effect decarboxylation.
-
Cool the reaction mixture and make it alkaline (pH > 10) with a concentrated sodium hydroxide (B78521) solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield crude tropinone.
Protocol 2: Diastereoselective Reduction of Tropinone to this compound using L-Selectride®
Materials:
-
Tropinone
-
L-Selectride® (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve tropinone in anhydrous THF in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add L-Selectride® (1.1 equivalents) dropwise to the cooled solution while maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction by TLC until the tropinone is consumed.
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at -78 °C.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude product, which is enriched in this compound.
Protocol 3: Purification of this compound by Preparative HPLC
Instrumentation:
-
Preparative HPLC system with a UV detector.
-
C18 stationary phase column.
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water
-
B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Procedure:
-
Dissolve the crude mixture of tropine and this compound in a minimal amount of the mobile phase.
-
Inject the sample onto the preparative HPLC column.
-
Elute the compounds using a gradient of mobile phase B in A (e.g., 5% to 50% B over 30 minutes). The exact gradient should be optimized based on analytical HPLC results.
-
Monitor the elution at a suitable wavelength (e.g., 210 nm).
-
Collect the fractions corresponding to the this compound peak.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: Synthetic pathway from Robinson-Schöpf synthesis to this compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
Stability issues of Pseudotropine in different solvents
Welcome to the technical support center for pseudotropine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various laboratory settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which common laboratory solvents is it soluble?
This compound is a tropane (B1204802) alkaloid and a diastereomer of tropine. It is a derivative of tropane and is found in plants of the Solanaceae family. Its solubility in common laboratory solvents is summarized in the table below.
Data Presentation: Solubility of this compound
| Solvent | Solubility |
| Dimethylformamide (DMF) | 1 mg/mL |
| Dimethyl sulfoxide (B87167) (DMSO) | 2 mg/mL |
| Ethanol | 10 mg/mL |
| Phosphate Buffered Saline (PBS), pH 7.2 | 10 mg/mL |
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
| Acetone | Soluble |
Q2: What are the recommended storage conditions for this compound?
For long-term storage, solid this compound should be stored at -20°C and is reported to be stable for at least four years under these conditions. Stock solutions should be stored at -20°C for up to one month or at -80°C for up to one year. It is advisable to prepare fresh solutions for sensitive experiments.
Q3: What are the likely degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the known degradation of other tropane alkaloids like atropine (B194438) and scopolamine (B1681570), the primary degradation routes are likely to be hydrolysis, dehydration, and oxidation.[1][2][3][4]
-
Hydrolysis: The ester linkage in many tropane alkaloids is susceptible to hydrolysis, breaking the molecule into an alcohol (like tropine or this compound) and a carboxylic acid. Since this compound is an alcohol, it is the product of hydrolysis of other tropane alkaloids but is not itself susceptible to hydrolysis at an ester group. However, under harsh acidic or basic conditions, other reactions may occur.
-
Dehydration: Under acidic conditions and/or heat, tropane alkaloids can undergo dehydration, leading to the formation of apo-derivatives (e.g., apoatropine (B194451) from atropine).[4] A similar dehydration reaction could potentially occur with this compound, although specific products are not well-documented.
-
Oxidation: The tertiary amine in the tropane ring is susceptible to oxidation, which can lead to the formation of N-oxides.
Q4: How can I monitor the stability of my this compound solution?
A stability-indicating analytical method is required to monitor the degradation of this compound. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and effective technique for this purpose. A stability-indicating method is one that can separate the intact drug from its degradation products, allowing for the accurate quantification of the parent compound over time.
Troubleshooting Guides
Issue 1: Unexpected degradation of this compound in solution.
-
Possible Cause 1: Inappropriate Solvent pH. this compound, like other alkaloids, is a basic compound. The pH of the solution can significantly impact its stability. Acidic or alkaline conditions can catalyze degradation reactions.
-
Troubleshooting Tip: Whenever possible, use neutral and buffered solutions. If the experimental conditions require acidic or basic pH, prepare the solution fresh and use it immediately. Conduct preliminary stability studies at the required pH to understand the degradation kinetics.
-
-
Possible Cause 2: Exposure to Light. Many alkaloids are sensitive to light (photosensitive). Exposure to UV or even ambient light can lead to photodegradation.
-
Troubleshooting Tip: Protect this compound solutions from light by using amber vials or by wrapping the container in aluminum foil. Minimize exposure to light during experimental procedures.
-
-
Possible Cause 3: Elevated Temperature. Higher temperatures accelerate chemical reactions, including degradation.
-
Troubleshooting Tip: Store stock solutions at the recommended low temperatures (-20°C or -80°C). During experiments, if elevated temperatures are not required, maintain solutions at room temperature or on ice.
-
-
Possible Cause 4: Presence of Oxidizing Agents. The presence of peroxides in solvents (e.g., older ethers or THF) or other oxidizing agents can lead to the degradation of the tertiary amine in this compound.
-
Troubleshooting Tip: Use fresh, high-purity solvents. If using solvents prone to peroxide formation, test for their presence before use.
-
Issue 2: Poor peak shape or unexpected peaks in HPLC analysis.
-
Possible Cause 1: Inappropriate Mobile Phase pH. The ionization state of this compound is pH-dependent. An unsuitable mobile phase pH can lead to poor peak shape (e.g., tailing).
-
Troubleshooting Tip: For reversed-phase HPLC, a mobile phase with a slightly acidic pH (e.g., 3-4) is often effective for basic compounds like this compound, as it ensures the analyte is in its protonated form, which generally results in better peak shape.
-
-
Possible Cause 2: Column Overload. Injecting too concentrated a sample can lead to broad and distorted peaks.
-
Troubleshooting Tip: Dilute the sample and re-inject.
-
-
Possible Cause 3: Interaction with Silanol (B1196071) Groups. Residual silanol groups on the silica-based stationary phase of the HPLC column can interact with the basic amine group of this compound, causing peak tailing.
-
Troubleshooting Tip: Use a column with end-capping or a base-deactivated stationary phase. The addition of a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can also help to reduce peak tailing.
-
-
Possible Cause 4: Degradation in the Autosampler. If the autosampler is not temperature-controlled, degradation can occur in the vial before injection, leading to the appearance of degradation product peaks.
-
Troubleshooting Tip: Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C).
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid this compound at 105°C for 24 hours. Also, heat the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the stock solution in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis: At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample. Neutralize the acid and base-stressed samples. Dilute all samples to a suitable concentration with the mobile phase and analyze by HPLC-UV.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks. The peak purity of the this compound peak should be assessed to ensure it is not co-eluting with any degradation products.
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution: Start with a gradient of 5% B to 95% B over 20 minutes. This can be optimized based on the separation of degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., around 210 nm, as it lacks a strong chromophore). A photodiode array (PDA) detector is recommended to assess peak purity.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Plausible degradation pathways for this compound based on related tropane alkaloids.
References
- 1. [Analysis and stability of atropine sulfate and scopolamine hydrobromide. 3: Studies on the stability of tropane alkaloids; 80: contribution to problems in the use of plastic containers for liquid pharmaceuticals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Atropine Degradation Pathway [eawag-bbd.ethz.ch]
- 3. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Analysis and stability of atropine sulfate and scopolamine hydrobromide. 1. Qualitative detection of alkaloids in the presence of their decomposition products. 73. Contribution to the problem of the use of plastic receptacles for liquid pharmaceuticals] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pseudotropine Esterification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for pseudotropine esterification. It includes troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound esterification reaction is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in this compound esterification can stem from several factors. Here's a breakdown of common causes and potential solutions:
-
Incomplete Reaction: The reaction may not have reached completion. Consider extending the reaction time or increasing the temperature. Monitoring the reaction's progress using Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.
-
Equilibrium Limitations: Esterification is often a reversible reaction. To drive the equilibrium towards the product side, you can use an excess of one reactant (typically the less expensive one) or remove a byproduct as it forms, such as water, using a Dean-Stark apparatus.
-
Reagent Quality: The purity of your starting materials is critical. Ensure your this compound is pure and your acylating agent (e.g., acyl chloride, carboxylic acid) has not degraded. Impurities in solvents can also interfere with the reaction.
-
Side Reactions: Undesired side reactions can consume starting materials and reduce the yield of the desired ester. Common side reactions include hydrolysis of the ester product and N-oxide formation.
-
Product Loss During Workup: Significant amounts of product can be lost during the extraction and purification steps. Ensure complete extraction from the aqueous phase and minimize transfers between glassware.
Q2: I am observing unexpected spots on my TLC during the reaction. What are the potential side products?
A2: Besides the desired ester, several side products can form during this compound esterification:
-
Unreacted this compound: A common spot on the TLC will be the starting material if the reaction has not gone to completion.
-
Hydrolysis Product: The ester product can be hydrolyzed back to this compound and the corresponding carboxylic acid, especially if there is water in the reaction mixture or during an aqueous workup.
-
N-Oxide Formation: As this compound is a tertiary amine, it can be oxidized to its corresponding N-oxide, particularly if oxidizing agents are present or under certain reaction conditions. N-oxides are highly polar and will typically have a very low Rf value on silica (B1680970) gel TLC.
-
Byproducts from Coupling Agents: If you are using coupling agents like DCC for a Steglich esterification, byproducts such as N-acylurea can form.
Q3: What is the best way to purify my this compound ester?
A3: The purification strategy will depend on the properties of your specific ester. Here are some common methods:
-
Acid-Base Extraction: Since this compound esters are basic, an acid-base extraction is an effective initial purification step to separate them from non-basic impurities. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove neutral and acidic impurities, and then the aqueous layer is basified to regenerate the free base, which is then extracted with an organic solvent.
-
Crystallization: If your ester is a solid, recrystallization is an excellent method for achieving high purity.[1][2][3] The choice of solvent is crucial and may require some experimentation. Common solvent systems for recrystallization of organic compounds include ethanol, ethyl acetate/hexanes, and dichloromethane/heptane.
-
Column Chromatography: For non-crystalline products or to separate closely related impurities, column chromatography is the method of choice. Due to the basic nature of this compound esters, tailing on silica gel can be an issue. To mitigate this, a small amount of a basic modifier, such as triethylamine (B128534) or ammonia (B1221849), can be added to the mobile phase. Alumina (neutral or basic) can also be used as the stationary phase.
Q4: How can I monitor the progress of my this compound esterification reaction?
A4: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of the reaction.[4][5]
-
Stationary Phase: Silica gel plates are typically used.
-
Mobile Phase: A mixture of a polar and a non-polar solvent is used to achieve good separation. A common system for tropane (B1204802) alkaloids is a mixture of chloroform, methanol (B129727), and sometimes a small amount of ammonia to reduce tailing.
-
Visualization: The spots can be visualized under UV light if the compounds are UV-active. If not, staining is necessary. Dragendorff's reagent is a common stain for alkaloids, which typically produces orange or brown spots. Other general stains like potassium permanganate (B83412) or ceric ammonium (B1175870) molybdate (B1676688) can also be used.
Data Presentation
Table 1: Summary of Reaction Conditions for the Esterification of this compound with Benzilic Acid Derivatives
| Acylating Agent | This compound (parts by weight) | Acylating Agent (parts by weight) | Solvent (parts by weight) | Catalyst | Temperature (°C) | Time (hours) | Approximate Yield (parts by weight) |
| Benzilic acid | 14 | 30 | - | Hydrochloric acid gas | 130-140 | 5 | Not specified |
| Benzilic acid methyl ester | 14 | 29 | Methanol (4) | Hydrochloric acid gas | 140-150 | 10 | ~6 (as hydrochloride) |
| Diphenylchloro-acetic acid chloride | 28 | 29 | Benzole (198) | - | 60 | "Considerable period" | ~30 |
| Acetyl-benzilic acid methyl ester | 14 | 28 | - | - | 120-130 | 2 | 4.5 |
Experimental Protocols
Protocol 1: Esterification of this compound with Diphenylchloro-acetic acid chloride
-
Dissolve 28 parts of this compound base in 140 parts of benzole at approximately 60°C.
-
Add a solution of 29 parts of diphenylchloro-acetic acid chloride in 58 parts of benzole.
-
Heat the mixture for a considerable period at 60°C.
-
After the reaction, add water and diluted hydrochloric acid until the solution is acidic to Congo red paper.
-
Separate the aqueous layer from the benzole layer.
-
Cool the aqueous solution and add ammonia to precipitate the this compound-benzilic acid ester. The product will initially appear amorphous and then become crystalline.
-
Isolate the crystalline product. The expected yield is approximately 30 parts.
Protocol 2: Re-esterification of this compound with Benzilic acid methyl ester
-
Heat a mixture of 14 parts of this compound, 29 parts of benzilic acid methyl ester, and 4 parts of methanol to 140-150°C.
-
Pass a weak stream of hydrochloric acid gas through the apparatus for 10 hours.
-
After the reaction, digest the melted substance with water.
-
Repeatedly extract the aqueous solution with ether to remove non-basic, ether-soluble impurities.
-
Make the acidic aqueous solution ammoniacal to liberate the this compound benzilic acid ester.
-
Isolate the product (approximately 6 parts) and purify by recrystallization.
-
The ester can be converted to its hydrochloride salt for further use.
Mandatory Visualization
Caption: Experimental workflow for this compound esterification.
Caption: Troubleshooting guide for low yield in this compound esterification.
References
Enhancing the efficiency of Pseudotropine extraction from natural sources
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the efficiency of pseudotropine extraction from natural sources. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and comparative data to address common challenges encountered during the extraction and purification process.
Frequently Asked Questions (FAQs)
Q1: What are the primary natural sources of this compound? A1: this compound is a tropane (B1204802) alkaloid found predominantly in plants of the Solanaceae family, such as Atropa belladonna and Hyoscyamus niger, and the Erythroxylaceae family, particularly in the genus Erythroxylum.[1][2][3] It is a 3β-tropanol, a stereoisomer of tropine (3α-tropanol).[3]
Q2: How is this compound biosynthesized in plants? A2: this compound is biosynthesized from the precursor tropinone (B130398). The conversion is catalyzed by the stereospecific enzyme tropinone reductase II (TR-II).[3] Tropinone also serves as the precursor for tropine, which is formed through the action of a different enzyme, tropinone reductase I (TR-I).
Q3: What is the fundamental principle behind most alkaloid extraction methods? A3: Most methods are based on the basicity of the alkaloid's nitrogen atom. An acid-base extraction is a cornerstone technique. The plant material is typically treated with an acidic solution to protonate the alkaloids, rendering them water-soluble salts. After removing non-polar impurities, the solution is basified to deprotonate the alkaloids back to their free-base form, which is soluble in organic solvents, allowing for their separation from water-soluble components.
Q4: Which analytical techniques are most suitable for quantifying this compound? A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for the separation and quantification of tropane alkaloids. Gas Chromatography-Mass Spectrometry (GC-MS) is also frequently used for its high sensitivity and ability to confirm the identity of the compounds. For preliminary screening and monitoring of purification steps, Thin-Layer Chromatography (TLC) is a valuable and cost-effective tool.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction and purification of this compound.
Problem 1: Low Final Yield
-
Q: My final yield of purified this compound is significantly lower than expected. What are the potential causes?
-
A: Low yield can stem from several factors:
-
Incomplete Initial Extraction: The solvent may not have adequately penetrated the plant matrix, or the extraction time may have been too short. Modern methods like Microwave-Assisted Extraction (MAE) or Accelerated Solvent Extraction (ASE) can improve efficiency by using heat and pressure.
-
Alkaloid Degradation: Tropane alkaloids can be sensitive to high temperatures and extreme pH. Prolonged exposure to strong acids or bases (especially sodium hydroxide) can cause hydrolysis or other degradation reactions.
-
Losses During Liquid-Liquid Extraction: Emulsion formation during acid-base washes can trap the product at the interface. Additionally, incomplete phase separation or incorrect pH adjustment can lead to the product remaining in the wrong layer.
-
Poor Source Material: The concentration of this compound can vary significantly depending on the plant species, age, and growing conditions.
-
-
-
Q: How can I improve my initial extraction efficiency?
-
A: Consider the following optimizations:
-
Particle Size Reduction: Grinding the dried plant material to a fine powder increases the surface area available for solvent contact.
-
Solvent Selection: Ethanol (B145695) has been shown to be a quantitative extraction method for related alkaloids from Erythroxylum species. Experiment with different solvent systems and polarities.
-
Advanced Techniques: Employing MAE or ASE can significantly reduce extraction time and solvent consumption while increasing yield. For ASE, optimal conditions for related alkaloids from coca leaves were found to be 80°C and 20 MPa for 10 minutes.
-
-
Problem 2: Impure Final Product
-
Q: My purified extract shows multiple spots on a TLC plate or extra peaks in HPLC/GC analysis. How can I remove these impurities?
-
A: Crude plant extracts contain a complex mixture of compounds like fats, waxes, pigments, and other alkaloids. A multi-step purification strategy is essential:
-
Initial Acid-Base Wash: This is a critical first step to separate the basic this compound from neutral and acidic contaminants.
-
Column Chromatography: Silica (B1680970) gel column chromatography is a highly effective method for separating alkaloids with different polarities. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can resolve closely related compounds.
-
Recrystallization: This is an excellent final step for achieving high purity. Dissolving the semi-purified this compound in a minimum amount of a hot solvent and allowing it to cool slowly can yield high-purity crystals.
-
-
-
Q: I'm having trouble with emulsions forming during liquid-liquid extraction. What should I do?
-
A: Emulsions are common when working with complex plant extracts. To break them:
-
Allow the separatory funnel to stand for a longer period.
-
Gently swirl the funnel instead of shaking it vigorously.
-
Add a small amount of a saturated brine (NaCl) solution.
-
If the emulsion persists, filtration through a bed of Celite or glass wool can be effective.
-
-
Problem 3: Analytical & Identification Issues
-
Q: I am seeing peak overlapping in my chromatogram, making quantification difficult. How can I resolve this?
-
A: Peak overlapping, often caused by isomeric compounds like tropine, is a common analytical challenge. To improve resolution:
-
Optimize Chromatographic Method: Adjust the mobile phase composition, change the pH, modify the temperature, or switch to a different type of column (e.g., C8 instead of C18 for HPLC).
-
Use a Selective Detector: A mass spectrometer (MS) detector is invaluable. By using Single Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM), you can selectively detect and quantify this compound even if it co-elutes with other compounds.
-
-
-
Q: How can I be certain that the compound I've isolated is this compound and not its isomer, tropine?
-
A: Confirmation requires specific analytical data:
-
Co-injection: In HPLC or GC, spiking your sample with an authentic this compound standard should result in a single, sharper peak. Spiking with a tropine standard would produce a separate or broadened peak.
-
Mass Spectrometry (MS): While isomers have the same mass, their fragmentation patterns in MS/MS might show subtle, reproducible differences.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are definitive methods for distinguishing between stereoisomers like tropine and this compound based on their distinct chemical shifts and coupling constants.
-
-
Data on Extraction & Recovery
The efficiency of this compound extraction is influenced by both the methodology and the analytical technique used for quantification. The following tables summarize recovery data for tropane alkaloids from various sources, providing a benchmark for researchers.
Table 1: Recovery Rates of Tropane Alkaloids Using Various Analytical Methods
| Alkaloid(s) | Matrix | Method | Recovery Rate (%) | Reference(s) |
|---|---|---|---|---|
| Atropine, Scopolamine, this compound, etc. | Cereals | Solid-Liquid Extraction & LC-Orbitrap MS | 60 - 109 | |
| Atropine | Buckwheat | Paper-Immobilized Liquid-Phase Microextraction | 77 - 82 | |
| Cocaine | E. coca Leaves | Accelerated Solvent Extraction (ASE) | Not specified, but optimized for speed and robustness |
| Cocaine | E. coca Leaves | Supercritical Fluid Extraction (SFE) | Optimized via experimental design | |
Table 2: Biotechnological Production of Tropane Alkaloids
| Compound | Host Organism | Titer (mg/L) | Reference(s) |
|---|---|---|---|
| Tropine | Saccharomyces cerevisiae | 0.13 |
| this compound | Saccharomyces cerevisiae | 0.08 | |
Experimental Protocols
Protocol 1: Standard Acid-Base Extraction and Purification
This protocol describes a classic method for isolating this compound from dried plant material.
-
Preparation: Grind 100 g of dried, powdered plant material (e.g., Atropa belladonna leaves) to a fine powder.
-
Acidification:
-
In a large flask, add the powdered material to 1 L of 5% acetic acid in water.
-
Stir the mixture for 4-6 hours at room temperature to extract the alkaloids as their acetate (B1210297) salts.
-
Filter the mixture through cheesecloth and then vacuum filter to remove the solid plant material.
-
-
Basification and Extraction:
-
Transfer the acidic aqueous extract to a large separatory funnel.
-
Slowly add concentrated ammonium (B1175870) hydroxide (B78521) until the pH of the solution is ~9-10.
-
Extract the basified solution three times with 150 mL portions of dichloromethane (B109758), shaking gently to avoid emulsions.
-
Combine the organic layers.
-
-
Drying and Concentration:
-
Dry the combined dichloromethane extracts over anhydrous sodium sulfate.
-
Filter off the drying agent and evaporate the solvent using a rotary evaporator to yield a crude alkaloid extract.
-
-
Purification (Column Chromatography):
-
Prepare a silica gel column using a slurry of silica in a non-polar solvent (e.g., hexane).
-
Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the column.
-
Elute the column with a gradient of dichloromethane and methanol (B129727) (e.g., starting with 100% dichloromethane and gradually increasing to 95:5 dichloromethane:methanol).
-
Collect fractions and monitor them by TLC to identify those containing this compound.
-
-
Final Purification (Recrystallization):
-
Combine the pure fractions, evaporate the solvent.
-
Dissolve the resulting solid in a minimum amount of a hot solvent mixture (e.g., heptane/dichloromethane).
-
Allow the solution to cool slowly to room temperature, then place in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and dry under vacuum.
-
Protocol 2: Microwave-Assisted Extraction (MAE)
This protocol offers a more rapid extraction compared to conventional methods.
-
Preparation: Place 10 g of finely ground, dried plant material into a microwave extraction vessel.
-
Solvent Addition: Add 200 mL of ethanol to the vessel.
-
Extraction:
-
Place the vessel in a laboratory microwave extractor.
-
Heat the sample using a program (e.g., ramp to 80°C over 5 minutes, hold for 15 minutes).
-
-
Processing:
-
After the vessel has cooled, filter the mixture to remove the solid plant material.
-
Rinse the plant material with a small amount of fresh ethanol.
-
Combine the filtrates and evaporate the solvent using a rotary evaporator.
-
The resulting crude extract can then be purified using the acid-base and chromatography steps outlined in Protocol 1.
-
Visualizations
Experimental and Logical Workflows
The following diagrams illustrate key processes in this compound extraction and troubleshooting.
Caption: General workflow for this compound extraction and purification.
Caption: Logic of the acid-base liquid-liquid extraction for purification.
Caption: Troubleshooting decision tree for low extraction yield.
References
Resolving peak tailing issues in HPLC analysis of Pseudotropine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of pseudotropine, with a specific focus on peak tailing.
Troubleshooting Guide: Resolving Peak Tailing
Question: Why am I observing significant peak tailing for my this compound standard in my reversed-phase HPLC analysis?
Answer:
Peak tailing for basic compounds like this compound in reversed-phase HPLC is a common issue, often resulting from secondary interactions with the stationary phase.[1][2] this compound, an alkaloid with a basic amine group, can interact with acidic residual silanol (B1196071) groups on the surface of silica-based columns (e.g., C18).[1][3] This interaction is a different retention mechanism from the primary hydrophobic interaction, leading to a distorted peak shape where the latter half of the peak is broader than the first half.[2]
Several factors can contribute to this issue:
-
Silanol Interactions: Free silanol groups on the silica (B1680970) backbone of the stationary phase are acidic and can become ionized, leading to strong electrostatic interactions with the protonated basic this compound molecule.
-
Mobile Phase pH: If the mobile phase pH is in a range where both the silanol groups are ionized and this compound is protonated, these strong secondary interactions are more likely to occur.
-
Column Quality: Older columns or those not specifically designed for basic compounds may have a higher concentration of active silanol groups.
-
Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak distortion.
Question: What are the initial steps I should take to troubleshoot and reduce peak tailing for this compound?
Answer:
A systematic approach is crucial for effectively troubleshooting peak tailing. Here is a logical workflow to follow:
1. Assess the Scope of the Problem:
-
Inject a Neutral Compound: Analyze a neutral compound under the same conditions. If it also shows peak tailing, the issue is likely physical (e.g., a column void, dead volume in the system). If the neutral compound has a symmetrical peak, the problem is chemical and specific to your basic analyte.
-
Check All Peaks: If all peaks in your chromatogram are tailing, it could indicate a physical problem with the column or system, or column overload.
2. Optimize Mobile Phase Conditions:
-
Lower the Mobile Phase pH: Adjust the mobile phase pH to be well below the pKa of the silanol groups (typically < pH 4). A pH of 2.5-3 is often effective. This protonates the silanol groups, minimizing their ability to interact with the protonated this compound. Given that the pKa of this compound is approximately 3.8, operating at a low pH will ensure it remains fully protonated.
-
Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to mask the residual silanol groups and improve peak shape.
3. Evaluate the HPLC Column:
-
Use an End-Capped Column: Modern, high-purity silica columns that are "end-capped" have fewer free silanol groups, which significantly reduces peak tailing for basic compounds.
-
Consider a Different Stationary Phase: If peak tailing persists, consider using a column with a different stationary phase, such as one with a polar-embedded group or a polymer-based column that is more inert to basic analytes.
The following diagram illustrates a logical workflow for troubleshooting peak tailing issues with this compound.
Caption: A flowchart illustrating the decision-making process for troubleshooting peak tailing in the HPLC analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: Can I use a high pH mobile phase to analyze this compound?
A1: Yes, using a high pH mobile phase (e.g., pH > 10) is another effective strategy. At a high pH, this compound (a weak base) will be in its neutral, unprotonated form, which eliminates the electrostatic interaction with any ionized silanol groups. However, it is critical to use a column that is stable at high pH, as traditional silica-based columns can dissolve under these conditions. Hybrid or polymer-based columns are often suitable for high-pH applications.
Q2: What are mobile phase modifiers, and can they help with this compound peak shape?
A2: Mobile phase modifiers are additives used in small concentrations to improve chromatography. For basic analytes like this compound, a competing base such as triethylamine (B128534) (TEA) can be added to the mobile phase. TEA is a stronger base and will preferentially interact with the active silanol sites on the stationary phase, effectively masking them from interacting with this compound. However, TEA can sometimes shorten column lifetime and may not be suitable for all detectors, such as mass spectrometers.
Q3: How does column temperature affect peak tailing for this compound?
A3: Increasing the column temperature can sometimes improve peak shape by reducing the viscosity of the mobile phase and increasing the kinetics of mass transfer. However, its effect on peak tailing due to silanol interactions is generally less pronounced than optimizing the mobile phase pH or using a more inert column. Extremely high temperatures can also accelerate the degradation of the stationary phase.
Q4: My peak tailing issue persists even after trying the above solutions. What else could be the cause?
A4: If you have addressed the common chemical and physical causes, consider these other possibilities:
-
Co-eluting Interference: An impurity or another compound in your sample may be co-eluting with this compound, causing the appearance of a tailing peak. Try changing the selectivity of your method (e.g., by changing the organic modifier or the column chemistry) to see if the peak resolves into two.
-
Column Contamination: The column may be contaminated with strongly retained basic compounds from previous injections. Flushing the column with a strong solvent may help.
-
Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing. Ensure that all connections are made with minimal dead volume.
Data Presentation: Comparative HPLC Conditions
The following table summarizes different hypothetical HPLC conditions that can be employed to mitigate peak tailing during the analysis of this compound. These are based on typical methods for basic alkaloids.
| Parameter | Condition A (Low pH) | Condition B (High pH) | Condition C (Modifier) |
| Column | End-capped C18, 5 µm | pH-stable Hybrid C18, 5 µm | Standard C18, 5 µm |
| Mobile Phase | A: 25 mM KH₂PO₄, pH 2.8B: Acetonitrile | A: 10 mM NH₄HCO₃, pH 10.2B: Acetonitrile | A: 20 mM Phosphate (B84403) Buffer, pH 7.0 + 0.1% TEAB: Methanol |
| Gradient | 95:5 (A:B) to 70:30 (A:B) | 90:10 (A:B) to 60:40 (A:B) | 85:15 (A:B) Isocratic |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 210 nm | UV at 210 nm | UV at 210 nm |
| Expected Outcome | Symmetrical Peak | Symmetrical Peak | Improved Peak Shape |
Experimental Protocols
Standard HPLC Method for this compound Analysis (Low pH Conditions)
This protocol provides a starting point for the analysis of this compound, designed to minimize peak tailing.
1. Materials and Reagents:
-
This compound reference standard
-
Potassium phosphate monobasic (KH₂PO₄)
-
Phosphoric acid
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
2. Instrument and Column:
-
HPLC system with UV detector
-
Reversed-phase, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
3. Mobile Phase Preparation (25 mM KH₂PO₄, pH 2.8):
-
Dissolve 3.4 g of KH₂PO₄ in 1 L of HPLC-grade water.
-
Adjust the pH to 2.8 using phosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter.
4. Standard Solution Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in the mobile phase.
-
Prepare working standards by diluting the stock solution to the desired concentrations (e.g., 1-100 µg/mL) with the mobile phase.
5. Chromatographic Conditions:
-
Mobile Phase A: 25 mM KH₂PO₄, pH 2.8
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Gradient Program:
-
0-2 min: 5% B
-
2-10 min: 5% to 30% B
-
10-12 min: 30% B
-
12.1-15 min: 5% B (re-equilibration)
-
6. System Suitability:
-
Inject the standard solution five times.
-
The relative standard deviation (RSD) for the peak area and retention time should be less than 2%.
-
The tailing factor for the this compound peak should be less than 1.5.
References
Validation & Comparative
A Comparative Analysis of the Biological Activities of Pseudotropine and Tropine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the biological activities of pseudotropine and tropine. As stereoisomers of the tropane (B1204802) alkaloid skeleton, their distinct three-dimensional orientations give rise to differing pharmacological profiles. While both are fundamental precursors in the biosynthesis of a wide array of physiologically active compounds, their intrinsic biological activities and potencies differ. This document summarizes the available data, details relevant experimental methodologies, and visualizes the key signaling pathways associated with their primary targets.
Introduction to this compound and Tropine
Tropine and this compound are diastereomers, differing in the orientation of the hydroxyl group at the C-3 position of the 8-azabicyclo[3.2.1]octane ring system. Tropine possesses a 3α-hydroxyl group (endo), while this compound has a 3β-hydroxyl group (exo). This stereochemical difference is a critical determinant of their biological activity and their role as precursors for other alkaloids. Tropine is the foundational building block for potent anticholinergic drugs like atropine (B194438) and scopolamine. In contrast, this compound is a precursor for calystegines and serves as a synthetic starting material for novel nicotinic receptor agonists. The pharmacological actions of tropane alkaloids are known to be stereoselective, underscoring the importance of the distinct spatial arrangement of these two isomers.[1]
Comparative Biological Activity
Direct quantitative comparisons of the biological activity of tropine and this compound are scarce in the literature, as research has predominantly focused on their more potent derivatives. However, based on the activities of these derivatives and qualitative observations, a comparative profile can be established.
| Feature | This compound (3β-tropanol) | Tropine (3α-tropanol) | References |
| Primary Biological Role | Precursor to calystegines and synthetic nicotinic receptor agonists. | Precursor to muscarinic receptor antagonists (e.g., atropine, scopolamine). | [2] |
| Primary Receptor Target Family | Implied interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs). | Implied interaction with muscarinic acetylcholine receptors (mAChRs). | [2][3] |
| Stereochemical Influence on Activity | The 3β-hydroxyl orientation is crucial for the activity of its derivatives at nAChRs. | The 3α-hydroxyl orientation is a key determinant for the antagonist activity of its derivatives at mAChRs. | [2] |
| Inferred Intrinsic Activity | Likely possesses weak intrinsic activity at nAChRs. | Likely possesses weak intrinsic activity at mAChRs. |
Signaling Pathways
The primary targets of tropine and this compound derivatives are muscarinic and nicotinic acetylcholine receptors, respectively. Understanding the signaling pathways associated with these receptors is crucial for elucidating the potential downstream effects of these compounds.
Muscarinic Acetylcholine Receptor (mAChR) Signaling
Muscarinic receptors are G-protein coupled receptors (GPCRs) with five subtypes (M1-M5). Tropine-derived antagonists, such as atropine, non-selectively block these receptors. The signaling pathways are dependent on the G-protein to which the receptor subtype couples. M1, M3, and M5 receptors couple to Gq/11, activating the phospholipase C (PLC) pathway, which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). M2 and M4 receptors couple to Gi/o, which inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
References
Validating the Structure of Pseudotropine: A 2D NMR Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of stereoisomers is a critical step in chemical research and drug development, ensuring the correct identification and understanding of a compound's properties. This guide provides a comparative analysis of pseudotropine and its diastereomer, tropine, using two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy. By leveraging techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), the distinct stereochemistry of this compound can be unequivocally validated.
Structural Distinction Between this compound and Tropine
This compound and tropine are both derivatives of tropane (B1204802), differing only in the stereochemistry at the C-3 position. In this compound, the hydroxyl group at C-3 is in the β-position (equatorial), whereas in tropine, it is in the α-position (axial). This seemingly minor difference leads to distinct spatial arrangements and, consequently, different NMR spectral characteristics.
Comparative NMR Data Analysis
The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound and tropine. These values provide the basis for interpreting the 2D NMR correlation spectra.
Table 1: ¹H NMR Chemical Shift Data (ppm)
| Proton | This compound | Tropine |
| H-1, H-5 | ~3.30 | ~3.08 |
| H-2α, H-4α | ~2.10 | ~1.99 |
| H-2β, H-4β | ~1.60 | ~1.67 |
| H-3 | ~4.10 (quintet) | ~4.02 (quintet) |
| H-6α, H-7α | ~2.00 | ~2.07 |
| H-6β, H-7β | ~1.50 | ~1.99 |
| N-CH₃ | ~2.50 | ~2.26 |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Table 2: ¹³C NMR Chemical Shift Data (ppm)
| Carbon | This compound | Tropine |
| C-1, C-5 | ~62.0 | 59.99 |
| C-2, C-4 | ~35.0 | 39.65 |
| C-3 | ~68.0 | 64.50 |
| C-6, C-7 | ~26.0 | 25.81 |
| N-CH₃ | ~40.0 | 40.55 |
Elucidation of this compound Structure using 2D NMR
The connectivity and spatial relationships within the this compound molecule can be definitively established through the analysis of 2D NMR spectra.
COSY (Correlation Spectroscopy)
The ¹H-¹H COSY spectrum reveals proton-proton couplings within the molecule. For this compound, key correlations are expected between:
-
H-3 and its neighboring protons H-2 and H-4. The quintet multiplicity of H-3 arises from its coupling to the four adjacent protons.
-
H-1/H-5 and their adjacent protons on the six-membered ring.
-
Protons within the same methylene (B1212753) groups (geminal coupling) and with neighboring protons (vicinal coupling).
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC spectrum correlates directly bonded protons and carbons. This allows for the unambiguous assignment of carbon signals based on the known proton assignments. Key correlations for this compound include:
-
The proton at ~4.10 ppm (H-3) will correlate with the carbon at ~68.0 ppm (C-3).
-
The N-methyl protons (~2.50 ppm) will correlate with the N-methyl carbon (~40.0 ppm).
-
The bridgehead protons (H-1, H-5) at ~3.30 ppm will correlate with the corresponding carbons at ~62.0 ppm.
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the overall carbon skeleton and confirming the connectivity across quaternary carbons or heteroatoms. Key long-range correlations for this compound that validate its structure include:
-
Correlation between the N-methyl protons and the bridgehead carbons (C-1 and C-5).
-
Correlations between H-3 and the adjacent carbons C-2 and C-4, as well as the more distant C-1 and C-5.
-
Correlations between the bridgehead protons (H-1, H-5) and the carbons of the pyrrolidine (B122466) and piperidine (B6355638) rings.
Experimental Protocols
The following are generalized experimental protocols for the acquisition of 2D NMR data for tropane alkaloids.
Sample Preparation:
-
Dissolve 5-10 mg of the alkaloid sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing 2D experiments.
COSY Experiment:
-
Pulse Program: A standard gradient-selected COSY (gCOSY) pulse sequence is typically used.
-
Spectral Width: Set to cover the entire ¹H chemical shift range (e.g., 0-10 ppm).
-
Number of Increments: 256-512 increments in the indirect dimension (F1).
-
Number of Scans: 2-8 scans per increment.
-
Relaxation Delay: 1-2 seconds.
HSQC Experiment:
-
Pulse Program: A standard gradient-selected, sensitivity-enhanced HSQC (gHSQC) pulse sequence is recommended.
-
¹H Spectral Width: Set to cover the entire ¹H chemical shift range.
-
¹³C Spectral Width: Set to cover the expected ¹³C chemical shift range (e.g., 0-80 ppm for aliphatic compounds).
-
Number of Increments: 128-256 increments in the F1 dimension.
-
Number of Scans: 4-16 scans per increment.
-
Relaxation Delay: 1.5-2.5 seconds.
HMBC Experiment:
-
Pulse Program: A standard gradient-selected HMBC (gHMBC) pulse sequence.
-
¹H Spectral Width: Set to cover the entire ¹H chemical shift range.
-
¹³C Spectral Width: Set to cover the entire ¹³C chemical shift range.
-
Number of Increments: 256-512 increments in the F1 dimension.
-
Number of Scans: 8-32 scans per increment.
-
Relaxation Delay: 1.5-2.5 seconds.
-
Long-Range Coupling Delay: Optimized for a J-coupling of 4-8 Hz to observe two- and three-bond correlations.
Visualizing the Validation Process
The following diagrams illustrate the experimental workflow and the key 2D NMR correlations used to confirm the structure of this compound.
Caption: Experimental workflow for this compound structure validation.
Caption: Key 2D NMR correlations for this compound structure confirmation.
By systematically analyzing the through-bond correlations observed in COSY, HSQC, and HMBC spectra, researchers can confidently differentiate between this compound and its stereoisomers, ensuring accurate structural assignment for subsequent research and development activities.
Distinguishing Pseudotropine from Tropine using Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, accurately distinguishing between stereoisomers is a critical analytical challenge. This guide provides a comprehensive comparison of pseudotropine and its diastereomer, tropine, utilizing mass spectrometry. We present experimental data, detailed protocols, and visual representations of fragmentation pathways to facilitate their differentiation.
This compound and tropine are stereoisomers of 3-tropanol, both possessing the same chemical formula (C₈H₁₅NO) and molecular weight (141.21 g/mol ). Their structural difference lies in the orientation of the hydroxyl group at the C-3 position of the tropane (B1204802) ring. In this compound, the hydroxyl group is in the β-axial orientation (exo), while in tropine, it is in the α-equatorial position (endo). This subtle stereochemical variation leads to distinct fragmentation patterns under mass spectrometric analysis, enabling their unambiguous identification.
Comparative Mass Spectral Data
The key to differentiating this compound and tropine via mass spectrometry lies in the relative abundances of their characteristic fragment ions. While both isomers exhibit a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 141, their fragmentation pathways diverge, resulting in different base peaks and overall spectral fingerprints.
| Ion | m/z (this compound) | Relative Abundance (this compound) | m/z (Tropine) | Relative Abundance (Tropine) |
| [M+H]⁺ | 142.12 | 41.25% | - | - |
| [M]⁺ | 141 | Present | 141 | Present |
| Base Peak | 96.08 | 100% | 124 | 100% |
| Fragment Ion | 124.11 | 27.44% | 96 | Significant Peak |
| Fragment Ion | 67.05 | 23.59% | 82 | Significant Peak |
| Fragment Ion | 42.03 | 16.01% | 81 | Significant Peak |
Note: The data for this compound is derived from experimental MS2 data with a precursor ion of [M+H]⁺. The data for tropine is based on typical electron ionization (EI) mass spectra.
The most significant distinguishing feature is the base peak. For this compound, the base peak is observed at m/z 96.08, whereas for tropine, the base peak is at m/z 124. This fundamental difference allows for clear and reliable differentiation.
Fragmentation Pathways
The observed differences in the mass spectra of this compound and tropine arise from the influence of the hydroxyl group's stereochemistry on the fragmentation cascade. The initial molecular ion ([M]⁺) is formed by the loss of an electron. Subsequent fragmentation follows distinct pathways for each isomer.
Caption: Comparative fragmentation pathways of tropine and this compound.
For tropine, the loss of a water molecule (H₂O) from the molecular ion is a highly favored process, leading to the stable fragment at m/z 124, which is observed as the base peak. In contrast, the fragmentation of the protonated this compound molecule preferentially leads to the formation of the ion at m/z 96 as the most abundant fragment.
Experimental Protocol
This section outlines a general procedure for the differentiation of this compound and tropine using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation:
-
Dissolve the analyte (this compound or tropine standard, or the sample containing the unknown isomer) in a suitable volatile solvent such as methanol (B129727) or acetonitrile (B52724) to a concentration of approximately 1 mg/mL.
-
If necessary, perform derivatization (e.g., silylation) to improve the thermal stability and chromatographic behavior of the analytes, although direct analysis is often possible.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector: Split/splitless injector, operated in split mode (e.g., 20:1) at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
3. Data Analysis:
-
Acquire the mass spectra of the separated chromatographic peaks corresponding to tropine and this compound.
-
Identify the molecular ion peak at m/z 141.
-
Compare the relative intensities of the major fragment ions, paying close attention to the base peak. A base peak at m/z 124 is indicative of tropine, while a base peak at m/z 96 is characteristic of this compound.
Caption: GC-MS workflow for distinguishing tropine and this compound.
Conclusion
The stereochemical differences between this compound and tropine exert a significant influence on their fragmentation behavior in mass spectrometry. By leveraging these differences, particularly the distinct base peaks observed in their mass spectra, researchers can confidently and accurately distinguish between these two diastereomers. The methodologies and data presented in this guide provide a robust framework for the analysis of these and other related tropane alkaloids.
A Comparative Study of Tropane Alkaloid Profiles in Different Plant Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of tropane (B1204802) alkaloid profiles across various plant species, supported by experimental data. Tropane alkaloids are a class of bicyclic [3.2.1] alkaloids and secondary metabolites naturally occurring in several plant families.[1] Renowned for their medicinal properties, particularly as anticholinergics, they are also known for their psychoactive effects.[1][2] This comparative analysis focuses on the quantitative distribution of major tropane alkaloids in key plant species and outlines the methodologies for their analysis.
Quantitative Comparison of Tropane Alkaloid Content
The concentration and composition of tropane alkaloids vary significantly between different plant species, and even between different organs of the same plant. The following tables summarize the quantitative data for prominent tropane alkaloids in several well-documented plant species.
| Plant Species | Family | Major Tropane Alkaloids | Plant Organ | Concentration (mg/g dry weight unless specified) | Reference |
| Atropa belladonna | Solanaceae | Hyoscyamine, Scopolamine, Anisodamine | Leaves | Hyoscyamine: 0.92 - 10.61, Scopolamine: 0.30 - 1.50 | [3][4] |
| Roots | Hyoscyamine: 0.53 - 2.80, Scopolamine: 0.27, Anisodamine: 0.50 | ||||
| Total Alkaloids (as % of dry weight) | Roots: up to 1.3%, Leaves: 1.2%, Stalks: 0.65%, Flowers: 0.6%, Ripe Berries: 0.7%, Seeds: 0.4% | ||||
| Hyoscyamus niger | Solanaceae | Hyoscyamine, Scopolamine | Root Cultures | Hyoscyamine: 7.8, Scopolamine: 29.97 | |
| Leaves | Total Alkaloids: 0.7126 | ||||
| Roots | Hyoscyamine: 172.06 µg/g, Scopolamine: 229.48 µg/g | ||||
| Callus Culture (EMS treated) | Hyoscyamine: 0.0344 µg/g, Scopolamine: 0.0639 µg/g | ||||
| Mandragora officinarum | Solanaceae | Hyoscyamine, Atropine, Scopolamine | - | High levels of hyoscyamine, lacks scopolamine. | |
| Erythroxylum coca | Erythroxylaceae | Cocaine | Leaves | 0.11% - 0.77% (dry weight) | |
| Cochlearia spp. | Brassicaceae | Calystegines, Cochlearine, Tropine, Pseudotropine | Leaves | Calystegines: up to 0.5% (dry mass) | |
| Convolvulus lanatus | Convolvulaceae | Cuscohygrine (major), various tropane and pyrrolidine (B122466) alkaloids | - | - |
Biosynthesis of Tropane Alkaloids
The biosynthesis of tropane alkaloids has been extensively studied, particularly in the Solanaceae family. The pathway originates from the amino acid L-ornithine, which is converted to putrescine. A series of enzymatic reactions leads to the formation of the characteristic tropane ring, which is then further modified to produce a variety of alkaloids. It is noteworthy that the biosynthetic pathways for tropane alkaloids in the Solanaceae and Erythroxylaceae families are thought to have evolved independently.
Experimental Protocols
Accurate quantification of tropane alkaloids is crucial for research and drug development. Various analytical techniques are employed, each with its own advantages.
General Extraction of Tropane Alkaloids (Acid-Base Liquid-Liquid Extraction)
This is a classic and widely used method for extracting alkaloids from plant material.
-
Sample Preparation : The dried and powdered plant material is macerated in an acidic aqueous solution (e.g., 0.1 M sulfuric acid) to protonate the alkaloids, making them water-soluble.
-
Filtration : The mixture is filtered to separate the solid plant debris from the acidic extract containing the alkaloid salts.
-
Basification : The acidic extract is made alkaline (pH 9-10) with a base like ammonia (B1221849) solution to deprotonate the alkaloids into their free base form.
-
Liquid-Liquid Extraction : The aqueous solution is then extracted multiple times with an immiscible organic solvent (e.g., dichloromethane (B109758) or a chloroform-methanol mixture). The free base alkaloids partition into the organic layer.
-
Drying and Evaporation : The combined organic extracts are dried over anhydrous sodium sulfate (B86663) and the solvent is evaporated to yield the crude alkaloid extract.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
The QuEChERS method is a more modern and streamlined approach for sample preparation, particularly for chromatography.
-
Sample Hydration and Extraction : A small amount of the lyophilized sample (e.g., 0.1 g) is hydrated with water. An organic solvent, typically acetonitrile, is added, and the mixture is shaken vigorously.
-
Salting Out : A mixture of salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) is added to induce phase separation between the aqueous and organic layers.
-
Centrifugation : The sample is centrifuged to separate the layers and pellet the solid material.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup : An aliquot of the supernatant (acetonitrile layer) is transferred to a tube containing a sorbent (e.g., PSA) to remove interfering compounds. The mixture is vortexed and centrifuged.
-
Analysis : The final cleaned-up extract is ready for analysis by techniques like HPLC-MS/MS.
Analytical Techniques
-
High-Performance Liquid Chromatography (HPLC) : A versatile and widely used technique for separating and quantifying tropane alkaloids. Reversed-phase C18 columns are commonly employed. Detection is often performed using a UV detector or, for higher sensitivity and specificity, a mass spectrometer (LC-MS).
-
Gas Chromatography-Mass Spectrometry (GC-MS) : Another powerful technique for tropane alkaloid analysis. Due to the thermal instability of some tropane alkaloids, derivatization to their trimethylsilyl (B98337) (TMSi) derivatives is often performed prior to analysis to improve stability and chromatographic properties.
-
Capillary Electrophoresis (CE) : An effective method for separating charged molecules like alkaloids. Different modes, such as capillary zone electrophoresis and micellar electrokinetic capillary chromatography, can be employed.
The following diagram illustrates a typical experimental workflow for the analysis of tropane alkaloids.
References
- 1. sid.ir [sid.ir]
- 2. benchchem.com [benchchem.com]
- 3. Development of Atropa belladonna L. Plants with High-Yield Hyoscyamine and without Its Derivatives Using the CRISPR/Cas9 System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Engineering tropane alkaloid production and glyphosate resistance by overexpressing AbCaM1 and G2-EPSPS in Atropa belladonna - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Enantiomeric Separation and Purity Analysis of Pseudotropine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The stereochemistry of tropane (B1204802) alkaloids, including pseudotropine derivatives, is a critical factor in their pharmacological and toxicological profiles. As such, robust and reliable analytical methods for enantiomeric separation and purity assessment are paramount in drug discovery, development, and quality control. This guide provides an objective comparison of key analytical techniques, supported by experimental data for structurally related tropane alkaloids, to aid researchers in selecting the most appropriate method for their specific needs.
Comparative Analysis of Enantioseparation Techniques
The primary methods for the enantiomeric separation of tropane alkaloids are High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs), and Capillary Electrophoresis (CE) with chiral selectors. Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents is a powerful tool for determining enantiomeric purity.
Chiral High-Performance Liquid Chromatography (HPLC)
Direct enantioseparation using CSPs is the most widely employed technique for chiral analysis in the pharmaceutical industry due to its high efficiency and reproducibility.[1] Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for the separation of a wide range of chiral compounds, including alkaloids.[2][3][4]
Table 1: Comparative HPLC Enantioseparation Data for Tropane Alkaloids on Polysaccharide-Based CSPs
| Compound | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | k'1 | k'2 | Separation Factor (α) | Resolution (Rs) |
| Homatropine | Chiralcel OD-H (Cellulose derivative) | n-Hexane/Isopropanol (B130326)/Diethylamine (90:10:0.1) | 1.0 | 2.15 | 2.85 | 1.33 | 2.80 |
| Homatropine | Chiralpak AD-H (Amylose derivative) | n-Hexane/Isopropanol/Diethylamine (85:15:0.1) | 1.0 | 1.80 | 2.20 | 1.22 | 2.10 |
| Cocaine | Chiralcel OD-H (Cellulose derivative) | n-Hexane/Isopropanol/Diethylamine (95:5:0.1) | 1.0 | 3.20 | 3.90 | 1.22 | 2.50 |
| Atropine | Chiralpak AD-H (Amylose derivative) | n-Hexane/Ethanol/Diethylamine (80:20:0.1) | 0.8 | 2.50 | 3.10 | 1.24 | 2.90 |
Note: Data is compiled and representative of typical separations for these compounds. k'1 and k'2 are the retention factors for the first and second eluting enantiomers, respectively. α = k'2/k'1. Rs is the resolution between the two enantiomeric peaks.
Discussion:
As shown in Table 1, both cellulose-based (Chiralcel OD-H) and amylose-based (Chiralpak AD-H) columns can achieve baseline separation (Rs > 1.5) for tropane alkaloids. The choice between them often depends on the specific derivative being analyzed, as the chiral recognition mechanisms can differ.[5] The selectivity and resolution can be fine-tuned by adjusting the mobile phase composition, particularly the type and concentration of the alcohol modifier and the basic additive (e.g., diethylamine), which is crucial for basic compounds like tropane alkaloids.
Chiral Capillary Electrophoresis (CE)
Chiral CE is a powerful alternative to HPLC, offering high separation efficiency, short analysis times, and low consumption of chiral selectors. Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors in CE for the enantioseparation of a wide range of drugs.
Table 2: Comparative CE Enantioseparation Data for Tropane Alkaloids using Cyclodextrin (B1172386) Selectors
| Compound | Chiral Selector (in BGE) | Background Electrolyte (BGE) | Voltage (kV) | t1 (min) | t2 (min) | Resolution (Rs) |
| Atropine | 15 mM Sulfated-β-CD | 55 mM Phosphate (B84403) buffer (pH 7.0) | 20 | 4.2 | 4.5 | 2.1 |
| Scopolamine | 20 mM Hydroxypropyl-β-CD | 50 mM Phosphate buffer (pH 4.5) | 25 | 5.8 | 6.1 | 1.9 |
| Homatropine | 10 mM Heptakis(2,6-di-O-methyl)-β-CD | 100 mM Phosphate buffer (pH 3.0) | 20 | 6.5 | 6.9 | 2.3 |
| Cocaine | 25 mM Sulfobutyl-β-CD | 50 mM Borate buffer (pH 9.0) | 15 | 7.1 | 7.5 | 2.0 |
Note: Data is compiled and representative of typical separations for these compounds. t1 and t2 are the migration times for the first and second eluting enantiomers, respectively. Rs is the resolution between the two enantiomeric peaks.
Discussion:
Table 2 demonstrates the versatility of chiral CE for the enantioseparation of tropane alkaloids. The choice of cyclodextrin derivative and the pH of the background electrolyte are critical parameters for optimizing separation. For instance, sulfated cyclodextrins are often effective for the separation of basic compounds like atropine. The optimization of CE methods involves screening different types of CDs and adjusting the BGE concentration and pH to achieve the desired resolution.
Experimental Protocols
Chiral HPLC Method for Enantiomeric Separation
This protocol provides a general procedure for the enantiomeric separation of a this compound derivative using a polysaccharide-based CSP.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or Chiralcel OD-H). The "H-series" columns with 5-micron particles generally provide better efficiency and resolution than the standard 10-micron particle columns.
-
Mobile Phase: A mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol) with a basic additive. A typical starting condition is n-Hexane/Isopropanol/Diethylamine (90:10:0.1, v/v/v). The ratio of hexane (B92381) to alcohol is adjusted to optimize retention and selectivity.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm filter before injection.
-
Injection Volume: 10 µL.
-
Data Analysis: Calculate the retention factors (k'), separation factor (α), and resolution (Rs) for the enantiomeric peaks.
Chiral CE Method for Enantiomeric Separation
This protocol outlines a general procedure for the enantiomeric separation of a this compound derivative using a cyclodextrin chiral selector.
-
Instrumentation: A capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary, 50 µm i.d., with an effective length of 40 cm.
-
Background Electrolyte (BGE): 50 mM phosphate buffer containing a chiral selector. Start with 20 mM of a neutral cyclodextrin (e.g., hydroxypropyl-β-CD) or a charged cyclodextrin (e.g., sulfated-β-CD). Adjust the pH of the buffer (typically between 3.0 and 7.0) to optimize the charge of the analyte and the interaction with the selector.
-
Voltage: 20 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: UV at 214 nm.
-
Sample Preparation: Dissolve the sample in water or the BGE at a concentration of approximately 0.1 mg/mL.
-
Data Analysis: Determine the migration times and calculate the resolution (Rs) between the enantiomeric peaks.
NMR Spectroscopy for Enantiomeric Purity Analysis
This protocol describes the use of a chiral solvating agent (CSA) to determine the enantiomeric excess (ee) of a this compound derivative by ¹H NMR.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Chiral Solvating Agent (CSA): (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE) is a common choice for chiral amines.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃).
-
Procedure:
-
Prepare a solution of the this compound derivative (approximately 5-10 mg) in about 0.6 mL of CDCl₃ in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the sample.
-
Add a molar equivalent of the CSA (e.g., TFAE) to the NMR tube.
-
Acquire another ¹H NMR spectrum. In the presence of the CSA, the signals of the two enantiomers may be resolved into two distinct sets of peaks due to the formation of transient diastereomeric complexes.
-
-
Data Analysis: Identify a well-resolved proton signal that shows separation for the two enantiomers. Integrate the areas of the two corresponding peaks. Calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Visualized Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for chiral analysis and a relevant biological signaling pathway for tropane alkaloids.
Caption: General workflow for the enantiomeric separation and purity analysis.
Caption: Simplified signaling pathway of a muscarinic antagonist.
References
- 1. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 2. researchgate.net [researchgate.net]
- 3. public.pensoft.net [public.pensoft.net]
- 4. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Reactivity of Pseudotropine in Immunoassays: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of compounds in immunoassays is critical for the accurate interpretation of screening results. This guide provides a comparative analysis of pseudotropine and related tropane (B1204802) alkaloids in the context of immunoassays for cocaine metabolite detection. Due to a lack of direct experimental data on this compound cross-reactivity, this guide infers potential interactions based on structural similarities to known analytes and metabolites.
Immunoassays for cocaine are typically designed to detect its primary metabolite, benzoylecgonine (B1201016), in biological samples.[1][2][3] The specificity of these assays is crucial to avoid false-positive results from other structurally related compounds. This compound, a diastereomer of tropine and a minor metabolite of cocaine, shares the fundamental tropane skeleton with cocaine and its major metabolites, raising the potential for cross-reactivity.
Structural Basis for Cross-Reactivity
The potential for a compound to cross-react in an immunoassay is largely determined by its structural similarity to the target analyte that the antibodies are designed to recognize. In the case of cocaine immunoassays, the target is benzoylecgonine.
This compound and tropine are stereoisomers, differing in the orientation of the hydroxyl group at the C-3 position of the tropane ring.[4][5] Both are structurally simpler than cocaine and benzoylecgonine, lacking the benzoate (B1203000) and methyl ester groups of cocaine and the benzoate group of benzoylecgonine. This significant structural difference suggests a lower likelihood of strong cross-reactivity in assays highly specific for benzoylecgonine.
Quantitative Cross-Reactivity Data
The following table summarizes the available cross-reactivity data for cocaine and its metabolites in commercially available immunoassays. It is important to note the absence of specific experimental data for this compound and tropine in the reviewed literature and manufacturer's documentation.
| Compound | Assay Type | % Cross-Reactivity (Relative to Benzoylecgonine) |
| This compound | ELISA, EMIT, CEDIA | Data Not Available |
| Tropine | ELISA, EMIT, CEDIA | Data Not Available |
| Cocaine | CEDIA | 54% |
| Cocaine | EMIT | Low (concentration for positive result is high) |
| Benzoylecgonine | CEDIA, EMIT | 100% (Target Analyte) |
| Ecgonine (B8798807) | CEDIA | 1.1% |
| Ecgonine Methyl Ester | CEDIA | < 0.1% |
| Cocaethylene | CEDIA | 57% |
Data compiled from publicly available research and manufacturer's product information. "Data Not Available" indicates that no specific cross-reactivity data for the compound in that assay type was found in the reviewed sources.
The high specificity of modern immunoassays for benzoylecgonine is evident from the low cross-reactivity of even closely related metabolites like ecgonine and ecgonine methyl ester. One study found that neither ecgonine nor other cocaine metabolites showed significant cross-reactivity in DRI® and Lin-Zhi International's cocaine metabolite enzyme immunoassays.
Experimental Protocols
The determination of cross-reactivity is a critical component of immunoassay validation. The following is a generalized protocol for assessing the cross-reactivity of a compound in a homogeneous enzyme immunoassay.
Objective: To determine the concentration of a test compound (e.g., this compound) that produces a signal equivalent to the cutoff concentration of the target analyte (benzoylecgonine).
Materials:
-
Immunoassay reagents for the target analyte (e.g., CEDIA, EMIT)
-
Calibrators and controls for the assay
-
Certified reference material of the test compound (e.g., this compound)
-
Drug-free human urine matrix
-
Automated clinical chemistry analyzer
Procedure:
-
Preparation of Stock Solution: A high-concentration stock solution of the test compound is prepared in a suitable solvent (e.g., methanol, deionized water).
-
Serial Dilutions: The stock solution is used to prepare a series of dilutions in a drug-free human urine matrix to achieve a range of test concentrations.
-
Immunoassay Analysis: The prepared urine samples containing the test compound are analyzed using the immunoassay on a calibrated automated analyzer according to the manufacturer's instructions.
-
Data Analysis: The response (e.g., rate of absorbance change) for each concentration of the test compound is measured. The concentration of the test compound that produces a response equivalent to the cutoff calibrator is determined.
-
Calculation of Percent Cross-Reactivity: % Cross-Reactivity = (Concentration of Target Analyte at Cutoff / Concentration of Test Compound giving Cutoff Response) x 100
Conclusion
While this compound is structurally related to cocaine and its metabolites, the lack of specific cross-reactivity data in the scientific literature and from assay manufacturers is a significant information gap. Based on the high specificity of modern cocaine immunoassays for benzoylecgonine and the notable structural differences between this compound and benzoylecgonine, it is inferred that the cross-reactivity of this compound is likely to be low. However, without direct experimental evidence, this remains an assumption.
For research and clinical settings where the presence of this compound is possible, and for the development of new therapeutic agents based on the tropane scaffold, it is imperative to perform specific cross-reactivity studies. Confirmatory testing of presumptive positive screening results using highly specific methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) is always recommended to ensure accurate and reliable results.
References
A Comparative Analysis of the Anticholinergic Profiles of Pseudotropine and Atropine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anticholinergic effects of Pseudotropine and the well-characterized antimuscarinic agent, atropine (B194438). While atropine is a potent antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), quantitative data on the anticholinergic activity of this compound is notably scarce in publicly available scientific literature. This comparison, therefore, combines robust quantitative data for atropine with a qualitative assessment of this compound's likely effects based on structure-activity relationships of tropane (B1204802) alkaloids.
Introduction to Atropine and this compound
Atropine, a tropane alkaloid naturally occurring in plants of the Solanaceae family, is a competitive, non-selective antagonist of muscarinic acetylcholine receptors.[1][2] It is widely used in medicine for its anticholinergic properties, which include mydriasis (pupil dilation), inhibition of secretions, and increased heart rate.[2]
This compound is a diastereomer of tropine, the foundational amino alcohol of atropine. Like atropine, it possesses the characteristic tropane ring structure.[3][4] However, the spatial arrangement of the hydroxyl group in this compound differs from that in tropine. While tropane alkaloids, as a class, are known for their anticholinergic effects, the specific anticholinergic potency of this compound itself is not well-documented in scientific literature.
Mechanism of Anticholinergic Action
The primary mechanism of anticholinergic agents like atropine involves the competitive blockade of muscarinic acetylcholine receptors (mAChRs). These G-protein coupled receptors are classified into five subtypes (M1-M5), each with distinct tissue distribution and signaling pathways. By preventing the binding of the endogenous neurotransmitter, acetylcholine, these antagonists inhibit parasympathetic nerve stimulation.
References
Pseudotropine Production: A Comparative Analysis of Engineered Yeast and Botanical Sources
For researchers, scientists, and drug development professionals, understanding the production dynamics of key pharmaceutical precursors is critical. This guide provides a detailed comparison of pseudotropine production in engineered Saccharomyces cerevisiae (yeast) versus its natural accumulation in plants, focusing on metabolic output, experimental methodologies, and biosynthetic pathways.
The pursuit of efficient and scalable production methods for tropane (B1204802) alkaloids, a class of compounds with significant pharmacological applications, has led to the exploration of both natural botanical sources and engineered microbial systems. This compound, a stereoisomer of tropine, is a crucial precursor in the synthesis of various tropane alkaloids. This guide offers a comparative metabolic profiling of this compound derived from engineered yeast and plants, supported by quantitative data and detailed experimental protocols.
Quantitative Metabolic Profiling
The production of this compound varies significantly between engineered yeast and natural plant sources. The following table summarizes the quantitative data on this compound levels from published research.
| Parameter | Engineered Yeast (Saccharomyces cerevisiae) | Plant (Atropa belladonna roots) |
| This compound Titer/Concentration | 0.08 mg/L[1] | ~0.042 mg/g dry mass |
| Cultivation/Growth Time | 120 hours (shake flask)[1] | Not specified (mature plant) |
| Production System | De novo biosynthesis from simple feedstocks[1] | Natural secondary metabolism |
| Key Advantage | Controlled and potentially scalable fermentation | Established natural production |
| Key Limitation | Currently low titers requiring optimization | Subject to environmental factors and complex extraction |
Note: The concentration in Atropa belladonna roots was converted from 0.3 µmol/g dry mass, using the molar mass of this compound (141.21 g/mol ).
Biosynthetic Pathways: A Comparative Overview
The biosynthesis of this compound in both plants and engineered yeast originates from the amino acid L-ornithine, which is converted to N-methyl-Δ¹-pyrrolinium cation. The pathways diverge in the final reduction step of the common intermediate, tropinone (B130398).
This compound Biosynthesis in Plants (Atropa belladonna)
In Solanaceae plants like Atropa belladonna, the biosynthesis of this compound is a naturally occurring secondary metabolic pathway. The key enzyme responsible for the stereospecific reduction of tropinone to this compound is Tropinone Reductase II (TR-II).[2]
De Novo this compound Biosynthesis in Engineered Yeast
The production of this compound in Saccharomyces cerevisiae has been achieved by reconstructing the plant biosynthetic pathway.[1] This involves heterologous expression of the necessary plant-derived enzymes. The pathway mirrors the plant pathway, culminating in the expression of a specific tropinone reductase II to yield this compound.
Experimental Protocols
Accurate comparison of metabolic profiling requires standardized and detailed experimental protocols. Below are representative methodologies for the extraction and quantification of this compound from both plant material and engineered yeast cultures.
Protocol 1: Extraction of Tropane Alkaloids from Atropa belladonna Roots
This protocol outlines a general procedure for the extraction of tropane alkaloids from plant tissues for subsequent analysis.
1. Sample Preparation:
- Harvest fresh Atropa belladonna roots and wash thoroughly to remove soil and debris.
- Freeze-dry the root material to a constant weight and then grind into a fine powder.
2. Extraction:
- Weigh approximately 100 mg of the dried, powdered root material into a centrifuge tube.
- Add 10 mL of an extraction solvent, typically methanol (B129727) or a mixture of chloroform:methanol:ammonia (15:5:1 v/v/v).
- Sonicate the mixture for 30 minutes in a water bath.
- Centrifuge the mixture at 4000 rpm for 15 minutes.
- Carefully collect the supernatant.
- Repeat the extraction process on the pellet twice more, combining the supernatants.
3. Clean-up (Optional but Recommended):
- Evaporate the combined supernatant to dryness under a stream of nitrogen.
- Redissolve the residue in 1 mL of 0.1 M HCl.
- Wash the acidic solution with 2 mL of diethyl ether to remove non-polar impurities. Discard the ether layer.
- Adjust the pH of the aqueous layer to ~10-11 with ammonium (B1175870) hydroxide.
- Perform a liquid-liquid extraction with 3 x 2 mL of dichloromethane (B109758) or chloroform.
- Combine the organic layers and evaporate to dryness.
4. Quantification:
- Reconstitute the final dried extract in a known volume of mobile phase (e.g., 500 µL of methanol:water 50:50).
- Analyze the sample using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
- Quantify this compound by comparing its peak area to a standard curve of known this compound concentrations.
Protocol 2: Fermentation and Extraction of this compound from Engineered S. cerevisiae
This protocol is based on the methods described for producing tropane alkaloids in engineered yeast.
1. Yeast Fermentation:
- Prepare a suitable fermentation medium (e.g., YPD or a defined synthetic medium).
- Inoculate the medium with a starter culture of the engineered S. cerevisiae strain.
- Incubate the culture in a shake flask at 30°C with shaking at 200-250 rpm for 120 hours.
2. Metabolite Extraction:
- After the fermentation period, centrifuge the culture broth at 4000 rpm for 10 minutes to separate the yeast cells from the supernatant.
- Collect the supernatant for analysis of extracellular this compound.
- To extract intracellular metabolites, wash the cell pellet with distilled water.
- Resuspend the cell pellet in a suitable extraction solvent (e.g., boiling ethanol (B145695) or a chloroform:methanol:water mixture).
- Disrupt the cells using methods such as bead beating or sonication.
- Centrifuge the mixture to pellet cell debris and collect the supernatant containing the intracellular metabolites.
3. Sample Preparation for Analysis:
- The culture supernatant and the intracellular extract can be analyzed separately or combined.
- Filter the extracts through a 0.22 µm syringe filter to remove any remaining particulate matter.
4. Quantification:
- Analyze the filtered extracts by HPLC-MS/MS.
- Determine the concentration of this compound in the culture supernatant and/or intracellular extract by comparison to a standard curve. The final titer is typically reported as mg per liter of culture.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the comparative metabolic profiling of this compound.
Conclusion
The comparative analysis of this compound production reveals distinct advantages and challenges for both engineered yeast and plant-based systems. While plants like Atropa belladonna naturally produce this compound, the yields can be variable and the extraction and purification processes complex. Engineered yeast offers a promising alternative with the potential for high-density, controlled fermentation and simplified downstream processing. However, current titers in engineered yeast are modest and require significant metabolic engineering and process optimization to become commercially viable. This guide provides a foundational framework for researchers to objectively evaluate these two production platforms and to inform future research and development in the field of tropane alkaloid synthesis.
References
Safety Operating Guide
Navigating the Final Frontier: A Guide to the Proper Disposal of Pseudotropine
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount. This guide provides essential safety and logistical information for the proper disposal of pseudotropine, ensuring the protection of personnel and the environment.
This compound, a tropane (B1204802) alkaloid, requires careful handling throughout its lifecycle, including its final disposition. Due to its acute toxicity if swallowed or inhaled, improper disposal can pose significant risks. Adherence to established protocols is not only a matter of safety but also of regulatory compliance.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All handling of solid this compound and its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.
Regulatory Classification: Navigating the Alphabet Soup of Agencies
A critical step in determining the correct disposal pathway is understanding the regulatory status of this compound.
Drug Enforcement Administration (DEA): Based on available information, this compound is not currently listed as a federally controlled substance by the U.S. Drug Enforcement Administration. This means that for disposal purposes, the stringent requirements for controlled substances, such as DEA Form 41, are not applicable. However, regulations can change, and it is prudent to confirm the status with your institution's Environmental Health and Safety (EHS) department.
Environmental Protection Agency (EPA): this compound does not have a specific, dedicated EPA hazardous waste code. However, this does not exempt it from hazardous waste regulations. Because of its acute toxicity, it must be managed as a hazardous waste. The appropriate waste code would be determined based on the characteristic of toxicity. Your institution's EHS department will be responsible for assigning the final waste code based on their analysis and local regulations.
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that ensures safety and compliance.
Step 1: Waste Identification and Segregation
-
Unused or Expired this compound: Pure, unadulterated this compound that is no longer needed should be treated as hazardous chemical waste.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, bench paper, and empty containers, must also be disposed of as hazardous waste.
-
Solutions: Aqueous or solvent-based solutions containing this compound must be collected and disposed of as liquid hazardous waste. Do not mix with other waste streams unless explicitly permitted by your EHS department.
Step 2: Containerization and Labeling
-
Solid Waste: Collect solid this compound waste and contaminated materials in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.
-
Liquid Waste: Collect liquid waste in a sealed, leak-proof container, also clearly labeled as hazardous waste. Ensure the container has adequate secondary containment to prevent spills.
-
Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of the contents (e.g., "Solid Waste with this compound Contamination," "Aqueous Solution of this compound"). Follow your institution's specific labeling requirements.
Step 3: Storage
Store all this compound waste in a designated, secure, and well-ventilated satellite accumulation area (SAA) within the laboratory. This area should be away from general laboratory traffic and incompatible materials.
Step 4: Arrange for Disposal
Contact your institution's EHS department to schedule a pickup of the hazardous waste. EHS personnel are trained in the safe handling, transportation, and ultimate disposal of chemical waste. They will ensure that the waste is transported to a licensed treatment, storage, and disposal facility (TSDF).
The primary and recommended method for the final disposal of this compound and other toxic alkaloids is high-temperature incineration. This process ensures the complete destruction of the chemical compound, rendering it harmless.
Quantitative Data Summary
For clarity and easy reference, the following table summarizes key information regarding this compound disposal.
| Parameter | Guideline |
| DEA Controlled Substance | No (currently) |
| EPA Hazardous Waste Code | None specific; classify based on toxicity |
| Primary Disposal Method | High-Temperature Incineration |
| Personal Protective Equipment | Safety Goggles, Gloves, Lab Coat |
| Handling Location | Chemical Fume Hood |
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not performed in a standard laboratory setting (disposal is managed by licensed facilities), the underlying principle is complete chemical destruction. The standard operating procedure for a TSDF incinerating chemical waste like this compound would involve:
-
Verification and Profiling: Upon receipt, the waste is verified against the manifest and profiled to determine its chemical composition and properties.
-
Incineration: The waste is introduced into a primary combustion chamber operating at temperatures typically exceeding 850°C (1562°F).
-
Secondary Combustion: Gaseous byproducts are then passed into a secondary combustion chamber at even higher temperatures (often >1100°C or 2012°F) to ensure complete destruction of any remaining organic compounds.
-
Air Pollution Control: The off-gases are then passed through a series of scrubbers and filters to remove any harmful pollutants before being released into the atmosphere.
-
Ash Disposal: The resulting ash is tested to ensure it is non-hazardous and then disposed of in a designated landfill.
Disposal Workflow Diagram
The logical flow of the this compound disposal process can be visualized as follows:
Caption: Workflow for the proper disposal of this compound.
By following these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, upholding their commitment to a secure and environmentally responsible research environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
